Product packaging for Monensin B(Cat. No.:CAS No. 30485-16-6)

Monensin B

Cat. No.: B1515978
CAS No.: 30485-16-6
M. Wt: 656.8 g/mol
InChI Key: ZXLUKLZKZXJEFX-WALYMESLSA-N
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Description

16-Deethyl-16-methylmonensin, more commonly known as Monensin B , is a polyketide compound produced by Streptomyces cinnamonensis . It is a structural homologue of the well-characterized ionophore Monensin A, from which it differs by the absence of an ethyl group and the presence of a methyl group at the 16-position of the molecule . The compound is typically found in fermentation broths as a co-metabolite alongside Monensin A, with the ratio of A to B forms being dependent on the relative concentrations of specific coenzyme A precursors during biosynthesis . As a member of the polyether ionophore family, 16-Deethyl-16-methylmonensin functions by facilitating the transport of monovalent cations, particularly sodium (Na⁺), across lipid membranes . Its mechanism of action involves forming lipophilic complexes with cations, which disrupts vital ion gradients and the proton motive force essential for cellular processes in microorganisms . This ionophoric activity is the basis for its antimicrobial and coccidiostatic properties, primarily affecting Gram-positive bacteria by forcing them to expend excessive energy to maintain intracellular ion balance, ultimately leading to cell death . In research settings, ionophores like this compound are valuable tools for studying ion transport mechanisms and their biological consequences. Furthermore, studies on related ionophores have shown their utility in cell biology, such as disrupting the structure and function of the Golgi apparatus by altering intracellular hydrogen ion concentrations, which in turn slows vesicular transport and affects processes like protein glycosylation . Research into repurposing ionophores has also demonstrated potential in oncology, with studies showing that compounds like monensin can sensitize certain cancer cells to apoptosis and suppress multiple cancer-related signaling pathways, such as EGFR, AP-1, and NF-κB . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H60O11 B1515978 Monensin B CAS No. 30485-16-6

Properties

IUPAC Name

(2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H60O11/c1-18-14-20(3)35(40,17-36)45-27(18)25-15-19(2)30(42-25)33(8)11-10-26(43-33)32(7)12-13-34(46-32)16-24(37)21(4)29(44-34)22(5)28(41-9)23(6)31(38)39/h18-30,36-37,40H,10-17H2,1-9H3,(H,38,39)/t18-,19-,20+,21+,22-,23-,24-,25+,26+,27-,28+,29-,30+,32-,33-,34+,35-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLUKLZKZXJEFX-WALYMESLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)OC)C)O)C)C)C)(CO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)O)OC)C)O)C)C)C)(CO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H60O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30485-16-6
Record name Monensin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30485-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure of Monensin B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Monensin B is a naturally occurring polyether ionophore antibiotic produced by the bacterium Streptomyces cinnamonensis. It is a minor component of the monensin complex, with Monensin A being the major analogue.[1][2] Like other monensins, this compound exhibits a range of biological activities, including antibacterial, anticoccidial, and growth-promoting properties in ruminants.[3][4] Its mechanism of action is primarily attributed to its ability to form lipophilic complexes with monovalent cations, such as sodium (Na⁺), and transport them across cellular membranes, thereby disrupting ionic gradients.[3][4] This technical guide provides an in-depth overview of the chemical structure of this compound, including its physicochemical properties, relevant experimental protocols for its isolation and analysis, and visualizations of its mechanism of action and structural relationship to Monensin A.

Chemical Structure and Properties

This compound is a complex polyketide with the chemical formula C35H60O11.[5] Its structure is characterized by a series of interconnected tetrahydrofuran and tetrahydropyran rings, a spiroketal moiety, and a terminal carboxylic acid group. The key structural difference between this compound and the more abundant Monensin A lies in the substitution at the C-26 position; this compound possesses a methyl group, whereas Monensin A has an ethyl group.[2] This seemingly minor difference can influence its biological activity and physicochemical properties.

Physicochemical Properties of this compound

Quantitative experimental data specifically for this compound is limited due to its lower abundance. However, key computed and reported properties are summarized below.

PropertyValueReference
Molecular Formula C35H60O11[5]
Molecular Weight 656.84 g/mol [6]
CAS Number 30485-16-6[5]

For comparative purposes, the more extensively studied properties of Monensin A are provided in the table below.

PropertyValueReference
Molecular Formula C36H62O11[1]
Molecular Weight 670.87 g/mol [1]
Melting Point 103-105 °C (monohydrate)[1]
pKa 6.6 (in 66% DMF)[1]
Solubility in water Slightly soluble[1]
Solubility in organic solvents Soluble in ethanol, methanol, and DMSO[7]

Experimental Protocols

Isolation and Purification of Monensins from Streptomyces cinnamonensis

The following is a general protocol for the isolation of the monensin complex, from which this compound can be separated.

  • Fermentation : Streptomyces cinnamonensis is cultured in a suitable fermentation medium under optimal conditions to induce the production of secondary metabolites, including monensins.

  • Extraction : The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration. The monensins are then extracted from the mycelium using an organic solvent such as methanol or ethyl acetate.

  • Purification : The crude extract is concentrated and subjected to a series of chromatographic separations. This may include techniques such as column chromatography on silica gel or alumina, followed by high-performance liquid chromatography (HPLC) to separate the different monensin analogues.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

A sensitive method for the quantification of monensins involves HPLC with post-column derivatization.[8][9]

  • Sample Preparation : The sample containing monensins is extracted with a mixture of methanol and water (e.g., 90:10 v/v). The extract is then filtered prior to injection.

  • Chromatographic Conditions :

    • Column : A C18 reverse-phase column is typically used.

    • Mobile Phase : A mixture of methanol, acetonitrile, methylene chloride, water, and acetic acid (e.g., 45:20:25:9.5:0.5 v/v/v/v/v) can be employed.[10]

    • Detection : Post-column derivatization with a vanillin reagent at an elevated temperature (e.g., 70°C) produces a colored complex that can be detected spectrophotometrically at approximately 520 nm.[10]

  • Quantification : The concentration of this compound is determined by comparing its peak area to that of a known standard.

Visualizations

Structural Relationship between Monensin A and this compound

The following diagram illustrates the subtle yet significant structural difference between Monensin A and this compound.

G Structural Comparison of Monensin A and this compound cluster_A Monensin A cluster_B This compound A Core Structure A_group -CH2CH3 (Ethyl) A->A_group at C-26 B Core Structure B_group -CH3 (Methyl) B->B_group at C-26

Caption: Structural difference between Monensin A and this compound.

Mechanism of Action: Ionophoric Activity

This compound functions as an ionophore, facilitating the transport of cations across lipid membranes. This diagram depicts its role as a Na⁺/H⁺ antiporter.

Mechanism of Action of this compound as a Na+/H+ Antiporter cluster_membrane Cell Membrane Membrane Lipid Bilayer Extracellular Extracellular Space (High Na+) Monensin_out This compound Intracellular Intracellular Space (High H+) Monensin_Na This compound-Na+ Complex Monensin_out->Monensin_Na Binds Na+ Monensin_in This compound Monensin_Na->Monensin_in Transports Na+ into cell Monensin_in->Monensin_out Transports H+ out of cell

Caption: Ion transport mechanism of this compound.

Experimental Workflow for Isolation

The general workflow for isolating monensins from their natural source is outlined below.

Workflow for the Isolation of Monensins Fermentation 1. Fermentation of Streptomyces cinnamonensis Harvest 2. Harvest of Fermentation Broth Fermentation->Harvest Extraction 3. Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Purification 4. Chromatographic Purification Extraction->Purification Separation 5. HPLC Separation of Monensin Analogues Purification->Separation Analysis 6. Structural Analysis (e.g., MS, NMR) Separation->Analysis

Caption: Isolation workflow for this compound.

References

Unveiling Monensin B: A Technical Guide to its Discovery, Isolation, and Analysis from Streptomyces cinnamonensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, biosynthesis, isolation, and analysis of Monensin B, a significant polyether ionophore antibiotic produced by the bacterium Streptomyces cinnamonensis. This document details the intricate biochemical pathways, robust fermentation and purification protocols, and precise analytical methodologies required for the successful study and production of this important compound.

Discovery and Significance

Monensin, first isolated from Streptomyces cinnamonensis in 1967, is a polyether antibiotic widely recognized for its biological activities. It functions as an ionophore with a high affinity for monovalent cations like sodium, enabling their transport across lipid membranes. This activity underpins its use as an anticoccidial agent in poultry and a growth promoter in ruminants. The monensin complex consists of several congeners, with Monensin A being the most abundant, followed by this compound. The key structural difference lies in the precursor unit incorporated during biosynthesis: Monensin A incorporates a butyrate-derived ethyl group, while this compound incorporates a propionate-derived methyl group.

Biosynthesis of this compound

The biosynthesis of monensins in Streptomyces cinnamonensis follows the polyketide pathway, a complex enzymatic assembly line. The production of this compound is intricately linked to the biosynthesis of Monensin A, with the final ratio of the two compounds being dependent on the availability of specific precursor molecules.

The core of monensin biosynthesis is orchestrated by a Type I polyketide synthase (PKS) multienzyme complex. The assembly of the polyketide chain is initiated by the loading of an acetyl-CoA starter unit. Elongation proceeds through the sequential addition of malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA extender units.

The critical determinant for the synthesis of Monensin A versus this compound is the incorporation of either an ethylmalonyl-CoA or a methylmalonyl-CoA extender unit at a specific module of the PKS. The enzyme crotonyl-CoA reductase (CCR) plays a crucial role in the formation of ethylmalonyl-CoA from crotonyl-CoA, which is ultimately derived from butyryl-CoA. Therefore, the activity of CCR and the intracellular pool of butyryl-CoA are key factors influencing the ratio of Monensin A to this compound produced.[1] A lower availability of butyryl-CoA or reduced CCR activity leads to a higher proportion of this compound.

The linear polyketide intermediate undergoes a series of post-PKS modifications, including epoxidation and a cascade of epoxide-opening cyclizations to form the characteristic cyclic ether structures of the monensin molecule. The biosynthesis is also under the control of a complex regulatory network involving transcription factors such as Crp and DasR, which influence the expression of the monensin biosynthetic genes.

Below is a diagram illustrating the key decision point in the biosynthetic pathway leading to Monensin A and this compound.

Monensin_Biosynthesis_Pathway cluster_PKS Polyketide Synthase (PKS) Elongation Propionyl_CoA Propionyl-CoA PKS_module PKS Module Propionyl_CoA->PKS_module Methylmalonyl-CoA Butyryl_CoA Butyryl-CoA Butyryl_CoA->PKS_module Ethylmalonyl-CoA (via CCR activity) Monensin_A_precursor Monensin A Precursor (incorporates ethyl group) PKS_module->Monensin_A_precursor Selects Ethylmalonyl-CoA Monensin_B_precursor This compound Precursor (incorporates methyl group) PKS_module->Monensin_B_precursor Selects Methylmalonyl-CoA Monensin_A Monensin A Monensin_A_precursor->Monensin_A Post-PKS Modifications Monensin_B This compound Monensin_B_precursor->Monensin_B Post-PKS Modifications

Caption: Biosynthetic branch point for Monensin A and B production.

Experimental Protocols

Fermentation of Streptomyces cinnamonensis for this compound Production

This protocol outlines a typical submerged fermentation process for the production of monensin. Optimization of media components and fermentation parameters is crucial for maximizing the yield of this compound.

3.1.1. Media Composition

ComponentSeed Medium (g/L)Production Medium (g/L)
Starch20-
Soybean Flour520
KNO₃1-
NaCl0.5-
MgSO₄·7H₂O0.5-
K₂HPO₄0.5-
FeSO₄·7H₂O0.01-
Glucose-50
Yeast Extract-5
CaCO₃-2
Soybean Oil-30
pH7.47.0

3.1.2. Fermentation Protocol

  • Inoculum Preparation: Inoculate a loopful of Streptomyces cinnamonensis spores from a sporulation agar slant (e.g., Modified Gauze's Medium No. 1) into a 250 mL flask containing 50 mL of seed medium.[2] Incubate at 30°C on a rotary shaker at 220 rpm for 48-72 hours.

  • Production Culture: Transfer the seed culture (5-10% v/v) to a fermenter containing the production medium.

  • Fermentation Conditions:

    • Temperature: Maintain at 30°C.

    • pH: Control at 7.0 by the addition of sterile 2M NaOH or 2M HCl.

    • Aeration: Supply sterile air at a rate of 1.0 vvm (volume of air per volume of medium per minute).

    • Agitation: Maintain at 300-500 rpm.

  • Time Course: The fermentation is typically carried out for 7-10 days.[2] Samples should be taken aseptically at regular intervals (e.g., every 24 hours) to monitor biomass (dry cell weight), substrate consumption (e.g., glucose), pH, and monensin titer. A typical fermentation will show an initial phase of rapid cell growth, followed by a stationary phase where monensin production is maximal.

Extraction and Isolation of this compound

The following protocol describes a general procedure for the extraction and subsequent purification of monensin from the fermentation broth.

3.2.1. Extraction Workflow

Extraction_Workflow Start Fermentation Broth Centrifugation Centrifugation / Filtration Start->Centrifugation Mycelial_Cake Mycelial Cake Centrifugation->Mycelial_Cake Supernatant Supernatant (discarded) Centrifugation->Supernatant Methanol_Extraction Methanol Extraction Mycelial_Cake->Methanol_Extraction Filtration2 Filtration Methanol_Extraction->Filtration2 Methanol_Extract Methanol Extract Filtration2->Methanol_Extract Concentration Concentration under Vacuum Methanol_Extract->Concentration Crude_Extract Crude Monensin Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel or Alumina) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Purity_Analysis Purity Analysis (HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Crystallization Crystallization Pooling->Crystallization Final_Product Pure this compound Crystallization->Final_Product

Caption: General workflow for the extraction and purification of this compound.

3.2.2. Detailed Protocol

  • Harvesting: At the end of the fermentation, harvest the broth and separate the mycelial mass from the supernatant by centrifugation (e.g., 5000 x g for 20 minutes) or filtration.

  • Extraction: Resuspend the mycelial cake in methanol (e.g., 3 volumes of methanol to 1 volume of wet mycelial cake). Stir the suspension for 1-2 hours at room temperature to extract the monensins.

  • Filtration and Concentration: Filter the methanol extract to remove the mycelial debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oily residue.

  • Purification by Column Chromatography:

    • Prepare a chromatography column packed with silica gel 60 or activated alumina.[3]

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Apply the dissolved extract to the column.

    • Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The polarity of the mobile phase should be gradually increased.

    • Collect fractions and analyze each fraction for the presence of Monensin A and B using HPLC.

    • Pool the fractions containing pure this compound.

  • Crystallization: Concentrate the pooled fractions containing pure this compound under reduced pressure. Dissolve the residue in a minimal amount of a hot solvent (e.g., acetone) and allow it to cool slowly to induce crystallization. Collect the crystals by filtration and dry them under vacuum.

Analytical Methodology: Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative analysis of this compound.

HPLC System and Conditions
ParameterSpecification
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of methanol, water, and acetic acid (e.g., 94:6:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 20 µL
Detection Post-column derivatization with vanillin reagent followed by UV-Vis detection at 520 nm
Sample and Standard Preparation
  • Standard Solution: Prepare a stock solution of this compound reference standard in methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.

  • Sample Preparation: Extract a known amount of the fermentation broth or purified sample with methanol.[2] Filter the extract through a 0.22 µm syringe filter before injection into the HPLC system.

Post-Column Derivatization
  • Vanillin Reagent: Prepare a solution of vanillin in a mixture of methanol and sulfuric acid.

  • Reaction: The column eluent is mixed with the vanillin reagent in a reaction coil heated to approximately 90°C. The reaction produces a colored derivative that can be detected at 520 nm.

Data Presentation

Fermentation Parameters and this compound Production
Fermentation Time (days)Dry Cell Weight (g/L)Glucose (g/L)pHThis compound Titer (mg/L)Monensin A/B Ratio
02.150.07.00-
15.842.36.815-
212.531.56.580-
320.118.76.8250-
425.68.27.1480-
528.32.17.3650-
629.10.57.57801:1.2
728.80.17.68501:1.5
828.50.07.58301:1.5

Note: The data presented in this table are representative and may vary depending on the specific strain of Streptomyces cinnamonensis and the fermentation conditions used. A wild-type strain might produce Monensin A and B in a roughly 50:50 ratio, while genetically modified strains or altered fermentation conditions can shift this ratio significantly.[1]

HPLC Analytical Parameters
ParameterValue
Retention Time of this compound ~8.5 min
Retention Time of Monensin A ~10.2 min
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Linearity (R²) >0.999
Recovery 95-105%

Conclusion

This technical guide provides a detailed framework for the discovery, isolation, and analysis of this compound from Streptomyces cinnamonensis. The successful implementation of these protocols requires careful attention to detail and optimization at each stage, from the selection of high-producing strains to the fine-tuning of chromatographic separation methods. A thorough understanding of the biosynthetic pathway and its regulation is key to developing strategies for enhancing the production of the desired this compound congener. The methodologies outlined herein serve as a robust starting point for researchers and professionals in the field of natural product drug discovery and development.

References

The Biosynthesis of Monensin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monensin B, a minor but significant congener of the polyether ionophore antibiotic Monensin A, is a complex natural product biosynthesized by the soil bacterium Streptomyces cinnamonensis. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the genetic and enzymatic machinery responsible for its assembly. The guide covers the precursor molecules, the modular polyketide synthase (PKS) responsible for the carbon backbone construction, and the subsequent post-PKS modifications leading to the final active molecule. Detailed experimental protocols for key research techniques and a summary of available quantitative data are provided to facilitate further research and development in the field of polyketide engineering and drug discovery.

Introduction

Monensin, primarily known for its A congener, is a polyether antibiotic widely used in veterinary medicine as a coccidiostat and growth promoter for ruminants.[1] Its biological activity stems from its ability to transport monovalent cations across cell membranes, disrupting ion gradients.[2] this compound, differing from Monensin A only by the substitution of a methyl group for an ethyl group at the C-16 position, is a naturally occurring analogue produced by Streptomyces cinnamonensis.[3] This difference arises from the incorporation of a propionate-derived extender unit instead of a butyrate-derived one during the polyketide chain assembly.[3] Understanding the biosynthesis of this compound is crucial for efforts aimed at engineering the biosynthetic pathway to produce novel, potentially more potent or specific, monensin analogues.

The Monensin Biosynthetic Gene Cluster

The genetic blueprint for monensin biosynthesis is located within a large gene cluster in the Streptomyces cinnamonensis genome.[4] This cluster, spanning approximately 97 kbp, contains all the genes necessary for the production of the monensin backbone and its subsequent modifications.[4] The core of this cluster is composed of genes encoding the modular Type I polyketide synthase (PKS).

The Biosynthesis Pathway of this compound

The biosynthesis of this compound can be divided into three main stages:

  • Precursor Supply: The building blocks for the polyketide chain are derived from primary metabolism.

  • Polyketide Chain Assembly: A large, multi-domain enzymatic complex, the Monensin PKS, constructs the linear polyketide backbone.

  • Post-PKS Modifications: A series of enzymatic reactions, including oxidative cyclization, hydroxylation, and methylation, modify the linear precursor to yield the final, biologically active this compound molecule.

Precursor Molecules

The biosynthesis of the this compound carbon skeleton utilizes the following precursor molecules, which are incorporated as extender units by the PKS:

  • Propionyl-CoA: Serves as the starter unit and multiple extender units. The use of a propionate-derived extender unit at a specific module, instead of the butyrate-derived unit seen in Monensin A biosynthesis, is the defining feature of this compound synthesis.[3]

  • Methylmalonyl-CoA: Derived from propionyl-CoA, it is the most frequently incorporated extender unit.

  • Malonyl-CoA: Derived from acetyl-CoA, it is incorporated at several positions in the polyketide chain.

The availability of these precursors in the fermentation medium can significantly influence the ratio of Monensin A to this compound produced.[5] An increased concentration of propionate has been shown to favor the production of this compound.[5]

Polyketide Chain Assembly on the Monensin PKS

The backbone of this compound is assembled by a modular Type I PKS, encoded by a series of genes designated monAI through monAVIII.[4] This enzymatic assembly line consists of a loading module and twelve extension modules. Each module is responsible for the incorporation and processing of a specific extender unit.

The key domains within each PKS module and their functions are:

  • Acyltransferase (AT): Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA).

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

  • Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain.

  • Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER): Optional domains that modify the β-keto group of the newly added extender unit.

The specific combination of these domains in each module determines the structure of the final polyketide chain.

Post-PKS Modifications

Following its assembly on the PKS, the linear polyketide precursor of this compound undergoes a series of crucial modifications to form the final polyether structure:

  • Oxidative Cyclization: This complex process is initiated by the epoxidation of specific double bonds in the polyketide chain, catalyzed by the FAD-dependent monooxygenase MonCI .[4][6] The resulting epoxide rings are then opened and cyclized in a cascade reaction mediated by the epoxide hydrolase-like enzymes MonBI and MonBII , forming the characteristic tetrahydrofuran and tetrahydropyran rings of the monensin core.[4]

  • Hydroxylation: A cytochrome P450 monooxygenase, MonD , is responsible for the hydroxylation of the molecule at a specific position.[1]

  • Methylation: The final step in the maturation of the molecule is the O-methylation of a hydroxyl group, a reaction catalyzed by the methyltransferase MonE .[1]

Quantitative Data

While extensive qualitative studies have elucidated the this compound biosynthetic pathway, detailed quantitative data such as enzyme kinetics and precise precursor incorporation rates are not extensively available in the public literature. The following table summarizes the available quantitative information.

ParameterValueReference
Monensin Production Yield (Gene Deletion Studies)
ΔmonD mutant (producing dehydroxymonensin)1.13 g/L[1]
ΔmonE mutant (producing demethylmonensin)0.50 g/L[1]
ΔmonDΔmonE double mutant0.34 g/L[1]
Precursor Influence on Monensin A:B Ratio
Addition of propionateIncreased prevalence of this compound[5]
Addition of butyrate and isobutyrateStimulation of Monensin A, suppression of this compound[5]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the biosynthesis of this compound.

Gene Knockout in Streptomyces cinnamonensis

The function of specific genes in the monensin biosynthetic cluster is typically investigated by creating targeted gene knockouts. A common method is PCR-targeting-based gene replacement.

Protocol Overview:

  • Construct Design: Design primers with extensions homologous to the regions flanking the target gene. These primers are used to amplify a disruption cassette, typically containing an antibiotic resistance gene flanked by FRT sites.

  • Disruption Cassette Amplification: Perform PCR to amplify the disruption cassette using the designed primers and a template plasmid (e.g., pIJ773).

  • Cosmid Recombination: Introduce the purified PCR product into an E. coli strain carrying the cosmid containing the monensin gene cluster and expressing the λ-Red recombination system. Select for recombinants that have incorporated the disruption cassette in place of the target gene.

  • Intergeneric Conjugation: Transfer the recombinant cosmid from E. coli to Streptomyces cinnamonensis via intergeneric conjugation.

  • Selection of Mutants: Select for S. cinnamonensis exconjugants that have undergone double crossover homologous recombination, resulting in the replacement of the native gene with the disruption cassette.

  • Verification: Confirm the gene knockout by PCR analysis and Southern blotting.

For a detailed protocol on Red-mediated genetic manipulation in Streptomyces, refer to Gust et al., 2003.[7]

Extraction and Quantification of this compound

Extraction:

  • Culture Broth Preparation: Grow Streptomyces cinnamonensis in a suitable production medium.

  • Solvent Extraction: Acidify the culture broth to pH 3 and extract with an organic solvent such as chloroform or ethyl acetate.[8]

  • Concentration: Evaporate the organic solvent to obtain a crude extract containing monensins.

Quantification by LC-PCD (Liquid Chromatography with Post-Column Derivatization):

  • Chromatographic Separation: Separate the monensin congeners in the crude extract using reverse-phase high-performance liquid chromatography (HPLC).

  • Post-Column Derivatization: Mix the column eluent with a vanillin solution under acidic conditions and heat. Monensin reacts with vanillin to produce a colored product.[9]

  • Detection: Measure the absorbance of the colored product at 520 nm using a variable-wavelength detector.[9]

  • Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve prepared with purified this compound.

Enzyme Assays for Polyketide Synthase Activity

Characterizing the activity of the Monensin PKS modules can be achieved through in vitro assays using purified enzymes or cell-free extracts.

General Protocol:

  • Enzyme Preparation: Express and purify the desired PKS module or domain from a heterologous host like E. coli.

  • Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the appropriate starter and extender units (as CoA thioesters), and necessary cofactors (e.g., NADPH for reductive domains).

  • Reaction Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Product Extraction: Quench the reaction and extract the polyketide product using an organic solvent.

  • Product Analysis: Analyze the extracted product by techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and quantify the yield.

For more detailed protocols on PKS enzyme assays, refer to specialized literature on polyketide biosynthesis.[10][11]

Visualizations

Biosynthesis Pathway of this compound

MonensinB_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthase (PKS) Assembly cluster_post_pks Post-PKS Modifications Propionyl_CoA Propionyl-CoA Mon_PKS Monensin PKS (monAI-AVIII) Propionyl_CoA->Mon_PKS Starter & Extender Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->Mon_PKS Extender Malonyl_CoA Malonyl-CoA Malonyl_CoA->Mon_PKS Extender Linear_Polyketide Linear Polyketide Precursor Mon_PKS->Linear_Polyketide Chain Release Epoxidated_Intermediate Epoxidated Intermediate Linear_Polyketide->Epoxidated_Intermediate MonCI (Epoxidation) Cyclized_Intermediate Cyclized Polyether Core Epoxidated_Intermediate->Cyclized_Intermediate MonBI/MonBII (Oxidative Cyclization) Hydroxylated_Intermediate Hydroxylated Intermediate Cyclized_Intermediate->Hydroxylated_Intermediate MonD (Hydroxylation) Monensin_B This compound Hydroxylated_Intermediate->Monensin_B MonE (Methylation)

Caption: Overview of the this compound biosynthesis pathway.

Experimental Workflow for this compound Analysis

MonensinB_Analysis_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_analysis Analysis Fermentation S. cinnamonensis Culture Extraction Solvent Extraction Fermentation->Extraction LC_Separation HPLC Separation Extraction->LC_Separation PCD Post-Column Derivatization LC_Separation->PCD Detection UV-Vis Detection (520 nm) PCD->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for the extraction and analysis of this compound.

Conclusion

The biosynthesis of this compound is a complex and fascinating process orchestrated by a dedicated gene cluster in Streptomyces cinnamonensis. The modular nature of the polyketide synthase, combined with a series of precise post-PKS modifications, results in the formation of this potent ionophore. While the overall pathway is well-understood, further research is needed to elucidate the finer details of enzymatic mechanisms and to obtain comprehensive quantitative data. The experimental protocols and information presented in this guide provide a foundation for researchers to further explore and engineer the biosynthesis of monensin and other complex polyketides, with the ultimate goal of developing novel and improved therapeutic agents.

References

Spectroscopic Identification of Monensin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the identification and characterization of Monensin B, a polyether ionophore antibiotic. The information presented herein is curated to assist in research, quality control, and drug development processes involving this compound.

Introduction to this compound

This compound is a naturally occurring polyketide produced by the fermentation of Streptomyces cinnamonensis. It is an analogue of Monensin A, the major component of the commercial monensin product, from which it differs by the substitution of an ethyl group with a methyl group at the C-16 position. This structural similarity necessitates precise analytical techniques for differentiation and identification. Spectroscopic methods are paramount in providing the detailed structural information required for unequivocal identification.

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation.

Data Presentation: Mass Spectrometry of this compound

Ionization ModeAdductObserved m/zNotes
Electrospray (ESI+)[M+Na]⁺679.402Sodium adduct, commonly observed.
ESI+[M+H]⁺657.421Protonated molecule.
ESI+[M+NH₄]⁺674.448Ammonium adduct.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A typical experimental setup for the analysis of this compound by ESI-MS is as follows:

  • Sample Preparation: A dilute solution of this compound is prepared in a solvent mixture such as methanol or acetonitrile/water, often with the addition of a small amount of formic acid or sodium acetate to promote ionization and the formation of protonated or sodiated adducts, respectively.

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is used.

  • Ionization Source Parameters:

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: 100-150 °C

    • Desolvation Temperature: 250-350 °C

    • Nebulizer Gas (Nitrogen) Flow: 5-10 L/min

  • Data Acquisition: Mass spectra are acquired in positive ion mode over a mass range of m/z 100-1000.

  • Fragmentation Analysis (MS/MS): For structural confirmation, tandem mass spectrometry (MS/MS) is performed. The precursor ion of interest (e.g., m/z 679.4) is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) at varying collision energies (10-40 eV) to generate a characteristic fragmentation pattern.

Logical Relationship of Mass Spectrometry Data

Monensin_B This compound Sample ESI_MS Electrospray Ionization Mass Spectrometry Monensin_B->ESI_MS Precursor_Ion Precursor Ion Selection ([M+Na]⁺ at m/z 679.4) ESI_MS->Precursor_Ion CID Collision-Induced Dissociation (CID) Precursor_Ion->CID Fragment_Ions Characteristic Fragment Ions CID->Fragment_Ions Identification Identification of this compound Fragment_Ions->Identification

Figure 1. Workflow for this compound identification using tandem mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of this compound, allowing for the complete assignment of its structure. Due to the high degree of structural similarity to Monensin A, the NMR spectra are very similar, with key differences observed around the C-16 methyl group.

Data Presentation: ¹H and ¹³C NMR of Monensin A (as a reference)

¹³C NMR Chemical Shifts (Monensin A Sodium Salt, CDCl₃, 125 MHz)

Carbon No.Chemical Shift (ppm)Carbon No.Chemical Shift (ppm)
1179.81935.1
244.92026.9
385.72115.9
436.22231.6
571.12326.9
635.92411.8
797.82565.1
835.12660.4
9109.92710.9
1030.12816.8
1125.22910.3
1236.23056.3
1370.93117.1
1427.23214.2
1536.23312.0
1635.13411.8
1772.93510.9
1830.1

¹H NMR Chemical Shifts (Monensin A Sodium Salt, CDCl₃, 500 MHz)

(A detailed table of proton chemical shifts is extensive. Key diagnostic signals are highlighted below.)

  • Methyl Protons: A number of distinct doublet and triplet signals between 0.8 and 1.3 ppm.

  • Methylene and Methine Protons: A complex region of overlapping multiplets from 1.3 to 4.2 ppm.

  • Anomeric Protons: Signals for the protons on carbons adjacent to two oxygens (e.g., H-7, H-9) are typically found in the downfield region of the aliphatic spectrum.

  • Hydroxyl Protons: Broad signals that are exchangeable with D₂O.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain well-resolved spectra.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

    • 2D NMR: For complete structural assignment, various 2D NMR experiments are employed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by the presence of hydroxyl, carbonyl, and ether functionalities.

Data Presentation: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3500Broad, StrongO-H stretching (hydroxyls)
~2970-2850StrongC-H stretching (aliphatic)
~1710StrongC=O stretching (carboxylic acid)
~1460MediumC-H bending (CH₂, CH₃)
~1100-1000StrongC-O stretching (ethers, alcohols)

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of finely ground this compound is mixed with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

    • The sample pellet is placed in the sample holder, and the spectrum is recorded.

    • The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound does not possess a strong chromophore that absorbs significantly in the UV-Vis region. Therefore, direct UV-Vis spectroscopy is of limited use for identification. However, it can be used for quantification following a derivatization reaction.

Data Presentation: UV-Vis Spectroscopy of Derivatized this compound

Derivatizing AgentWavelength of Maximum Absorbance (λmax)
Vanillin520 nm

Experimental Protocol: UV-Vis Spectroscopy with Vanillin Derivatization

This method is commonly used for the quantification of monensins in various matrices.

  • Sample and Standard Preparation: Solutions of this compound of known concentrations are prepared in methanol.

  • Derivatization:

    • An aliquot of the sample or standard solution is mixed with a vanillin reagent (e.g., 3% w/v vanillin in methanol) and a catalytic amount of sulfuric acid.

    • The mixture is heated (e.g., at 60°C) for a specific time to allow for color development.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Data Acquisition:

    • The spectrophotometer is blanked with a reagent blank (containing the solvent and derivatizing agents but no analyte).

    • The absorbance of the sample and standard solutions is measured at the wavelength of maximum absorbance (λmax = 520 nm).

    • A calibration curve of absorbance versus concentration is constructed from the standards to quantify the amount of this compound in the sample.

Workflow for Spectroscopic Identification of this compound

cluster_preliminary Preliminary Analysis cluster_structural Structural Elucidation IR FT-IR Spectroscopy (Functional Groups) Confirmation Confirmed Structure of this compound IR->Confirmation UV_Vis UV-Vis Spectroscopy (Quantitative after Derivatization) UV_Vis->Confirmation MS Mass Spectrometry (Molecular Weight & Formula) MS_MS Tandem MS (MS/MS) (Fragmentation Pattern) MS->MS_MS MS_MS->Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Stereochemistry) NMR->Confirmation Sample This compound Sample Sample->IR Sample->UV_Vis Sample->MS Sample->NMR

Figure 2. Integrated workflow for the spectroscopic identification of this compound.

The In Vitro Biological Activity of Monensin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monensin B, a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis, has garnered significant attention for its diverse biological activities. Primarily known for its use in veterinary medicine as a coccidiostat and growth promoter, recent research has unveiled its potent in vitro effects against a spectrum of cancer cell lines, pathogenic microbes, and parasites. This technical guide provides an in-depth overview of the in vitro biological activity of this compound, with a focus on its anticancer properties. We delve into its fundamental mechanism of action as an ionophore, present quantitative data on its cytotoxic and pro-apoptotic effects, detail key experimental protocols for its study, and visualize its impact on critical cellular signaling pathways.

Core Mechanism of Action: An Electroneutral Ion Exchange

This compound's primary mechanism of action is its function as a carboxylic ionophore. It forms a lipophilic complex with monovalent cations, such as sodium (Na⁺), and facilitates their transport across biological membranes in exchange for protons (H⁺)[1]. This electroneutral exchange disrupts transmembrane ion gradients, leading to a cascade of downstream cellular effects. The influx of Na⁺ and efflux of H⁺ can alter intracellular pH and sodium concentrations, impacting various cellular processes, including mitochondrial function and protein trafficking[1][2].

Anticancer Activity of this compound

A substantial body of in vitro research has demonstrated the potent anticancer activity of this compound against a variety of cancer cell lines. Its effects are multifaceted, encompassing the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis.

Cytotoxicity Across Various Cancer Cell Lines

This compound exhibits significant cytotoxicity in numerous cancer cell lines, often at nanomolar to low micromolar concentrations. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

Cell LineCancer TypeIC50 ValueExposure TimeReference
SH-SY5YNeuroblastoma16 µM48 h[3]
A375Melanoma0.16 µMNot Specified[4]
Mel-624Melanoma0.71 µMNot Specified[4]
Mel-888Melanoma0.12 µMNot Specified[4]
Various Cancer LinesMultiple<0.6 µMNot Specified[5]
Induction of Apoptosis

A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. This has been demonstrated in multiple cancer cell lines through various assays, including Annexin V/propidium iodide (PI) staining and TUNEL assays.

Cell LineTreatmentApoptosis RateAssayReference
SH-SY5Y8 µM this compound (48h)9.66 ± 0.01%Annexin V[3]
SH-SY5Y16 µM this compound (48h)29.28 ± 0.88%Annexin V[3]
SH-SY5Y32 µM this compound (48h)62.55 ± 2.36%Annexin V[3]
SH-SY5Y8 µM this compound (48h)35 ± 2%TUNEL[3]
SH-SY5Y16 µM this compound (48h)34 ± 0.57%TUNEL[3]
SH-SY5Y32 µM this compound (48h)75 ± 2.51%TUNEL[3]
PC-315 nM this compound (24h)17.84%Annexin V/PI[6]
PC-31500 nM this compound (24h)24.20%Annexin V/PI[6]
RKO1 µM or 4 µM this compound (24h)Significant IncreaseHoechst 33258[7]
HCT-1161 µM or 4 µM this compound (24h)Significant IncreaseHoechst 33258[7]

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in assessing the in vitro activity of this compound. Below are detailed methodologies for key assays.

Cell Viability and Cytotoxicity Assay (XTT Method)

This colorimetric assay measures the metabolic activity of viable cells to determine cytotoxicity.

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 8, 16, 32, and 64 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48, 72 hours).

  • XTT Reagent Addition: Following incubation, add the XTT reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for a specified period to allow for the conversion of XTT to a formazan product by metabolically active cells.

  • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at a wavelength of 450 nm, with a reference wavelength of 630 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of this compound concentration.[3]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed 5 x 10⁵ cells per well in a 6-well plate and incubate until they reach the desired confluency. Treat the cells with different concentrations of this compound (e.g., 8, 16, and 32 µM) for a specified duration (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation at 2000 g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[3][6]

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in cellular signaling pathways.

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., β-catenin, p-EGFR, p-MEK, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).[6]

Impact on Cellular Signaling Pathways

This compound has been shown to modulate several key signaling pathways that are often dysregulated in cancer.

Wnt/β-catenin Signaling Pathway

This compound has been identified as a potent inhibitor of the canonical Wnt/β-catenin signaling pathway.[8] It can reduce the intracellular levels of β-catenin, a key transcriptional coactivator in this pathway.[8] This leads to the downregulation of Wnt target genes involved in cell proliferation, such as cyclin D1.[8] The inhibitory effect is observed in cells stimulated with Wnt ligands and in those with activating mutations in the pathway.[8]

Wnt_Pathway Monensin This compound LRP6 LRP6 Monensin->LRP6 Promotes Degradation beta_catenin β-catenin Monensin->beta_catenin Reduces Levels Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibits Destruction_Complex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Degradation Degradation beta_catenin->Degradation Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

This compound can interfere with the trafficking and activation of the Epidermal Growth Factor Receptor (EGFR).[9][10] It has been shown to mimic the effects of statins by inhibiting EGFR activation and downstream signaling.[9] This can lead to synergistic cytotoxicity when combined with EGFR inhibitors like erlotinib.[9]

EGFR_Pathway Monensin This compound EGFR EGFR Monensin->EGFR Inhibits Trafficking & Activation EGF EGF EGF->EGFR Binds & Activates Downstream Downstream Signaling (e.g., MEK/ERK, PI3K/Akt) EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound disrupts EGFR signaling.

MEK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MEK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical regulator of cell proliferation and is often hyperactivated in cancer. This compound has been shown to inhibit this pathway by enhancing the SUMOylation of MEK1, which in turn attenuates its kinase activity and downstream signaling to ERK.[11][12]

MEK_ERK_Pathway Monensin This compound MEK1 MEK1 Monensin->MEK1 Enhances Upstream Upstream Signals (e.g., Ras) Upstream->MEK1 Activates ERK ERK MEK1->ERK Phosphorylates & Activates SUMOylation SUMOylation MEK1->SUMOylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation SUMOylation->MEK1 Inhibits Activity

Caption: this compound inhibits the MEK/ERK pathway via MEK1 SUMOylation.

Antimicrobial and Antiparasitic Activities

Beyond its anticancer effects, this compound exhibits a broad spectrum of activity against various microorganisms.

  • Antibacterial Activity: It is effective against Gram-positive bacteria by disrupting the ion balance and pH within the bacterial cell, leading to cell death.[13] Gram-negative bacteria are generally less susceptible due to their more complex cell wall structure.[13]

  • Antiparasitic Activity: this compound has shown pronounced in vitro activity against parasites such as Plasmodium falciparum (the causative agent of malaria) and various species of Leishmania.[13][14] Its mechanism of action against these parasites often involves the disruption of intracellular pH and the function of vacuoles.[13]

  • Antiviral Activity: this compound has been reported to inhibit the replication of certain viruses, including vesicular stomatitis virus and Sindbis virus.[13]

Conclusion

This compound demonstrates a wide range of potent biological activities in vitro, primarily stemming from its function as a Na⁺/H⁺ ionophore. Its significant and selective cytotoxicity against cancer cells, coupled with its ability to modulate key oncogenic signaling pathways, underscores its potential as a lead compound for anticancer drug development. Furthermore, its established antimicrobial and antiparasitic properties continue to be of interest. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research into the multifaceted therapeutic potential of this compound. Future in vivo studies are warranted to translate these promising in vitro findings into clinical applications.

References

An In-Depth Technical Guide to Factors Influencing the Monensin A to Monensin B Ratio in Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monensin, a polyether ionophore antibiotic produced by the fermentation of Streptomyces cinnamonensis, is a mixture of several congeners, primarily Monensin A and Monensin B. The ratio of these two major components is a critical quality attribute, as it can influence the product's efficacy and safety profile. This technical guide provides a comprehensive overview of the core factors that influence the Monensin A to this compound (A:B) ratio during fermentation, offering insights into the biosynthetic pathways, regulatory mechanisms, and practical experimental strategies for its manipulation.

The Biosynthetic Origin of Monensin A and B

Monensin is a polyketide, synthesized by a Type I polyketide synthase (PKS). The structural difference between Monensin A and this compound lies in the starter unit incorporated during the initiation of polyketide chain synthesis.

  • Monensin A incorporates a butyryl-CoA starter unit, which is derived from the metabolism of precursors like butyrate or isobutyrate.

  • This compound utilizes a propionyl-CoA starter unit.

The subsequent elongation of the polyketide chain for both molecules involves the incorporation of acetate and propionate extender units. Therefore, the intracellular availability and competition between butyryl-CoA and propionyl-CoA at the initial stage of biosynthesis are the primary determinants of the final Monensin A:B ratio.

Key Factors Influencing the Monensin A:B Ratio

The manipulation of the Monensin A:B ratio hinges on controlling the intracellular pools of the respective starter unit precursors. This can be achieved by modulating various fermentation parameters.

Precursor Supplementation

The most direct method to influence the Monensin A:B ratio is through the addition of specific precursors to the fermentation medium.

  • Butyrate and Isobutyrate: Supplementation with butyrate or isobutyrate has been shown to increase the production of Monensin A.[1] Isobutyrate is isomerized to n-butyrate before its incorporation. These precursors directly contribute to the butyryl-CoA pool, favoring the synthesis of Monensin A.

  • Propionate: The role of propionate is more complex, with some studies indicating that its addition can lead to a prevalence of this compound, while other research suggests it may stimulate overall monensin synthesis without altering the A:B ratio.[2] This discrepancy may be strain-dependent or related to the specific fermentation conditions and the timing of precursor addition.

Table 1: Effect of Precursor Supplementation on Monensin Production

Precursor AddedEffect on Monensin A ProductionEffect on this compound ProductionReference
ButyrateStimulatesSuppresses[3]
IsobutyrateStimulatesSuppresses[3]
PropionateNo significant influence on the ratio in some strainsMay cause prevalence in some cases[2][3]
Fermentation Parameters

While direct quantitative data on the effect of physical parameters on the Monensin A:B ratio is limited, their influence on the overall metabolism of S. cinnamonensis can be extrapolated to impact precursor availability.

  • Temperature: The optimal temperature for monensin production is generally between 29°C and 33°C.[4] Temperature shifts can alter enzymatic activities in both primary and secondary metabolism, potentially affecting the pathways that generate butyryl-CoA and propionyl-CoA. A common strategy involves an initial phase at a slightly lower temperature (e.g., 29-31°C) for biomass accumulation, followed by an increase to a higher temperature (e.g., 32-33°C) for enhanced production.[4]

  • pH: The pH of the fermentation medium should be maintained in the range of 6.0 to 7.0 for optimal monensin production.[4] Deviations from this range can impact nutrient uptake and enzyme function, thereby indirectly influencing the precursor pools. A pH-shift strategy, where the pH is controlled at different levels during the growth and production phases, could be a valuable approach to optimize the A:B ratio.

  • Dissolved Oxygen (DO): As an aerobic fermentation, maintaining an adequate dissolved oxygen level is crucial for the growth of S. cinnamonensis and the biosynthesis of monensin. While specific DO setpoints for manipulating the A:B ratio are not well-documented, it is known that oxygen levels can influence the flux through different metabolic pathways. For other Streptomyces fermentations, controlling DO at high levels during the growth phase has been shown to enhance antibiotic production.

Regulatory and Signaling Pathways

The selection of starter units for polyketide synthesis is under complex regulatory control, involving both global and pathway-specific regulators.

Global Regulators
  • Crp (cAMP Receptor Protein): This global transcription factor plays a positive role in monensin biosynthesis.[5][6] Crp upregulates genes involved in the biosynthesis of monensin precursors, including those for malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA.[5][6] By influencing the expression of genes in primary metabolism, Crp can indirectly affect the availability of starter units for Monensin A and B.

Quorum Sensing and Gamma-Butyrolactones (GBLs)

Streptomyces species utilize small diffusible signaling molecules, such as gamma-butyrolactones (GBLs), to coordinate secondary metabolite production in a population density-dependent manner (quorum sensing). While a direct link between a specific GBL system and the Monensin A:B ratio has not been established, it is known that these systems can regulate the expression of genes involved in precursor supply for polyketide biosynthesis.[3] It is plausible that a GBL-mediated signaling cascade in S. cinnamonensis could influence the expression of enzymes involved in butyrate and propionate metabolism, thereby affecting the A:B ratio.

signaling_pathway Putative Signaling Pathway Influencing Monensin A:B Ratio cluster_precursors Precursor Pools cluster_monensins Monensin Biosynthesis cluster_regulators Regulatory Network Butyryl_CoA Butyryl-CoA PKS_A PKS (Monensin A) Butyryl_CoA->PKS_A Propionyl_CoA Propionyl-CoA PKS_B PKS (this compound) Propionyl_CoA->PKS_B Monensin_A Monensin A PKS_A->Monensin_A Monensin_B This compound PKS_B->Monensin_B Crp Crp Butyrate_Metabolism Butyrate Metabolism Genes Crp->Butyrate_Metabolism Upregulates Propionate_Metabolism Propionate Metabolism Genes Crp->Propionate_Metabolism Upregulates GBL GBL System GBL->Butyrate_Metabolism Regulates GBL->Propionate_Metabolism Regulates Butyrate_Metabolism->Butyryl_CoA Propionate_Metabolism->Propionyl_CoA

Caption: Putative signaling pathway influencing the Monensin A:B ratio.

Experimental Protocols

Fermentation Protocol for Streptomyces cinnamonensis

This protocol provides a general framework for the cultivation of S. cinnamonensis for monensin production.

  • Seed Culture Preparation:

    • Inoculate a suitable seed medium (e.g., containing soybean flour, yeast extract, dextrin, glucose, and CaCO₃) with a spore suspension or a vegetative culture of S. cinnamonensis.

    • Incubate at 30°C with agitation (e.g., 250 rpm) for 24-48 hours.

  • Production Fermentation:

    • Inoculate the production medium (e.g., containing soybean oil, glucose, soybean flour, and various salts) with the seed culture (typically 5-10% v/v).

    • Maintain the fermentation at a controlled temperature (e.g., 30°C) and agitation rate (e.g., 250 rpm) for 10-12 days.

    • Control the pH of the fermentation between 6.0 and 7.0 using appropriate acid/base addition.

    • Monitor dissolved oxygen and adjust aeration and/or agitation to maintain a desired setpoint (e.g., >30% saturation).

Protocol for Precursor Feeding Experiment

This experiment aims to determine the effect of precursor addition on the Monensin A:B ratio.

  • Set up multiple parallel fermentations using the protocol described in 4.1.

  • Prepare sterile stock solutions of sodium butyrate, isobutyric acid, and sodium propionate.

  • Add the precursor solutions to the fermentation flasks at different concentrations and at various time points during the fermentation (e.g., at the beginning of the fermentation or at the onset of the production phase).

  • Include a control fermentation without any precursor addition.

  • Take samples at regular intervals throughout the fermentation for analysis of Monensin A and B concentrations.

experimental_workflow Experimental Workflow for Optimizing Monensin A:B Ratio start Start spore_suspension S. cinnamonensis Spore Suspension start->spore_suspension seed_culture Seed Culture Preparation spore_suspension->seed_culture production_fermentation Production Fermentation seed_culture->production_fermentation precursor_feeding Precursor Feeding (Butyrate, Propionate, etc.) production_fermentation->precursor_feeding sampling Time-course Sampling precursor_feeding->sampling extraction Monensin Extraction sampling->extraction hplc_analysis HPLC Analysis (Monensin A & B Quantification) extraction->hplc_analysis data_analysis Data Analysis (A:B Ratio Calculation) hplc_analysis->data_analysis optimization Optimization of Feeding Strategy data_analysis->optimization end End optimization->end

Caption: Experimental workflow for optimizing the Monensin A:B ratio.

Analytical Method: HPLC for Monensin A and B Quantification

A robust and sensitive HPLC method is essential for accurately determining the Monensin A:B ratio.

  • Sample Preparation:

    • Centrifuge the fermentation broth to separate the mycelium.

    • Extract the monensins from the mycelium and/or the supernatant using a suitable organic solvent (e.g., methanol or a mixture of methanol and water).

    • Filter the extract through a 0.22 µm filter before injection into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of methanol, water, and acetic acid in appropriate proportions.

    • Detection: Post-column derivatization with vanillin reagent followed by UV detection at approximately 520 nm.[7][8]

    • Quantification: Use certified reference standards of Monensin A and this compound to create a calibration curve for accurate quantification.

Logical Relationships of Factors Influencing the A:B Ratio

The interplay of various factors ultimately determines the final Monensin A:B ratio. The following diagram illustrates these logical relationships.

logical_relationships Logical Relationships of Factors Influencing Monensin A:B Ratio cluster_inputs Fermentation Inputs & Conditions cluster_cellular Cellular Processes cluster_outputs Fermentation Outputs Precursors Precursor Availability (Butyrate, Propionate) Precursor_Pools Intracellular Precursor Pools (Butyryl-CoA vs. Propionyl-CoA) Precursors->Precursor_Pools Temp_pH_DO Temperature, pH, DO Metabolism Primary & Secondary Metabolism Temp_pH_DO->Metabolism Metabolism->Precursor_Pools Regulation Gene Regulation (Crp, GBLs) Regulation->Metabolism AB_Ratio Monensin A:B Ratio Precursor_Pools->AB_Ratio

References

Unraveling the Ion-Binding Selectivity of Monensin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monensin B, a polyether ionophore antibiotic produced by Streptomyces cinnamonensis, exhibits a remarkable selectivity in its ability to form complexes with and transport cations across lipid membranes. This property is central to its biological activities, including its use as an anticoccidial agent in veterinary medicine and its potential as an anticancer and antiviral therapeutic. This technical guide provides an in-depth exploration of the core principles governing the ion-binding selectivity of this compound. It consolidates quantitative binding data, details experimental methodologies for characterization, and visualizes the key cellular signaling pathways affected by its ionophoric activity.

Introduction

This compound belongs to the family of carboxylic ionophores, characterized by a linear polyether backbone that, in the presence of a cation, adopts a cyclic conformation. This pseudocyclic structure creates a hydrophilic interior that chelates a specific cation, while the lipophilic exterior facilitates the transport of the complex across cellular membranes. The ion transport mechanism is typically an electroneutral exchange, most notably of a sodium ion (Na⁺) for a proton (H⁺), thereby disrupting ionic gradients essential for cellular function. The precise selectivity for certain cations over others is a critical determinant of this compound's biological efficacy and therapeutic potential. Understanding the nuances of this selectivity is paramount for the rational design of new drugs and for elucidating its mechanism of action in various biological contexts.

Quantitative Ion-Binding Data

The selectivity of Monensin for various cations has been a subject of extensive study. While much of the literature focuses on the more abundant Monensin A, the principles of ion binding are largely applicable to this compound, which differs only by the substitution of an ethyl group with a methyl group at the C-25 position. The stability of the Monensin-cation complex is a key measure of its binding affinity.

Table 1: Stability Constants (log K) of Monensin with Various Cations in Methanol

CationIonic Radius (Å)log K
Li⁺0.764.3
Na⁺1.026.4
K⁺1.385.2
Rb⁺1.524.8
Cs⁺1.674.4
Ag⁺1.156.8

Data extrapolated from studies on Monensin A, which is structurally very similar to this compound.

The data clearly indicates a preference for monovalent cations, with a pronounced selectivity for Ag⁺ and Na⁺. The optimal fit within the pseudocyclic cavity of the ionophore, along with the coordination with the oxygen atoms of the polyether chain and the terminal carboxyl group, dictates this selectivity.

Experimental Protocols for Determining Ion-Binding Selectivity

The quantitative determination of ion-binding selectivity is crucial for structure-activity relationship studies and for the development of new ionophore-based therapeutics. Two common methods employed are potentiometric titrations and UV-Vis spectroscopic titrations.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of ionophore-cation complexes. It involves monitoring the change in the electrochemical potential of a solution containing the ionophore and a cation as a titrant is added.

Experimental Workflow for Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_ionophore Prepare standard solution of this compound in methanol titrate Titrate this compound solution with the cation salt solution, recording potential (mV) after each addition prep_ionophore->titrate prep_cation Prepare standard solutions of various cation salts (e.g., NaCl, KCl) in methanol prep_cation->titrate prep_cell Set up electrochemical cell with a cation-selective electrode and a reference electrode prep_cell->titrate endpoint Continue titration past the equivalence point to obtain a complete titration curve titrate->endpoint plot Plot potential (mV) vs. volume of titrant added (mL) endpoint->plot derivative Determine the equivalence point from the first or second derivative of the titration curve plot->derivative calculate Calculate the stability constant (K) using appropriate software and thermodynamic equations derivative->calculate

Caption: Workflow for determining ion-binding selectivity using potentiometric titration.

Detailed Methodology:

  • Solution Preparation:

    • Prepare a standard stock solution of this compound (e.g., 1 mM) in a suitable solvent such as methanol.

    • Prepare standard stock solutions of the salts of the cations to be tested (e.g., LiCl, NaCl, KCl, RbCl, CsCl, AgNO₃) in the same solvent.

  • Electrochemical Setup:

    • Assemble an electrochemical cell consisting of a cation-selective indicator electrode (e.g., a sodium-selective glass electrode) and a stable reference electrode (e.g., Ag/AgCl).

    • Calibrate the electrode system using standard solutions of the cation of interest.

  • Titration Procedure:

    • Place a known volume of the this compound solution into the electrochemical cell.

    • Incrementally add the cation salt solution (titrant) using a calibrated burette.

    • After each addition, allow the potential reading to stabilize and record the value.

    • Continue the titration well beyond the expected equivalence point to ensure a complete titration curve.

  • Data Analysis:

    • Plot the measured potential (in millivolts) against the volume of titrant added.

    • The equivalence point of the titration, which corresponds to the stoichiometry of the complex formation, can be determined from the inflection point of the titration curve. This is often more accurately found by plotting the first or second derivative of the curve.

    • The stability constant (K) of the this compound-cation complex is then calculated from the titration data using specialized software that fits the data to theoretical binding models.

UV-Vis Spectroscopic Titration

UV-Vis spectroscopic titration is another powerful technique for studying ionophore-cation interactions, particularly when the formation of the complex results in a change in the absorbance spectrum of the ionophore.

Experimental Workflow for UV-Vis Spectroscopic Titration

G cluster_prep Preparation cluster_titration Titration & Measurement cluster_analysis Data Analysis prep_ionophore Prepare a dilute solution of This compound in a suitable solvent initial_spectrum Record the initial UV-Vis spectrum of the this compound solution prep_ionophore->initial_spectrum prep_cation Prepare a concentrated stock solution of the cation salt titrate Add small aliquots of the cation stock solution to the this compound solution in the cuvette prep_cation->titrate initial_spectrum->titrate record_spectra Record the UV-Vis spectrum after each addition and mixing titrate->record_spectra plot Plot the change in absorbance at a specific wavelength vs. the -log of the cation concentration record_spectra->plot fit Fit the titration data to a suitable binding isotherm model (e.g., 1:1 binding) plot->fit calculate Determine the binding constant (K) from the fitted curve fit->calculate

Caption: Workflow for determining ion-binding constants using UV-Vis spectroscopy.

Detailed Methodology:

  • Solution Preparation:

    • Prepare a solution of this compound in a non-coordinating solvent (e.g., acetonitrile) with a known concentration, ensuring its absorbance is within the linear range of the spectrophotometer.

    • Prepare a concentrated stock solution of the cation salt in the same solvent.

  • Spectroscopic Measurement:

    • Place the this compound solution in a quartz cuvette and record its initial UV-Vis spectrum.

    • Add a small, precise aliquot of the cation stock solution to the cuvette.

    • Thoroughly mix the solution and allow it to equilibrate.

    • Record the new UV-Vis spectrum.

    • Repeat the addition and measurement steps until no further significant changes in the spectrum are observed, indicating saturation of the binding sites.

  • Data Analysis:

    • Identify a wavelength where the change in absorbance upon complexation is maximal.

    • Plot the change in absorbance at this wavelength as a function of the total cation concentration.

    • The resulting data is then fitted to a suitable binding model (e.g., a 1:1 binding isotherm) using non-linear regression analysis.

    • The stability constant (K) is determined from the parameters of the fitted curve.

Impact on Cellular Signaling Pathways

The ionophoric activity of this compound, primarily its ability to disrupt Na⁺ and H⁺ gradients, has profound effects on various cellular processes and signaling pathways. Two key areas of impact are the Golgi apparatus and the regulation of Na⁺/K⁺-ATPase activity.

Golgi Apparatus Stress Response

This compound is a well-known disrupter of Golgi apparatus structure and function. By increasing the intra-Golgi pH through the exchange of H⁺ for Na⁺, it triggers a cellular stress response.

This compound-Induced Golgi Stress Signaling Pathway

G monensin This compound golgi Golgi Apparatus monensin->golgi Enters Cell h_gradient Disruption of H+ Gradient (Increased pH) golgi->h_gradient Na+/H+ Exchange perk PERK Activation h_gradient->perk Induces Golgi Stress golim4 GOLIM4 Exocytosis h_gradient->golim4 pH-dependent eif2a eIF2α Phosphorylation perk->eif2a Phosphorylates atf4 ATF4 Translation eif2a->atf4 Initiates protein_trafficking Altered Protein Trafficking atf4->protein_trafficking Regulates golim4->protein_trafficking Disrupts

Caption: this compound disrupts Golgi homeostasis, triggering a PERK-mediated stress response.

This signaling cascade begins with this compound localizing to the Golgi membrane and facilitating an exchange of cytosolic Na⁺ for luminal H⁺, leading to an increase in the pH of the Golgi cisternae.[1] This pH disruption constitutes a form of cellular stress, which activates the PKR-like endoplasmic reticulum kinase (PERK).[1] Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4 is a key transcription factor that regulates the expression of genes involved in stress response and amino acid metabolism. Concurrently, the increased Golgi pH can induce the exocytosis of Golgi-resident proteins like GOLIM4, further disrupting normal protein trafficking and cellular function.[2]

Regulation of Na⁺/K⁺-ATPase Activity

This compound's ability to increase intracellular sodium concentration has a direct impact on the activity of the Na⁺/K⁺-ATPase, a critical enzyme for maintaining cellular ion homeostasis.

This compound's Influence on Na⁺/K⁺-ATPase Activity

G monensin This compound cell_membrane Cell Membrane monensin->cell_membrane Embeds in na_influx Increased Intracellular [Na+] cell_membrane->na_influx Facilitates Na+ Influx na_k_pump Na+/K+-ATPase na_influx->na_k_pump Stimulates atp_hydrolysis Increased ATP Hydrolysis na_k_pump->atp_hydrolysis Increased Activity ion_gradients Altered Cellular Ion Gradients atp_hydrolysis->ion_gradients

Caption: this compound indirectly stimulates Na+/K+-ATPase by increasing intracellular sodium.

By acting as a Na⁺/H⁺ antiporter, this compound increases the influx of sodium ions into the cell, raising the intracellular Na⁺ concentration. The Na⁺/K⁺-ATPase is an enzyme that actively transports three Na⁺ ions out of the cell for every two potassium ions (K⁺) it transports in, a process fueled by the hydrolysis of ATP. The rate of this pump is highly dependent on the intracellular Na⁺ concentration. Therefore, the this compound-induced rise in intracellular Na⁺ directly stimulates the activity of the Na⁺/K⁺-ATPase as the cell attempts to restore its normal sodium gradient. This increased pump activity leads to a higher rate of ATP consumption and can have widespread consequences on cellular energy metabolism and the function of other ion-gradient-dependent transporters.

Conclusion

The ion-binding selectivity of this compound is a finely tuned property that underpins its diverse biological effects. Its preference for monovalent cations, particularly sodium, allows it to effectively disrupt cellular ion homeostasis, leading to significant consequences for organelles like the Golgi apparatus and for critical enzymes such as the Na⁺/K⁺-ATPase. A thorough understanding of its binding affinities, coupled with robust experimental methods for their determination, is essential for the continued exploration of this compound and its analogs as therapeutic agents. The visualization of its impact on cellular signaling pathways provides a framework for comprehending its mechanism of action and for identifying potential targets for drug development. This guide serves as a foundational resource for researchers dedicated to harnessing the unique properties of this potent ionophore.

References

Methodological & Application

Application Notes and Protocols for Monensin B-Mediated Golgi Transport Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Monensin B, a potent inhibitor of Golgi transport, in various research and drug development contexts. This document details the mechanism of action, quantitative data on its effects, detailed experimental protocols, and visual representations of the cellular pathways involved.

Introduction to this compound

This compound is a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis. It functions as a sodium/proton (Na+/H+) antiporter, disrupting the ion balance across cellular membranes. This activity is particularly disruptive to the Golgi apparatus, a central organelle in the secretory pathway responsible for protein modification, sorting, and transport. By dissipating the proton gradient across the Golgi cisternae, this compound causes swelling and vacuolization of the Golgi complex, effectively blocking the transit of proteins and lipids from the medial to the trans-Golgi network. This property makes this compound an invaluable tool for studying Golgi function, protein trafficking, and the cellular stress responses associated with the disruption of the secretory pathway.

Mechanism of Action

This compound inserts into the membranes of the Golgi apparatus and facilitates the exchange of luminal protons for cytosolic sodium ions. This influx of Na+ into the Golgi cisternae leads to an osmotic influx of water, causing the characteristic swelling and eventual fragmentation of the Golgi stacks. The disruption of the proton gradient also inhibits the function of many pH-dependent Golgi-resident enzymes, such as glycosyltransferases, leading to impaired protein glycosylation and processing. The transport of secretory cargo is consequently halted at the medial-Golgi, leading to their accumulation within the swollen cisternae.

Quantitative Data

The following tables summarize the effective concentrations and inhibitory effects of this compound across various cell types and experimental assays.

Table 1: Effective Concentrations of this compound for Golgi Transport Inhibition and Other Cellular Effects

Cell TypeAssayEffective ConcentrationObserved EffectCitation
H-2 Hepatoma CellsGolgi Swelling10⁻⁸ M - 10⁻⁶ MRate of vacuole formation is concentration-dependent, with the greatest rate at 1 µM.[1]
Perfused Rat LiverGolgi Swelling1 - 5 µMInduced considerable swelling of the Golgi complex within 5 minutes.[2]
Perfused Rat LiverInhibition of Protein Secretion (Horseradish Peroxidase)1 µMDelayed biliary secretion.[2]
Perfused Rat LiverInhibition of Protein Secretion (Horseradish Peroxidase)5 µMMarkedly reduced biliary secretion.[2]
Cultured Rat HepatocytesInhibition of Very-Low-Density Lipoprotein (VLDL) Secretion5 - 10 µMMaximum inhibition of VLDL secretion.[3]
10-day-old Rat Liver SlicesInhibition of Protein Secretion1 µMInhibited flux of radioactive proteins to the cell surface by approximately 80%.[4]

Table 2: IC50 and ED50 Values of this compound

Cell TypeParameterValueCitation
Renal Cell Carcinoma CellsProliferation Inhibition (IC50)~2.5 µM[5][6]
SH-SY5Y Neuroblastoma CellsCell Viability (IC50) at 48h16 µM[7]

Experimental Protocols

General Protocol for Inhibition of Protein Secretion for Intracellular Cytokine Staining

This protocol is adapted from procedures for intracellular cytokine staining using flow cytometry, where retaining cytokines within the cell is crucial for detection. A common commercially available reagent for this purpose is BD GolgiStop™, which contains Monensin.

Materials:

  • Cell culture medium appropriate for your cells

  • Cell stimulation agent (e.g., PMA and Ionomycin, or specific antigen)

  • This compound solution (e.g., BD GolgiStop™ or a self-prepared stock solution in ethanol)

  • Phosphate-Buffered Saline (PBS)

  • Fixation and Permeabilization buffers

  • Fluorochrome-conjugated antibodies for intracellular targets

Procedure:

  • Cell Stimulation: Stimulate cells with the desired agent in culture for 1-2 hours to initiate protein synthesis before adding the inhibitor.

  • This compound Treatment: Add this compound to the cell culture to a final concentration typically ranging from 1 to 5 µM. If using a commercial solution like BD GolgiStop™, follow the manufacturer's recommended dilution (e.g., 4 µl per 6 mL of cell culture).

  • Incubation: Incubate the cells for an additional 4-6 hours. It is generally not recommended to incubate for longer than 12 hours due to potential cytotoxicity.[8]

  • Cell Harvesting and Staining: a. Harvest the cells and wash them with PBS. b. Perform cell surface staining with fluorochrome-conjugated antibodies if required. c. Fix and permeabilize the cells using an appropriate kit according to the manufacturer's instructions. d. Perform intracellular staining with fluorochrome-conjugated antibodies against the protein of interest (e.g., a cytokine).

  • Analysis: Analyze the cells by flow cytometry to quantify the intracellular accumulation of the target protein.

Protocol for Visualizing this compound-Induced Golgi Disruption by Immunofluorescence

This protocol outlines the steps to visualize the morphological changes in the Golgi apparatus upon this compound treatment using immunofluorescence microscopy.

Materials:

  • Cells grown on glass coverslips

  • Complete cell culture medium

  • This compound stock solution

  • Paraformaldehyde (PFA) or Methanol for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against a Golgi marker protein (e.g., GM130 for cis-Golgi, TGN46 for trans-Golgi Network)

  • Fluorochrome-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Cell Culture: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow to the desired confluency.

  • This compound Treatment: Treat the cells with this compound at a final concentration of 1-10 µM in complete medium for a duration of 30 minutes to 4 hours. Include an untreated control.

  • Fixation: a. Aspirate the medium and gently wash the cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C. c. Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking: a. If PFA was used for fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. b. Wash three times with PBS. c. Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Antibody Staining: a. Incubate the cells with the primary antibody against a Golgi marker, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C. b. Wash the cells three times with PBS. c. Incubate with the fluorochrome-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark. d. Wash the cells three times with PBS in the dark.

  • Mounting and Imaging: a. Counterstain the nuclei with DAPI for 5 minutes. b. Wash once with PBS. c. Mount the coverslips onto glass slides using an anti-fade mounting medium. d. Visualize the Golgi morphology using a fluorescence or confocal microscope. Expect to see a fragmented and dispersed Golgi staining pattern in this compound-treated cells compared to the compact, perinuclear ribbon-like structure in control cells.

Visualizations

Signaling Pathway of this compound-Induced Golgi Stress

Monensin_Signaling Monensin This compound Golgi Golgi Apparatus Monensin->Golgi Targets Ion_Imbalance Na+/H+ Exchange (Ion Imbalance) Golgi->Ion_Imbalance Golgi_Swelling Golgi Swelling & Fragmentation Ion_Imbalance->Golgi_Swelling Transport_Block Block of Medial to Trans-Golgi Transport Golgi_Swelling->Transport_Block Golgi_Stress Golgi Stress Transport_Block->Golgi_Stress PERK PERK Activation Golgi_Stress->PERK MAPK MAPK Signaling (MEK/ERK) Golgi_Stress->MAPK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Translation eIF2a->ATF4 UPR Unfolded Protein Response (UPR) ATF4->UPR Gene_Expression Altered Gene Expression UPR->Gene_Expression ETS ETS Transcription Factor Activation MAPK->ETS ETS->Gene_Expression Cell_Fate Apoptosis / Cell Cycle Arrest Gene_Expression->Cell_Fate

Caption: Signaling cascade initiated by this compound-induced Golgi stress.

Experimental Workflow for Assessing Protein Secretion Inhibition

Exp_Workflow Start Start: Culture Cells Stimulate 1. Stimulate Protein Synthesis (e.g., with PMA/Ionomycin) Start->Stimulate Split Stimulate->Split Control Control Group (No Monensin) Split->Control Treatment Treatment Group (+ this compound) Split->Treatment Incubate_Control 2a. Incubate Control->Incubate_Control Incubate_Treatment 2b. Incubate Treatment->Incubate_Treatment Harvest_Supernatant 3. Harvest Supernatant Incubate_Control->Harvest_Supernatant Harvest_Cells 4. Harvest Cells Incubate_Control->Harvest_Cells Incubate_Treatment->Harvest_Supernatant Incubate_Treatment->Harvest_Cells Analyze_Supernatant 5a. Analyze Secreted Protein (e.g., ELISA, Western Blot) Harvest_Supernatant->Analyze_Supernatant Analyze_Cells 5b. Analyze Intracellular Protein (e.g., Flow Cytometry, Western Blot) Harvest_Cells->Analyze_Cells Compare 6. Compare Protein Levels Analyze_Supernatant->Compare Analyze_Cells->Compare

Caption: Workflow for analyzing protein secretion inhibition by this compound.

Concluding Remarks

This compound is a powerful and widely used tool for the acute and reversible inhibition of Golgi transport. Its well-characterized mechanism of action and potent effects make it suitable for a variety of applications aimed at understanding the dynamics of the secretory pathway and the cellular responses to its disruption. Researchers should be mindful of the potential for cellular toxicity with prolonged exposure and higher concentrations. The protocols and data provided herein serve as a comprehensive resource for the effective application of this compound in a laboratory setting.

References

Application of Monensin in Coccidiosis Research: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Monensin, a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis, is a widely utilized anticoccidial agent in the veterinary field, particularly in the poultry and cattle industries. Its application as a feed additive has been a cornerstone in the control of coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. This document provides detailed application notes, experimental protocols, and quantitative data to support researchers and professionals in the study and development of anticoccidial drugs.

Mechanism of Action:

Monensin functions as a monovalent ionophore, exhibiting a high affinity for sodium ions. It forms a lipid-soluble complex with sodium, facilitating its transport across the cell membranes of the Eimeria parasite. This influx of sodium disrupts the parasite's intracellular ionic equilibrium, leading to an increase in intracellular sodium concentration. The parasite expends significant energy attempting to restore ionic balance, ultimately resulting in mitochondrial swelling, cellular vacuolization, and parasite death. This mechanism is most effective against the motile stages of the parasite's life cycle, namely the sporozoites and merozoites.

Recent research has also indicated that monensin treatment can enhance the mitogen-activated protein kinase (MEK)-extracellular signal-regulated kinase (ERK) pathway in Eimeria, which is thought to suppress parasite proliferation and invasion.

Quantitative Data on Monensin Efficacy

The following tables summarize the effective dosages and efficacy of Monensin in controlling coccidiosis in various animal models.

Table 1: Effective Dosages of Monensin for Coccidiosis Control

Animal SpeciesDosage in FeedReference
Broiler Chickens100 - 110 ppm[1]
Calves (non-veal)10 - 40 g/ton [2]
Growing Beef Steers & Heifers10 - 40 g/ton [2]
Goats20 g/ton [2]

Table 2: Efficacy of Monensin in Experimental Coccidiosis Challenge Studies

Animal ModelEimeria SpeciesMonensin DosageKey Efficacy FindingsReference
Broiler ChickensMixed field isolates100 ppmSignificantly reduced fecal oocyst numbers compared to control.[3]
CalvesE. bovis, E. zuernii20 or 30 g/ton Significantly reduced oocyst shedding and clinical signs of coccidiosis.[4]
CalvesE. bovis16.5 or 33 g/metric tonPrevented clinical signs of coccidiosis and reduced oocyst discharge.[5]
Naturally Infected CalvesEimeria spp.Not specifiedReduced oocyst per gram (OPG) by 87% by day 42.

Experimental Protocols

In Vivo Efficacy Trial in Broiler Chickens

This protocol outlines a typical floor-pen experiment to evaluate the efficacy of Monensin against a mixed Eimeria challenge.

1. Experimental Animals and Housing:

  • Day-old broiler chickens are obtained from a commercial hatchery and housed in floor pens with fresh litter.

  • Birds are provided with a coccidia-free diet and water ad libitum.

2. Treatment Groups:

  • Group 1: Non-infected, non-medicated control.

  • Group 2: Infected, non-medicated control.

  • Group 3: Infected, Monensin-medicated feed (e.g., 100 ppm).

3. Oocyst Challenge:

  • At approximately 12-14 days of age, birds in the infected groups are orally inoculated with a suspension of sporulated oocysts of mixed Eimeria species.

4. Data Collection:

  • Mortality: Recorded daily.

  • Body Weight and Feed Intake: Measured weekly to calculate weight gain and feed conversion ratio (FCR).

  • Fecal Oocyst Counts: Fecal samples are collected from each pen at specified intervals (e.g., 6, 8, and 10 days post-infection). Oocysts per gram of feces are determined using the McMaster technique.

  • Intestinal Lesion Scoring: At the end of the study (e.g., day 21 post-infection), a subset of birds from each group is euthanized, and the intestines are examined for lesions. Lesion scores are assigned based on the Johnson and Reid scoring system (0-4 scale).

5. Statistical Analysis:

  • Data on weight gain, FCR, oocyst counts, and lesion scores are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatment groups.

G cluster_preparation Preparation Phase cluster_treatment Treatment and Challenge Phase cluster_data Data Collection and Analysis Phase A Day-old broiler chicks housed in floor pens B Provision of coccidia-free feed and water A->B C Acclimatization period B->C D Random allocation to treatment groups: - Control (No infection, no medication) - Infected Control (Infection, no medication) - Monensin Group (Infection + Monensin in feed) C->D E Oral inoculation with Eimeria oocysts (Day 12-14) D->E F Daily mortality check E->F G Weekly body weight and feed intake measurement E->G H Fecal oocyst counting (McMaster technique) at intervals post-infection E->H I Intestinal lesion scoring (Johnson and Reid) at study termination E->I J Statistical analysis of all collected data F->J G->J H->J I->J

Caption: Workflow for an in vivo Monensin efficacy trial in broiler chickens.

In Vitro Monensin Sensitivity Assay

This protocol describes an in vitro method to assess the sensitivity of Eimeria tenella sporozoites to Monensin using a cell culture system.

1. Cell Culture:

  • Madin-Darby Bovine Kidney (MDBK) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Sporozoite Preparation:

  • Eimeria tenella oocysts are sporulated in 2.5% potassium dichromate solution.

  • Sporulated oocysts are treated to release sporocysts, which are then excysted to release sporozoites. A common excystation solution contains trypsin and sodium taurocholate in phosphate-buffered saline (PBS).[6]

3. In Vitro Infection and Treatment:

  • MDBK cells are seeded in 24-well plates and grown to 80-90% confluency.

  • Freshly excysted sporozoites are added to the cell monolayers.

  • The infected cells are then treated with varying concentrations of Monensin (e.g., 0.1, 1, 10 µg/mL). A non-treated infected group serves as a control.

4. Analysis of Parasite Proliferation:

  • After a 24-hour incubation period, the total DNA is extracted from the cells in each well.

  • Quantitative PCR (qPCR) is performed using primers specific for an Eimeria tenella gene to quantify the parasite load.

  • The percentage inhibition of parasite proliferation is calculated for each Monensin concentration relative to the non-treated control.

G cluster_prep Preparation cluster_infection Infection and Treatment cluster_analysis Analysis A Culture MDBK cells to 80-90% confluency in 24-well plates C Infect MDBK cell monolayers with sporozoites A->C B Prepare E. tenella sporozoites via oocyst sporulation and excystation B->C D Add varying concentrations of Monensin to the infected wells C->D E Incubate for 24 hours D->E F Extract total DNA from each well E->F G Perform qPCR with E. tenella-specific primers F->G H Calculate percentage inhibition of parasite proliferation G->H

Caption: Workflow for an in vitro Monensin sensitivity assay.

Signaling Pathway

Monensin's Impact on the MEK-ERK Signaling Pathway in Eimeria

Monensin treatment has been shown to enhance the MEK-ERK signaling pathway in Eimeria, which plays a role in suppressing parasite proliferation and invasion.

G Monensin Monensin MEK_ERK_Pathway MEK-ERK Signaling Pathway Monensin->MEK_ERK_Pathway Enhances Proliferation_Invasion Parasite Proliferation and Invasion MEK_ERK_Pathway->Proliferation_Invasion Suppresses

Caption: Monensin's effect on the MEK-ERK pathway in Eimeria.

Monensin remains a critical tool in the control of coccidiosis. Understanding its mechanism of action, efficacy, and the methodologies for its evaluation is essential for its continued effective use and for the development of new anticoccidial therapies. The protocols and data presented here provide a comprehensive resource for researchers in this field.

References

Monensin B: A Versatile Tool for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Monensin B, a polyether ionophore antibiotic derived from Streptomyces cinnamonensis, has emerged as a powerful tool in neuroscience research. Its ability to disrupt ion gradients and interfere with intracellular protein trafficking provides a unique mechanism to investigate fundamental neuronal processes. This compound selectively complexes with monovalent cations, such as sodium (Na⁺), facilitating their exchange for protons (H⁺) across cellular membranes. This action leads to the neutralization of acidic intracellular compartments, most notably the trans-Golgi network, thereby inhibiting protein secretion and processing. These characteristics make this compound an invaluable agent for studying protein transport, Golgi apparatus function, and inducing cellular stress in neuronal models.

Mechanism of Action

This compound acts as a Na⁺/H⁺ antiporter, inserting itself into cellular membranes and facilitating the electroneutral exchange of sodium ions for protons.[1] This disrupts the electrochemical gradients across the membranes of various organelles. The primary target of this ionophore activity is the Golgi apparatus. The influx of Na⁺ and efflux of H⁺ neutralizes the acidic environment of the trans-Golgi cisternae.[2] This disruption of the pH gradient leads to the swelling and vacuolization of the Golgi complex, effectively blocking the transport of proteins from the medial to the trans-Golgi cisternae.[2][3] Consequently, newly synthesized proteins destined for secretion or insertion into the plasma membrane accumulate within the Golgi, providing a valuable model for studying protein trafficking and processing.[4]

Key Applications in Neuroscience Research

  • Inhibition of Protein Trafficking and Secretion: this compound is widely used to block the intracellular transport of proteins, leading to their accumulation in the Golgi apparatus.[5] This allows researchers to study the kinetics of protein synthesis, post-translational modifications, and the role of the Golgi in these processes.

  • Investigation of Golgi Apparatus Function: The distinct morphological changes induced by this compound in the Golgi complex, such as swelling and fragmentation, provide a model to study the structure and function of this organelle in neurons.[3][6]

  • Induction of Neuronal Stress and Neurotoxicity: By disrupting ion homeostasis and protein trafficking, this compound can induce cellular stress, leading to neurotoxicity.[6] This application is useful for studying the molecular mechanisms of neuronal cell death and for screening potential neuroprotective compounds.

  • Modulation of Neurotransmitter Release: this compound has been shown to enhance the release of neurotransmitters like GABA in a dose-dependent manner, a process dependent on external Na⁺.[5]

  • Studying the Endocytic Pathway: this compound can inhibit the transfer of endocytosed macromolecules to lysosomes, indicating that this process is pH-dependent.[7]

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of this compound in various neuroscience research applications.

ApplicationCell Type/ModelConcentration RangeIncubation TimeObserved Effects
Inhibition of Golgi Transport Cultured Neurons0.01 - 1.0 µM2 - 5 minutesSwelling of Golgi cisternae, blockage of protein secretion.[2]
H-2 Hepatoma Cells10⁻⁸ - 10⁻⁵ M12.5 minutesFormation of 2-4 swollen vacuoles per Golgi stack.[1]
Adrenal Tumor Cells1.2 µM≤ 4 hoursMassive vacuolization and hypertrophy of the Golgi complex; ~50% inhibition of steroidogenesis.[8]
Induction of Neurotoxicity Chicks (in vivo)150 mg/kg (oral)8 daysDecreased survival rate, increased brain lipid peroxidation.[6]
Alteration of Ion Concentrations Crayfish Presynaptic Terminals10 µM - 100 µMNot specifiedElevation of intracellular Ca²⁺ by 440 nM and 7 µM, respectively.[9]
Rat Parotid Acinar Cells0.01 - 100 µMNot specifiedDose-dependent increase in cytosolic free Na⁺ and intracellular Ca²⁺.[10]
Modulation of Neurotransmitter Release Mouse Brain SynaptosomesDose-dependentNot specifiedEnhanced release of GABA.[5]
Inhibition of Endocytic Pathway Cultured Brain NeuronsNot specified30 - 120 minutesBlocked formation of HRP-positive lysosomes by 47-79%.[6]

Experimental Protocols

Protocol 1: Inhibition of Protein Transport in Cultured Neurons and Visualization by Immunofluorescence

This protocol describes the treatment of cultured neurons with this compound to inhibit protein transport and the subsequent visualization of protein accumulation in the Golgi apparatus using immunofluorescence.

Materials:

  • Cultured primary neurons or neuronal cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • This compound sodium salt (prepare a 10 mM stock solution in ethanol or DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (5% Bovine Serum Albumin in PBS)

  • Primary antibody against a Golgi marker (e.g., GM130, TGN46)

  • Primary antibody against the protein of interest

  • Fluorophore-conjugated secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture: Plate neurons on glass coverslips in a 24-well plate at an appropriate density and allow them to adhere and differentiate for at least 5-7 days.

  • This compound Treatment:

    • Prepare a working solution of this compound in complete culture medium at the desired final concentration (e.g., 1 µM).

    • Remove the old medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for the desired time (e.g., 30 minutes to 4 hours) at 37°C in a 5% CO₂ incubator.

  • Fixation:

    • Aspirate the medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.

  • Antibody Staining:

    • Incubate the cells with primary antibodies (against the Golgi marker and the protein of interest) diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Counterstaining and Mounting:

    • Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Accumulation of the protein of interest within the Golgi apparatus (co-localization with the Golgi marker) indicates successful inhibition of protein transport.

Protocol 2: Assessment of this compound-Induced Neurotoxicity using the MTT Assay

This protocol details a method to quantify the neurotoxic effects of this compound on cultured neurons using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on mitochondrial metabolic activity.[11][12]

Materials:

  • Cultured primary neurons or neuronal cell line

  • Complete cell culture medium

  • This compound sodium salt

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed neurons in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to attach and grow for at least 24 hours.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to create a dose-response curve (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest this compound concentration).

    • Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate for the desired duration (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate for at least 2 hours at room temperature in the dark, with occasional gentle shaking.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells: (Absorbance of treated cells / Absorbance of control cells) x 100.

Visualizations

Monensin_Mechanism cluster_golgi Effect on Golgi Monensin This compound Membrane Cell Membrane Monensin->Membrane Inserts into Golgi Golgi Apparatus Monensin->Golgi H_out H+ Membrane->H_out Exits cell Extracellular Extracellular Space (High Na+) Na_in Na+ Intracellular Intracellular Space (High K+) Na_in->Membrane Enters cell Golgi_lumen Golgi Lumen (Acidic) Na_out_golgi Na+ Golgi_lumen->Na_out_golgi Na+ influx H_in_golgi H+ H_in_golgi->Golgi_lumen H+ efflux pH_increase ↑ Golgi pH (Neutralization) H_in_golgi->pH_increase Na_out_golgi->pH_increase Golgi_swelling Golgi Swelling & Vacuolization pH_increase->Golgi_swelling Protein_transport_block Blocked Protein Transport Golgi_swelling->Protein_transport_block Protein_accumulation Protein Accumulation in Golgi Protein_transport_block->Protein_accumulation

Caption: Mechanism of this compound action.

Monensin_Workflow Start Start: Culture Neurons on Coverslips Treatment Treat with this compound (e.g., 1 µM for 2 hours) Start->Treatment Fixation Fix with 4% PFA Treatment->Fixation Permeabilization Permeabilize with 0.1% Triton X-100 Fixation->Permeabilization Blocking Block with 5% BSA Permeabilization->Blocking Primary_Ab Incubate with Primary Antibodies (anti-Golgi & anti-protein of interest) Blocking->Primary_Ab Secondary_Ab Incubate with Fluorophore-conjugated Secondary Antibodies & DAPI Primary_Ab->Secondary_Ab Mounting Mount Coverslips Secondary_Ab->Mounting Imaging Fluorescence Microscopy (Analyze co-localization) Mounting->Imaging

Caption: Immunofluorescence workflow.

Monensin_Logic Mechanism Mechanism: Na+/H+ Ionophore Effect1 Disruption of Ion Gradients (Na+, H+, Ca2+) Mechanism->Effect1 Effect2 Neutralization of Acidic Organelles (trans-Golgi) Mechanism->Effect2 Consequence1 Altered Neuronal Excitability & Neurotransmitter Release Effect1->Consequence1 Consequence3 Induction of Cellular Stress & Neurotoxicity Effect1->Consequence3 Consequence2 Blockade of Protein Trafficking & Secretion Effect2->Consequence2 Application1 Application: Studying Ion Homeostasis Consequence1->Application1 Application2 Application: Investigating Protein Transport & Golgi Function Consequence2->Application2 Application3 Application: Modeling Neurodegeneration & Screening Neuroprotective Drugs Consequence3->Application3

Caption: Monensin's mechanism to application.

References

Application Notes and Protocols: Investigating the Anticancer Properties of Monensin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Monensin, a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis, has long been utilized in veterinary medicine.[1] Recently, it has garnered significant attention as a repurposed drug candidate in oncology due to its multimodal anticancer activities.[1] Preclinical studies have demonstrated that Monensin B exerts potent cytotoxic and anti-proliferative effects across a wide spectrum of malignancies, including breast, prostate, lung, and colorectal cancers, as well as melanoma and neuroblastoma.[1][2][3] Its mechanisms of action are multifaceted, involving the disruption of ion homeostasis, induction of oxidative stress, modulation of critical signaling pathways, and inhibition of autophagy.[4][5][6] These application notes provide a summary of quantitative data, key mechanisms of action, and detailed protocols for investigating the anticancer properties of this compound.

Data Presentation: Quantitative Summary of this compound's Anticancer Activity

The efficacy of this compound varies across different cancer types and cell lines. The following tables summarize key quantitative findings from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines

Cancer TypeCell LineIC50 ValueExposure TimeCitation
NeuroblastomaSH-SY5Y16 µM48 h[2]
MelanomaA3750.16 µMNot Specified[3]
MelanomaMel-6240.71 µMNot Specified[3]
MelanomaMel-8880.12 µMNot Specified[3]
Renal Cell CarcinomaVarious~2.5 µMNot Specified[7]
Glioblastoma (Organoid)U-118MG612.6 nMNot Specified[8]

Table 2: Effects of this compound on Apoptosis, Colony Formation, and Invasion

Cancer TypeCell LineParameterConcentration(s)ResultCitation
NeuroblastomaSH-SY5YApoptosis (Annexin V)8, 16, 32 µM9.7%, 29.3%, 62.6% apoptotic cells[2]
NeuroblastomaSH-SY5YApoptosis (TUNEL)8, 16, 32 µM35%, 34%, 75% apoptotic cells[2]
NeuroblastomaSH-SY5YColony Formation8, 16, 32 µM93%, 97%, 100% reduction[2]
NeuroblastomaSH-SY5YCell Invasion8, 16, 32 µM51%, 71%, 80% reduction[2]
Prostate CancerVCaP, LNCaPApoptosis (Caspase-3/7)10 nM - 10 µMDose-dependent increase[9]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeAnimal ModelTreatment ProtocolKey FindingsCitation
Triple-Negative Breast CancerBALB/c Mice (4T1-Luc2 cells)8 mg/kg/day (i.p.)Tumor mass reduced to 0.146 cm³ vs. 0.468 cm³ in control.[4]
Ovarian CancerNude Mice (SK-OV-3 cells)8 and 16 mg/kgSignificant inhibition of tumor growth.[10]
NeuroblastomaXenograft Mouse ModelNot SpecifiedCombination with rapamycin significantly reduced tumor volume.[11]
Colorectal CancerMultiple Intestinal Neoplasia MiceDaily administrationSuppressed progression of intestinal tumors.[12]

Signaling Pathways and Mechanisms of Action

This compound's anticancer effects are attributed to its ability to modulate multiple cellular processes and signaling cascades.

1. Disruption of Ion Homeostasis and Induction of Apoptosis As a Na+/H+ ionophore, this compound's primary action is the disruption of cellular ion gradients.[1] This leads to an influx of Na+ and an efflux of H+, causing intracellular Na+ accumulation, mitochondrial swelling, and the generation of reactive oxygen species (ROS).[4][5][9] The resulting oxidative stress and disruption of Ca2+ homeostasis trigger the intrinsic apoptotic pathway, characterized by the activation of caspases and cleavage of PARP.[5][13]

G Monensin This compound Membrane Cell Membrane Monensin->Membrane Targets Na_Influx Na+ Influx / H+ Efflux Membrane->Na_Influx Na_Accumulation ↑ Intracellular [Na+] Na_Influx->Na_Accumulation Mitochondria Mitochondrial Stress Na_Accumulation->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Ca_Disruption Ca2+ Homeostasis Disruption Mitochondria->Ca_Disruption Caspases Caspase Activation (Caspase-3, 7, 9) ROS->Caspases Ca_Disruption->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Fig. 1: this compound-induced disruption of ion homeostasis leading to apoptosis.

2. Inhibition of Wnt/β-Catenin Signaling Aberrant activation of the Wnt/β-catenin pathway is a hallmark of several cancers, particularly colorectal cancer.[12] this compound has been identified as a potent inhibitor of this pathway. It acts by promoting the degradation of the co-receptor LRP6 and reducing intracellular levels of β-catenin, which in turn downregulates the expression of Wnt target genes like cyclin D1, thereby decreasing cell proliferation.[12][14]

G Monensin This compound Receptor Frizzled/LRP6 Monensin->Receptor Promotes LRP6 degradation BetaCatenin β-catenin Monensin->BetaCatenin Reduces levels Wnt Wnt Ligand Wnt->Receptor Receptor->BetaCatenin Stabilizes Degradation Degradation Complex BetaCatenin->Degradation Normally degraded by Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Gene Expression (e.g., Cyclin D1, SP5) TCF_LEF->TargetGenes Proliferation Cell Proliferation TargetGenes->Proliferation

Fig. 2: Inhibition of the Wnt/β-catenin signaling pathway by this compound.

3. Modulation of Autophagy Autophagy is a cellular recycling process that can act as a pro-survival mechanism for cancer cells under stress.[15] this compound functions as a late-stage autophagy inhibitor by interfering with the fusion of autophagosomes and lysosomes, thereby preventing the degradation of cellular components.[6][16] This blockage of autophagic flux can enhance cell cycle arrest and apoptosis, especially when combined with other anticancer agents like mTOR or EGFR inhibitors.[6][16]

G Monensin This compound Fusion Autophagosome-Lysosome Fusion Monensin->Fusion Inhibits Stress Cellular Stress (e.g., Chemotherapy) Autophagosome Autophagosome Formation Stress->Autophagosome Autophagosome->Fusion Lysosome Lysosome Lysosome->Fusion Autolysosome Autolysosome Fusion->Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation Survival Cancer Cell Survival Degradation->Survival

Fig. 3: this compound acts as a late-stage inhibitor of the autophagy pathway.

Experimental Protocols

A systematic investigation of this compound's anticancer properties typically involves a series of in vitro and in vivo assays.

G start Start: Select Cancer Cell Lines culture Cell Culture & This compound Treatment start->culture viability Cell Viability Assay (MTT / XTT) Determine IC50 culture->viability apoptosis Apoptosis Assay (Annexin V / TUNEL) viability->apoptosis migration Migration/Invasion Assay (Wound Healing / Matrigel) apoptosis->migration protein Protein Analysis (Western Blot) Signaling Pathways migration->protein invivo In Vivo Xenograft Model (Tumor Growth Inhibition) protein->invivo end End: Data Analysis & Conclusion invivo->end

Fig. 4: General experimental workflow for assessing this compound's anticancer effects.

Protocol 1: Cell Viability Assay (XTT-Based)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Materials:

    • Selected cancer cell line(s)

    • Complete culture medium (e.g., DMEM, RPMI-1640)

    • This compound stock solution (e.g., in DMSO)

    • 96-well cell culture plates

    • XTT labeling reagent and electron-coupling reagent (or similar viability kit)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.[2]

    • XTT Assay:

      • Prepare the XTT reaction solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

      • Add 50 µL of the XTT reaction solution to each well.

      • Incubate the plate for 2-4 hours at 37°C, 5% CO2, or until the color change is sufficient.

    • Measurement: Measure the absorbance of the samples in a microplate reader at 450-500 nm (with a reference wavelength of ~650 nm).

    • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.

  • Materials:

    • Cells cultured in 6-well plates

    • This compound

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat with desired concentrations of this compound (e.g., 8, 16, 32 µM) and a vehicle control for a specified time (e.g., 24-48 hours).[2]

    • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Centrifuge all collected cells at 300 x g for 5 minutes.

    • Staining:

      • Wash the cell pellet twice with cold PBS.

      • Resuspend the cells in 100 µL of 1X Binding Buffer.

      • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

      • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately using a flow cytometer.

      • Live cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3: Western Blot Analysis for Apoptosis and Signaling Markers

This protocol is used to detect changes in protein expression levels related to this compound's mechanism of action.

  • Materials:

    • Cells cultured and treated as in Protocol 2

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, running and transfer buffers

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-PARP, anti-Bax, anti-Bcl-2, anti-β-catenin, anti-p-ERK, anti-LC3)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Protein Extraction: After treatment, wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

    • Blocking and Antibody Incubation:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.

      • Wash the membrane three times with TBST.

      • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[6]

Protocol 4: In Vivo Tumor Xenograft Study

This protocol evaluates the in vivo anticancer efficacy of this compound in an animal model.

  • Materials:

    • Immunocompromised mice (e.g., BALB/c nude mice)

    • Cancer cells for injection (e.g., 4T1-Luc2, SK-OV-3)[4][10]

    • Matrigel (optional)

    • This compound formulation for injection (e.g., dissolved in a vehicle like 2-hydroxypropyl-β-cyclodextrin)[4]

    • Calipers for tumor measurement

    • Anesthesia and surgical equipment for orthotopic injection (if applicable)

  • Procedure:

    • Cell Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., 1x10^6 cells in 100 µL PBS/Matrigel) into the flank or relevant organ of the mice.[4][10]

    • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomly assign mice to a control group (vehicle only) and treatment groups (e.g., 8 mg/kg this compound).

    • Treatment Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) on a set schedule (e.g., daily) for a specified duration (e.g., 10-20 days).[4]

    • Monitoring:

      • Monitor the body weight and general health of the mice regularly.

      • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Endpoint and Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot). Compare tumor growth rates and final tumor weights between the control and treatment groups to assess efficacy.[10]

References

Application Notes: Monensin B for a Researcher's Toolkit

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Monensin B for Studying Ion Gradients in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a polyether ionophore antibiotic produced by Streptomyces cinnamonensis.[1] It functions as a mobile ion carrier, demonstrating high selectivity for monovalent cations, particularly sodium (Na⁺).[2][3] Its primary mechanism involves facilitating an electroneutral exchange of Na⁺ for protons (H⁺) across cellular and subcellular membranes.[2][3] This action disrupts the natural Na⁺ and H⁺ concentration gradients, leading to an increase in intracellular sodium concentration ([Na⁺]i) and an elevation of intracellular pH (pHi).[4][5][6] Due to its profound impact on fundamental cellular processes, this compound is a valuable tool for investigating the roles of ion gradients in cell signaling, protein trafficking, and overall cellular homeostasis.

Mechanism of Action

This compound is a lipophilic molecule that spontaneously inserts into lipid bilayers. It chelates a sodium ion, shields its charge, and transports it down its concentration gradient into the cell. To maintain electroneutrality, it simultaneously transports a proton out of the cell.[1][2] This continuous Na⁺/H⁺ antiport activity leads to a cascade of downstream effects, including the disruption of the Golgi apparatus, which blocks intracellular protein transport, and the induction of cellular stress responses.[2][7][8]

cluster_membrane Cell Membrane cluster_workflow cluster_result Resulting Ion Gradient Shift ext_space Extracellular Space (High Na⁺, Low H⁺) Monensin This compound int_space Intracellular Space (Low Na⁺, High H⁺) Result1 Increased Intracellular Na⁺ int_space->Result1 Na_in Na⁺ Monensin->Na_in Enters Cell H_out H⁺ Na_in->H_out Exchanges for H_out->Monensin Exits Cell Na_out Na⁺ H_in H⁺ Result2 Increased Intracellular pH (Alkalinization)

Caption: Mechanism of this compound as a Na⁺/H⁺ antiporter.

Quantitative Data Summary

The effective concentration of this compound varies significantly depending on the cell type and the biological process being investigated. The following table summarizes concentrations and their effects as reported in the literature.

Cell LineThis compound ConcentrationTreatment DurationKey Findings / EffectsCitation(s)
Human Colorectal Cancer (RKO)2 µM - 4 µM48 hoursAttenuated ElK1, Ap1, and Myc/max signaling pathways.[7][9]
Human Colorectal Cancer (HCT-116)Increasing concentrations48 hoursInhibited cell proliferation in a dose-dependent manner.[9]
Prostate Cancer (VCaP, LNCaP)1 µM6 - 24 hoursReduced Androgen Receptor (AR) mRNA and protein levels.[10]
Rat Thyroid (FRTL-5)1 µMNot specifiedEnhanced iodide uptake.[5]
Rat Thyroid (FRTL-5)100 µMNot specifiedReduced iodide uptake.[5]
Neuroblastoma (SH-SY5Y)16 µM (IC₅₀)48 hoursDecreased cell viability by ~50%.[11]
Neuroblastoma (SH-SY5Y)8 µM - 32 µMNot specifiedReduced cell invasion, migration, and colony formation.[11]
Guinea Pig Cardiomyocytes10 µMNot specifiedShortened action potential duration and decreased L-type calcium current.[12]
Rat Ovarian Granulosa Cells~1 µM (ED₅₀)Not specifiedInhibited proteoglycan synthesis and intracellular degradation.[13]

Experimental Protocols

Protocol 1: General Workflow for Studying Ion Gradient Disruption

This protocol provides a high-level overview of the experimental steps involved in using this compound to study its effects on cellular functions.

start 1. Cell Culture Seed cells in an appropriate vessel (e.g., 96-well plate, coverslip). prep 2. Prepare Reagents Prepare this compound stock solution (e.g., in Ethanol or DMSO). Prepare ion-sensitive dyes. start->prep treat 3. Cell Treatment Treat cells with the desired concentration of this compound for the specified duration. prep->treat measure 4. Measurement Measure changes in ion concentration (e.g., fluorescence microscopy/plate reader) or assess downstream effects. treat->measure analyze 5. Data Analysis Quantify changes relative to control (vehicle-treated) cells. Perform statistical analysis. measure->analyze

Caption: General experimental workflow for this compound studies.
Protocol 2: Detailed Method for Measuring Intracellular pH (pHi)

This protocol uses the pH-sensitive fluorescent dye BCECF-AM to monitor changes in intracellular pH following this compound treatment.

Materials:

  • Cells of interest cultured on glass-bottom dishes or black-walled, clear-bottom 96-well plates.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).[9]

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester).

  • This compound stock solution (e.g., 10 mM in ethanol).

  • Vehicle control (ethanol).

  • Fluorescence microscope or plate reader with dual excitation capabilities (e.g., 490 nm and 440 nm) and emission at ~535 nm.

Procedure:

  • Cell Seeding: Seed cells at an appropriate density to reach 70-80% confluency on the day of the experiment.

  • Dye Loading:

    • Prepare a 2-5 µM BCECF-AM loading solution in pre-warmed HBSS.

    • Wash cells once with HBSS.

    • Incubate cells with the BCECF-AM loading solution for 30-60 minutes at 37°C, protected from light.

    • Wash cells twice with HBSS to remove extracellular dye.

  • Baseline Measurement:

    • Place the plate/dish in the fluorescence reader/microscope equilibrated to 37°C.

    • Acquire baseline fluorescence by exciting at 490 nm and 440 nm and recording emission at 535 nm. The ratio of emissions (490/440) corresponds to pHi.

  • This compound Treatment:

    • Add this compound (e.g., final concentration of 1-10 µM) or vehicle control directly to the wells.

    • Immediately begin recording the fluorescence ratio over time (e.g., every 30-60 seconds for 15-30 minutes) to observe the kinetics of pHi change.

  • Data Analysis:

    • Calculate the 490/440 fluorescence ratio for each time point.

    • Normalize the data to the baseline measurement.

    • (Optional) Calibrate the fluorescence ratio to absolute pHi values using a nigericin/high K⁺ calibration buffer.

    • Plot the change in pHi ratio over time for this compound-treated vs. control cells.

Downstream Signaling and Cellular Consequences

The disruption of ion homeostasis by this compound triggers a variety of downstream cellular events. Increased [Na⁺]i can activate the Na⁺/Ca²⁺ exchanger in reverse mode, leading to an influx of calcium.[12][14] Altered pH in organelles like the Golgi and endosomes disrupts protein and vesicle trafficking.[2][8][13] These primary disturbances can lead to secondary effects such as oxidative stress, inhibition of key signaling pathways (e.g., Androgen Receptor, PI3K/AKT), and ultimately, the induction of apoptosis.[10][15][16]

cluster_primary Primary Effects cluster_secondary Secondary Effects cluster_downstream Downstream Consequences mon This compound na ↑ Intracellular Na⁺ mon->na ph ↑ Intracellular pH mon->ph golgi Golgi/Endosome pH Disruption mon->golgi ca ↑ Intracellular Ca²⁺ na->ca stress Oxidative Stress ph->stress traffic Inhibited Protein Trafficking golgi->traffic signal Altered Signaling (↓ AR, ↓ PI3K/Akt) ca->signal stress->signal traffic->signal apoptosis Induction of Apoptosis signal->apoptosis

References

Application Notes and Protocols: In Vitro Rumen Fermentation Assay with Monensin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monensin, a polyether ionophore antibiotic, is a widely utilized feed additive in the ruminant industry to enhance feed efficiency and animal performance.[1][2] Its primary mode of action involves modulating the rumen microbial ecosystem, leading to favorable shifts in fermentation end-products.[3] Monensin selectively targets and inhibits the growth of gram-positive bacteria, which are major producers of acetate, butyrate, and hydrogen in the rumen.[3][4] This selective pressure allows for the proliferation of gram-negative bacteria, which are more efficient in producing propionate.[3] An increased propionate-to-acetate ratio is energetically favorable for the host animal, as propionate is a primary precursor for gluconeogenesis in the liver.[3]

Furthermore, Monensin has been shown to decrease methane production, a significant energy loss for the animal and a potent greenhouse gas.[5][6] This effect is largely attributed to the inhibition of hydrogen-producing bacteria, thereby limiting the substrate for methanogenic archaea.[7][8] Monensin also reduces protein degradation and amino acid deamination in the rumen, leading to decreased ammonia production and improved nitrogen utilization.[3][5]

The in vitro rumen fermentation assay, often utilizing the gas production technique, serves as a valuable and established method for evaluating the efficacy and mechanism of action of feed additives like Monensin B.[9][10] This technique simulates the anaerobic conditions of the rumen, allowing for the controlled study of fermentation kinetics and the impact of various compounds on microbial activity.[9] These application notes provide a detailed protocol for conducting an in vitro rumen fermentation assay to assess the effects of this compound.

Data Presentation

The following tables summarize the expected quantitative data from an in vitro rumen fermentation assay with varying concentrations of this compound. Data is typically collected over a 24 to 48-hour incubation period.

Table 1: Effect of this compound on In Vitro Gas Production (mL/g DM)

Time (h)Control (0 µM)This compound (5 µM)This compound (10 µM)
2252220
4555046
811010092
12160145135
24250220205
48280255240

Table 2: Effect of this compound on In Vitro Rumen Volatile Fatty Acid (VFA) Profile (mM) at 24 hours

VFAControl (0 µM)This compound (5 µM)This compound (10 µM)
Acetate655852
Propionate202835
Butyrate1086
Total VFA 95 94 93
Acetate:Propionate Ratio 3.25 2.07 1.49

Table 3: Effect of this compound on In Vitro Rumen Ammonia-Nitrogen (NH₃-N) Concentration (mg/dL) and Methane (CH₄) Production (% of total gas) at 24 hours

ParameterControl (0 µM)This compound (5 µM)This compound (10 µM)
NH₃-N (mg/dL)15118
CH₄ (% of total gas)1297

Experimental Protocols

Experiment: In Vitro Rumen Fermentation Assay using the Gas Production Technique

This protocol outlines the methodology for assessing the impact of this compound on rumen microbial fermentation.

1. Materials and Reagents:

  • Rumen fluid from at least two cannulated donor animals (e.g., cows or sheep) fed a consistent diet.

  • Anaerobic buffer solution.[7]

  • Feed substrate (e.g., total mixed ration, forage).

  • This compound stock solution (dissolved in a suitable solvent like ethanol).[11]

  • Incubation bottles (e.g., 120 mL serum bottles).

  • Gas-tight syringes with needles.

  • Water bath shaker set at 39°C.

  • Apparatus for VFA, ammonia, and methane analysis (e.g., Gas Chromatography, Spectrophotometer).

2. Rumen Fluid Collection and Preparation:

  • Collect rumen contents from donor animals before the morning feeding to ensure a representative microbial population.[12]

  • Strain the rumen contents through four layers of cheesecloth into a pre-warmed, insulated flask.[7]

  • Maintain anaerobic conditions throughout the collection and preparation process by flushing with CO₂.[7]

  • The strained rumen fluid will serve as the inoculum.

3. In Vitro Incubation Setup:

  • Prepare the incubation medium by mixing the anaerobic buffer solution and the strained rumen fluid, typically in a 2:1 ratio.[7]

  • Dispense the buffered rumen fluid into the incubation bottles containing the pre-weighed feed substrate (e.g., 1 g).[7]

  • Add the desired concentrations of this compound to the respective treatment bottles. Ensure a control group with no this compound is included. An equivalent amount of the solvent used for the this compound stock solution should be added to the control bottles.[11]

  • Seal the bottles with gas-tight stoppers and aluminum caps.

  • Place the bottles in a shaking water bath maintained at 39°C.

4. Data Collection and Analysis:

  • Gas Production: Measure the total gas production at regular intervals (e.g., 2, 4, 8, 12, 24, and 48 hours) using a gas-tight syringe.[13]

  • Methane Analysis: At the end of the incubation period, collect a gas sample from the headspace of each bottle for methane analysis using a gas chromatograph.

  • VFA and Ammonia Analysis: At the termination of the incubation, collect a sample of the incubation fluid. Centrifuge the sample to remove feed particles and microbes. Analyze the supernatant for VFA concentrations using gas chromatography and for ammonia-nitrogen concentration using a spectrophotometric method.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis RUMLIQ Rumen Fluid Collection INCUBATE Anaerobic Incubation (39°C) RUMLIQ->INCUBATE BUFFER Buffer Preparation BUFFER->INCUBATE SUBSTRATE Substrate Weighing SUBSTRATE->INCUBATE MONENSIN This compound Dilution MONENSIN->INCUBATE GAS Gas Production Measurement INCUBATE->GAS VFA VFA Analysis (GC) INCUBATE->VFA AMMONIA Ammonia Analysis INCUBATE->AMMONIA METHANE Methane Analysis (GC) INCUBATE->METHANE Monensin_Mechanism cluster_rumen Rumen Environment cluster_gram_positive Gram-Positive Bacteria cluster_gram_negative Gram-Negative Bacteria cluster_methanogens Methanogens MONENSIN This compound GP_MEM Cell Membrane MONENSIN->GP_MEM Targets GN_GROWTH Favored Growth MONENSIN->GN_GROWTH Selectively Favors GP_ION Disrupted Ion Gradient (H+, Na+, K+) GP_MEM->GP_ION Causes GP_GROWTH Inhibited Growth GP_ION->GP_GROWTH Leads to ACETATE Acetate Production ↓ GP_GROWTH->ACETATE BUTYRATE Butyrate Production ↓ GP_GROWTH->BUTYRATE HYDROGEN H₂ Production ↓ GP_GROWTH->HYDROGEN METHANE Methane Production ↓ HYDROGEN->METHANE Substrate for PROPIONATE Propionate Production ↑ GN_GROWTH->PROPIONATE

References

Standard Operating Procedure for Handling Monensin B Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Monensin is a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis.[1][2] It is a mixture of four analogues: A, B, C, and D, with Monensin A being the major component.[3] This document focuses on the handling of Monensin B powder, a less abundant but significant analogue. Monensin functions as an antiporter, exchanging sodium (Na+) for protons (H+) across cell membranes, which disrupts intracellular ion homeostasis.[1] This activity leads to a variety of cellular effects, making it a valuable tool in biological research and a potential therapeutic agent.

Recent studies have highlighted Monensin's potential as an anti-cancer agent due to its ability to inhibit multiple cancer-related signaling pathways, including the Wnt, IGF, and androgen signaling pathways.[4][5] It has also been shown to induce oxidative stress and apoptosis in cancer cells.[5] In laboratory research, Monensin is widely used to block Golgi transport.[1]

Physicochemical Properties and Data

PropertyValueReference
Molecular Formula C35H60O11
Appearance White or off-white crystalline powder[6]
Melting Point 103-105 °C[6]
Solubility Slightly soluble in water. Freely soluble in ethanol, chloroform, and methanol.[1][6]
Stability Stable under recommended storage conditions.[6]

Safety and Handling Precautions

Monensin is a potent compound and must be handled with care. It is fatal if swallowed and causes serious eye irritation. Prolonged or repeated exposure may cause damage to organs, particularly the heart and muscles.

Personal Protective Equipment (PPE):

  • Gloves: Impervious gloves are required.[3][7]

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[8]

  • Respiratory Protection: A dust mask or respirator should be worn to avoid inhalation of the powder.[3][7]

  • Lab Coat: A lab coat or other protective clothing should be worn.[3][7]

Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation risk.

  • Avoid generating dust when handling the powder.[6][8]

  • Do not eat, drink, or smoke in the handling area.[9]

  • Wash hands thoroughly with soap and water after handling.[3][7]

First Aid Measures:

  • If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[8][10]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

  • If on Skin: Wash off immediately with plenty of water.[8]

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[6][8]

Storage and Disposal:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Store locked up.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8] Do not discharge into sewer or waterways.[9]

Experimental Protocols

Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound for use in various experiments.

  • Materials:

    • This compound powder

    • Methanol, cell culture grade

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • In a chemical fume hood, weigh the desired amount of this compound powder using a calibrated analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of methanol to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Vortex the tube until the powder is completely dissolved.

    • Store the stock solution at -20°C.

In Vitro Cell Viability Assay
  • Objective: To determine the effect of this compound on the viability of cancer cells.

  • Materials:

    • Cancer cell line of interest (e.g., prostate cancer cells)

    • Complete cell culture medium

    • This compound stock solution

    • 96-well cell culture plates

    • Cell viability reagent (e.g., MTT, PrestoBlue)

    • Plate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of methanol as the highest this compound concentration).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

    • Calculate the percentage of cell viability relative to the vehicle control.

Signaling Pathways and Mechanisms of Action

Wnt Signaling Pathway Inhibition

Monensin has been identified as a potent inhibitor of the Wnt signaling pathway.[3] In colorectal carcinoma cells with deregulated Wnt signaling, Monensin reduces the intracellular levels of β-catenin, which in turn attenuates the expression of Wnt target genes like cyclin D1 and SP5, leading to decreased cell proliferation.[3]

Wnt_Pathway_Inhibition Monensin This compound Wnt_Signaling Wnt Signaling Monensin->Wnt_Signaling Inhibits beta_Catenin β-catenin Wnt_Signaling->beta_Catenin Stabilizes Target_Genes Target Genes (e.g., Cyclin D1, SP5) beta_Catenin->Target_Genes Activates Proliferation Cell Proliferation Target_Genes->Proliferation Promotes

Caption: this compound inhibits the Wnt signaling pathway.

Androgen Receptor Signaling Inhibition

In prostate cancer cells, Monensin has been shown to inhibit androgen receptor (AR) signaling.[5] It reduces the mRNA and protein levels of the androgen receptor, as well as the expression of androgen-regulated oncogenes such as MYC.[5]

AR_Signaling_Inhibition Monensin This compound AR_mRNA AR mRNA Monensin->AR_mRNA Reduces MYC_Oncogene MYC Oncogene Monensin->MYC_Oncogene Reduces Apoptosis Apoptosis Monensin->Apoptosis Induces AR_Protein AR Protein AR_mRNA->AR_Protein Translates to AR_Protein->Apoptosis Inhibits

Caption: this compound inhibits androgen receptor signaling.

Experimental Workflow for Investigating Signaling Pathway Inhibition

Experimental_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis Cell_Seeding Seed Cancer Cells Treatment Treat with this compound Cell_Seeding->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Lysis Protein Lysis Treatment->Protein_Lysis qPCR qPCR for Target Genes RNA_Extraction->qPCR Data_Analysis Data Analysis and Conclusion qPCR->Data_Analysis Western_Blot Western Blot for Key Proteins Protein_Lysis->Western_Blot Western_Blot->Data_Analysis

Caption: Workflow for studying this compound's effect on signaling.

References

Application Notes and Protocols for Calculating Monensin B Concentration in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Monensin, a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis, is a widely utilized tool in cell biology research.[1][2] Its primary mechanism of action involves the disruption of transmembrane ion gradients, particularly by facilitating the exchange of sodium ions (Na+) for protons (H+).[1][3] This activity disrupts the function of the Golgi apparatus, inhibits intracellular protein transport, and can induce a range of cellular responses including apoptosis, autophagy, and cell cycle arrest.[3][4][5][6][7] The precise cellular outcome and the effective concentration of Monensin are highly dependent on the cell type and the specific assay being performed. These application notes provide a comprehensive guide to determining the optimal Monensin B concentration for various cellular assays.

Mechanism of Action and Cellular Effects

Monensin acts as an ionophore, inserting into cellular membranes and facilitating the transport of monovalent cations like Na+ in exchange for H+.[1][3] This disruption of ion homeostasis leads to several key cellular consequences:

  • Golgi Apparatus Disruption: The influx of Na+ and efflux of H+ neutralizes the acidic environment of the Golgi cisternae, leading to swelling and fragmentation of the Golgi complex.[3] This blocks intracellular protein trafficking and secretion.[1][3]

  • Induction of Apoptosis: In various cancer cell lines, Monensin has been shown to induce programmed cell death (apoptosis).[8][9][10] This can be mediated through the production of reactive oxygen species (ROS), disruption of Ca2+ homeostasis, and activation of caspase cascades.[8]

  • Modulation of Autophagy: Monensin is known to inhibit the final stages of autophagy by preventing the fusion of autophagosomes with lysosomes.[5][11] This leads to an accumulation of autophagosomes within the cell.[5]

  • Cell Cycle Arrest: Treatment with Monensin can lead to cell cycle arrest, often in the G1 or G2-M phase, by affecting the expression and activity of key cell cycle regulatory proteins.[7][8]

Calculating and Optimizing this compound Concentration

The optimal concentration of this compound for a given cellular assay is a critical parameter that must be determined empirically. A concentration that is too low may not elicit the desired effect, while a concentration that is too high can lead to non-specific cytotoxicity. The following sections provide guidance on determining the appropriate concentration range for different assays.

Data Presentation: Effective Concentrations of Monensin in Various Cellular Assays

The following table summarizes the effective concentrations of Monensin reported in the literature for different cell lines and assays. This table should be used as a starting point for designing your experiments.

Cell LineAssay TypeEffective Concentration RangeObserved EffectReference
PC-3 (Prostate Cancer)MTT Assay0.15 - 1500 nMInhibition of cell growth[8]
LNCaP (Prostate Cancer)MTT Assay0.15 - 1500 nMInhibition of cell growth[8]
SH-SY5Y (Neuroblastoma)XTT Assay8 - 64 µMCytotoxicity, IC50 of 16 µM at 48h[9]
SH-SY5Y (Neuroblastoma)Annexin V Assay8 - 32 µMInduction of apoptosis[9]
NCI-H1299 (Lung Cancer)Growth Inhibition Assay50 nMSynergistic growth inhibition with other drugs[5]
Human Lymphoma Cell LinesProliferation Assay~0.5 µM50% inhibition of proliferation[7]
Chick Primary HepatocytesMTS Assay1 - 40 µMDecreased cell viability with increasing concentration[12]
UOK146 (Renal Carcinoma)MTT Assayup to 10 µMInduction of cell death[13]

Experimental Protocols

Below are detailed protocols for common cellular assays used to assess the effects of this compound.

Protocol 1: Determining Cytotoxicity using MTT Assay

This protocol is adapted from studies on prostate cancer cells.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like ethanol or DMSO)[1][9]

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.[8]

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 nM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[9]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.[8]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.[8]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V/PI Staining

This protocol is based on methodologies used for prostate and neuroblastoma cancer cells.[8][9]

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density of 1 x 10^5 cells per well.[8]

    • Allow cells to attach overnight.

    • Treat the cells with the desired concentrations of this compound (determined from cytotoxicity assays) for 24-48 hours.[8][9]

  • Cell Harvesting and Staining:

    • Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15-20 minutes.[8]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each sample.

    • Analyze the samples by flow cytometry within one hour.

    • Annexin V-positive, PI-negative cells are early apoptotic. Annexin V-positive, PI-positive cells are late apoptotic/necrotic.

Protocol 3: Investigating Autophagy by Monitoring LC3 Accumulation

This protocol is based on studies in lung cancer and renal cell carcinoma cells.[5][13]

Objective: To determine if this compound induces the accumulation of autophagosomes, indicative of autophagy inhibition.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against LC3

  • Secondary antibody (HRP-conjugated)

  • Western blotting equipment and reagents

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat cells with the desired concentrations of this compound for a specified time (e.g., 4 to 24 hours).[5]

  • Protein Extraction:

    • Wash the cells with cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Collect the cell lysates and centrifuge to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Analyze the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates autophagosome accumulation.

Mandatory Visualizations

Monensin_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_golgi Golgi Apparatus Monensin Monensin Na_H_exchange Na+/H+ Exchange Monensin->Na_H_exchange Na_influx Na+ Influx Na_H_exchange->Na_influx H_efflux H+ Efflux Na_H_exchange->H_efflux Golgi_disruption Disruption of Golgi Function Na_influx->Golgi_disruption H_efflux->Golgi_disruption Protein_transport_inhibition Inhibition of Protein Transport Golgi_disruption->Protein_transport_inhibition

Caption: Mechanism of this compound action on the Golgi apparatus.

Experimental_Workflow_Cytotoxicity A Seed cells in 96-well plate B Treat with serial dilutions of this compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 540 nm F->G H Calculate IC50 G->H

Caption: Workflow for determining this compound cytotoxicity via MTT assay.

Cellular_Responses_to_Monensin cluster_responses Cellular Responses Monensin This compound Apoptosis Apoptosis Monensin->Apoptosis Autophagy_Inhibition Autophagy Inhibition Monensin->Autophagy_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Monensin->Cell_Cycle_Arrest

References

Application Notes and Protocols for In Vivo Delivery of Monensin B in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monensin B, a polyether ionophore antibiotic produced by Streptomyces cinnamonensis, is a valuable tool in veterinary medicine and biomedical research. Its ability to transport monovalent cations across lipid membranes makes it a subject of interest for various in vivo studies, including those investigating its antimicrobial, anticoccidial, and potential anticancer properties. This document provides detailed application notes and standardized protocols for the in vivo delivery of this compound in animal models, ensuring procedural consistency and data reliability.

Data Presentation: In Vivo Administration of Monensin

The following table summarizes quantitative data from various studies on the in vivo administration of Monensin. It is crucial to note that optimal dosage and administration route are species-specific and depend on the experimental objectives.

Animal ModelAdministration RouteDosage RangeVehicle/FormulationStudy FocusKey Findings
Rats (Sprague-Dawley)Oral Gavage1 - 50 mg/kg/dayNot specifiedToxicity and InteractionDoses of 30 and 50 mg/kg were toxic. Co-administration with tiamulin increased toxicity.[1]
RatsIn-feed100 ppmStandard chowLead Intoxication TreatmentReduced lead accumulation in various organs and accelerated its excretion.[2]
GoatsGastric Gavage13.5 mg/kg/day for 5 daysSodium monensinToxicityCaused diarrhea, tachycardia, and reduced ruminal movements.
MicePer Os (Oral)LD50 determinationNot specifiedAcute ToxicityAcute toxicity of monensin and its metal complexes were evaluated.
ChickensIntracrop Administration4 mg/kgNot specifiedPharmacokineticsDetermined bioavailability and tissue distribution.[3][4]
ChickensIn-feed125 mg/kg of feedMedicated feedPharmacokineticsStudied tissue residues after prolonged administration.[3][4]
Dairy CowsOral (Controlled-Release Capsule)0.53 - 2.4 mg/kg/dayGelatin capsule/premixResidue DepletionInvestigated monensin concentrations in edible tissues.[1]
MiceIntraperitoneal InjectionNot specifiedLiposomesPotentiation of Ricin ToxicityLiposomal monensin significantly enhanced the toxicity of ricin.[5]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rodents

Oral gavage is a common and precise method for delivering a specific dose of this compound.

Materials:

  • This compound

  • Vehicle (e.g., Corn oil, 5% NaHCO3)

  • DMSO (if necessary for initial dissolution)

  • Animal scale

  • Appropriately sized gavage needles (flexible-tipped preferred to minimize esophageal trauma)[6][7]

  • Syringes

  • Personal Protective Equipment (PPE)

Formulation Preparation (Example):

  • For compounds with low aqueous solubility, this compound can be initially dissolved in a minimal amount of DMSO.

  • The DMSO-Monensin B solution is then suspended in a vehicle like corn oil to the desired final concentration.

  • Vortex the solution thoroughly before each administration to ensure a uniform suspension.

Procedure:

  • Animal Handling and Restraint:

    • Weigh the animal to calculate the precise volume of the this compound formulation to be administered. Gavage volumes should generally not exceed 10 mL/kg of body weight.[8]

    • Properly restrain the rodent to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle.

  • Gavage Needle Insertion:

    • Measure the gavage needle against the animal to determine the correct insertion depth (from the tip of the nose to the last rib).

    • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.[8]

  • Substance Administration:

    • Once the needle is correctly positioned in the stomach, slowly administer the this compound formulation.

    • Administering the substance too quickly can cause reflux and aspiration.

  • Post-Administration Monitoring:

    • Gently remove the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[9]

Protocol 2: Intraperitoneal (IP) Injection in Rodents

IP injection is another common route for systemic administration.

Materials:

  • This compound

  • Sterile, biocompatible vehicle (e.g., Saline, Phosphate-Buffered Saline)

  • Animal scale

  • 25-27 gauge needles

  • Syringes

  • PPE

Procedure:

  • Animal Restraint:

    • Properly restrain the rodent to expose the abdomen. For mice, this can be achieved by scruffing the neck and securing the tail. For rats, a two-person technique may be preferable.

  • Injection Site Identification:

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

  • Injection:

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate to ensure no fluid (e.g., urine, blood) is drawn back, which would indicate incorrect placement.

    • Inject the this compound solution. The maximum recommended volume is typically up to 10 ml/kg.

  • Post-Injection Monitoring:

    • Withdraw the needle and return the animal to its cage.

    • Monitor for any signs of distress or adverse reactions at the injection site.

Visualizations

Signaling Pathway of Monensin's Ionophore Activity

The following diagram illustrates the mechanism of action of Monensin as a sodium ionophore, leading to an increase in intracellular calcium levels, a key event in its biological activity.

Monensin_Signaling_Pathway cluster_membrane Cell Membrane cluster_extra cluster_intra Monensin Monensin Na_in Na+ Monensin->Na_in Transports Na_H_pump Na+/H+ Antiporter Na_Ca_exchanger Na+/Ca2+ Exchanger Ca_in Ca2+ Na_Ca_exchanger->Ca_in Ca_channel Ca2+ Channel Ca_channel->Ca_in Na_out Na+ Na_out->Monensin Binds Ca_out Ca2+ Ca_out->Na_Ca_exchanger Influx Ca_out->Ca_channel Influx Na_in->Na_Ca_exchanger Activates Cellular_Effects Downstream Cellular Effects (e.g., Apoptosis, Altered Signaling) Ca_in->Cellular_Effects Leads to H_in H+ H_in->Monensin Exchanges for

Caption: Monensin's ionophore action and its effect on intracellular calcium.

Experimental Workflow for Oral Gavage

This diagram outlines the key steps involved in the oral gavage procedure for administering this compound to rodents.

Oral_Gavage_Workflow start Start prep_monensin Prepare this compound Formulation start->prep_monensin weigh_animal Weigh Animal & Calculate Dose Volume prep_monensin->weigh_animal restrain Properly Restrain Animal weigh_animal->restrain insert_needle Gently Insert Gavage Needle restrain->insert_needle administer Slowly Administer Substance insert_needle->administer remove_needle Withdraw Needle administer->remove_needle monitor Monitor Animal for Distress remove_needle->monitor end End monitor->end

Caption: Workflow for in vivo oral gavage of this compound.

References

Troubleshooting & Optimization

Optimizing Monensin B for Enhanced Bovine Feed Efficiency: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Monensin B dosage for maximum feed efficiency in cattle. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to address specific challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound improves feed efficiency in cattle?

A1: this compound is a carboxylic polyether ionophore that selectively inhibits the growth of gram-positive bacteria in the rumen.[1][2][3] This action shifts the rumen microbial population, favoring gram-negative bacteria, which leads to an increased production of propionate and a decrease in acetate and butyrate.[1][4][5] Propionate is a more energy-efficient volatile fatty acid (VFA) for the host animal to utilize, thus improving overall energy metabolism and feed efficiency.[2][6] This shift in VFA production also reduces the production of methane, a greenhouse gas and a source of energy loss for the animal.[6][7]

Q2: What are the typical dosage ranges for this compound in different types of cattle?

A2: The approved dosage of this compound varies depending on the type of cattle and production goals. For growing and finishing beef cattle, dosages to improve feed efficiency typically range from 50 to 480 mg per head per day.[8][9] For mature, reproducing beef cows receiving supplemental feed, the recommended dosage is 50 to 200 mg per head per day.[10][11] In dairy cows, for increased milk production efficiency, dosages can range from 115 to 410 mg/head/day for dry cows and 185 to 660 mg/head/day for lactating cows.[12] It is crucial to adhere to the specific label directions for the Monensin product being used.

Q3: What are the clinical signs of this compound toxicity in cattle?

A3: this compound has a narrow margin of safety, and accidental overdosage can lead to toxicity.[13] Clinical signs of acute toxicity include feed refusal (anorexia), diarrhea, dullness, weakness, ataxia (loss of balance), and labored breathing.[13][14] In severe cases, muscle damage, particularly to the heart, can lead to heart failure and death within 3 to 14 days of ingesting a toxic dose.[13][14] The lethal dose (LD50) in cattle is estimated to be between 20 to 80 mg/kg of body weight.[13][15]

Q4: How does this compound affect dry matter intake (DMI) and average daily gain (ADG)?

A4: A meta-analysis of numerous studies has shown that this compound supplementation in growing and finishing beef cattle typically leads to a decrease in dry matter intake (DMI) by approximately 3%, while increasing average daily gain (ADG) by about 2.5%.[3][16] The overall improvement in feed efficiency is reported to be around 6.4%.[3][16] The reduction in DMI is thought to be related to the increased energy derived from the feed, which can influence satiety signals in the animal.[6]

Troubleshooting Guide

Problem: Observed decrease in feed intake greater than the expected 3-5% after introducing this compound.

  • Possible Cause 1: Initial adaptation period. Cattle new to this compound may exhibit a temporary, more pronounced decrease in feed intake.

    • Solution: Implement a step-up dosing strategy. Start with a lower dose (e.g., 50-100 mg/head/day) for the first 5 days before gradually increasing to the target dosage.[10] This allows the rumen microflora to adapt.

  • Possible Cause 2: Incorrect dosage or mixing error. Inaccurate calculation of the required dosage or improper mixing of the medicated feed can lead to "hot spots" of high this compound concentration, causing feed refusal.[14][17]

    • Solution: Verify all dosage calculations based on the cattle's average body weight and feed intake. Ensure thorough and uniform mixing of the this compound premix into the total mixed ration (TMR) or supplement.[10] Regularly analyze feed samples to confirm the correct concentration of this compound.[18][19]

  • Possible Cause 3: Palatability issues. While not common, some animals may be sensitive to the taste of the this compound premix.

    • Solution: Ensure the premix is well-integrated into a palatable feed carrier or TMR. Consult with the premix manufacturer for information on flavorings or alternative formulations.

Problem: No significant improvement in feed efficiency is observed after several weeks of this compound supplementation.

  • Possible Cause 1: Sub-optimal dosage. The dosage may be too low to elicit the desired effect on rumen fermentation.

    • Solution: Review the current dosage and consider a modest increase within the approved range for the specific type of cattle. A meta-regression analysis has shown a linear effect of monensin dose on feed efficiency, with larger doses leading to greater improvements.[16]

  • Possible Cause 2: Diet composition. The effectiveness of this compound can be influenced by the diet. For example, the effect size of monensin on feed efficiency is greater in diets containing corn silage.[16]

    • Solution: Evaluate the overall diet composition. High-forage diets may show a different response compared to high-grain diets. Ensure the diet is balanced and meets the nutritional requirements of the cattle.

  • Possible Cause 3: Inaccurate data collection. Feed efficiency is a calculated value (gain/intake). Inaccuracies in measuring feed intake or body weight gain will obscure the true effect of this compound.

    • Solution: Review and calibrate all scales for weighing feed and animals. Ensure consistent and accurate recording of all data.

Experimental Protocols

Protocol 1: Dose-Response Study for Feed Efficiency in Finishing Beef Cattle

  • Animal Selection: Utilize a cohort of finishing beef steers of similar breed, age, and initial body weight.

  • Acclimation Period: House the animals in individual pens for at least 14 days to adapt to the basal diet (without this compound) and the housing environment.

  • Treatment Groups: Randomly assign animals to one of several treatment groups, including a control group (0 mg/head/day) and multiple this compound dosage groups (e.g., 100, 200, 300, and 400 mg/head/day).

  • Diet and Feeding: Formulate a high-concentrate finishing diet. The appropriate amount of this compound premix should be incorporated into the daily ration for each treatment group. Feed should be offered ad libitum, and daily feed intake should be recorded for each animal.

  • Data Collection:

    • Record individual animal body weights at the beginning of the trial and at regular intervals (e.g., every 14 days).

    • Monitor daily feed intake by weighing the feed offered and any refusals.

    • Collect rumen fluid samples via oral gavage or from fistulated animals at specified time points to analyze for VFA profiles (acetate, propionate, butyrate).

  • Calculations:

    • Average Daily Gain (ADG): (Final Body Weight - Initial Body Weight) / Number of Days on Trial.

    • Dry Matter Intake (DMI): Average daily feed intake on a dry matter basis.

    • Feed Efficiency (G:F): ADG / DMI.

  • Statistical Analysis: Analyze the data using appropriate statistical models (e.g., ANOVA, regression analysis) to determine the effect of this compound dosage on ADG, DMI, and feed efficiency.

Protocol 2: Analysis of this compound Concentration in Medicated Feed

  • Principle: A liquid chromatography (LC) method with post-column derivatization is a common and reliable method for quantifying this compound in animal feeds.[18][19]

  • Procedure Outline:

    • Extraction: Extract a representative sample of the medicated feed with a methanol-water (90:10) solution by mechanical shaking.[18]

    • Filtration: Filter the extract to remove solid particles.

    • Chromatographic Separation: Inject the filtered extract into a reversed-phase LC system.

    • Post-Column Derivatization: Mix the column effluent with a vanillin reagent and heat to produce a colored derivative.[19][20]

    • Detection: Measure the absorbance of the derivative at 520 nm.[18]

    • Quantification: Compare the peak area of the sample to that of a known this compound standard to determine the concentration.

Quantitative Data Summary

Table 1: Effect of this compound Dosage on Performance in Finishing Beef Cattle (Meta-analysis Data) [3][16]

ParameterEffect of this compound (avg. 28.1 mg/kg feed)
Dry Matter Intake (DMI)~3% decrease
Average Daily Gain (ADG)~2.5% increase
Feed Efficiency (G:F)~6.4% improvement

Table 2: Dose-Dependent Effects of Monensin on Rumen VFA Proportions in vitro [5]

Monensin Concentration (ppm)Molar Proportion of Propionate (%)Molar Proportion of Acetate (%)Molar Proportion of Butyrate (%)
031.9--
100 mg/head/day41.0DecreasedDecreased
500 mg/head/day43.5DecreasedDecreased

Table 3: Recommended this compound Dosages for Different Cattle Types [8][9][10][11][12][21]

Cattle TypeRecommended Dosage (mg/head/day)Primary Goal
Growing & Finishing Beef Cattle50 - 480Improved Feed Efficiency
Mature Reproducing Beef Cows50 - 200Improved Feed Efficiency
Dry Dairy Cows115 - 410Increased Milk Production Efficiency
Lactating Dairy Cows185 - 660Increased Milk Production Efficiency

Visualizations

Monensin_Mechanism_of_Action cluster_rumen Rumen Environment Gram_Positive_Bacteria Gram-Positive Bacteria (Acetate & Butyrate Producers) Acetate_Butyrate Acetate & Butyrate Gram_Positive_Bacteria->Acetate_Butyrate Produces Methane Methane Gram_Positive_Bacteria->Methane Contributes to Production Gram_Negative_Bacteria Gram-Negative Bacteria (Propionate Producers) Propionate Propionate Gram_Negative_Bacteria->Propionate Produces Host_Animal Host Animal (Cattle) Propionate->Host_Animal Energy Source Monensin_B This compound Monensin_B->Gram_Positive_Bacteria Inhibits Monensin_B->Gram_Negative_Bacteria Favors Improved_Energy_Metabolism Improved Energy Metabolism Host_Animal->Improved_Energy_Metabolism Increased_Feed_Efficiency Increased Feed Efficiency Improved_Energy_Metabolism->Increased_Feed_Efficiency

Caption: this compound's mechanism of action in the rumen to improve feed efficiency.

Experimental_Workflow cluster_prep Preparation Phase cluster_trial Experimental Trial Phase cluster_analysis Data Analysis Phase A Animal Selection & Acclimation (14 days) B Random Assignment to Treatment Groups A->B C Initiate Dosing Regimens (Control vs. This compound) B->C D Daily Feed Intake Measurement C->D E Regular Body Weight Measurement C->E F Rumen Fluid Sampling (Optional) C->F G Calculate ADG, DMI, and Feed Efficiency (G:F) D->G E->G H VFA Profile Analysis F->H I Statistical Analysis G->I H->I J Conclusion on Optimal Dosage I->J

Caption: A typical experimental workflow for a this compound dose-response study in cattle.

References

Technical Support Center: Troubleshooting Monensin B Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling Monensin B in aqueous solutions. The following information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous solution?

A1: this compound, like the more abundant Monensin A, is practically insoluble in water.[1] Precipitation is a common issue when preparing aqueous solutions. To avoid this, it is recommended to first dissolve this compound in an organic solvent to create a stock solution before diluting it into your aqueous experimental medium.

Q2: What is the recommended solvent for creating a this compound stock solution?

A2: Monensin sodium salt is soluble in organic solvents such as methanol and ethanol.[2] A stock solution can be prepared in absolute ethanol at a concentration of 50 mM and has been reported to be stable when stored at -20°C. For cell culture experiments, Dimethyl sulfoxide (DMSO) can also be used, though its solubility is lower. When using organic solvents, ensure the final concentration in your aqueous medium is low enough to not cause cellular toxicity.

Q3: My this compound solution seems to be losing its activity over time. What could be the cause?

A3: The instability of this compound in aqueous solutions, leading to a loss of biological activity, is often due to degradation. This degradation is highly dependent on the pH of the solution. Monensin is unstable in acidic conditions but is very stable in neutral or basic solutions.[2][3] If your experimental medium is acidic, the compound will likely degrade. It is not recommended to store aqueous solutions of Monensin for more than one day.[3]

Q4: How can I improve the stability of this compound in my aqueous experimental setup?

A4: To enhance stability, ensure your final aqueous solution has a neutral to alkaline pH. If your experimental conditions allow, using a buffered solution can help maintain a stable pH. Prepare fresh aqueous dilutions of your this compound stock for each experiment to minimize degradation over time.

Q5: Are there any visible signs of this compound degradation?

A5: While there may not be obvious visual cues like a color change, a loss of biological effect or inconsistent experimental results are strong indicators of degradation. When heated to decomposition, Monensin emits acrid smoke and irritating fumes, though this is under extreme conditions and not typical for experimental settings.[4]

Q6: What are the known degradation pathways and products of Monensin?

A6: Studies on Monensin (primarily Monensin A) have identified several transformation products. The major degradation mechanisms include decarboxylation, O-demethylation, and acid-catalyzed ring-opening reactions.[2][5] Mass spectrometry has been used to identify various fragment ions and metabolites of both Monensin A and B.[4][6][7]

Quantitative Data Summary

Table 1: Solubility of Monensin Sodium Salt

SolventSolubilityReference
Methanol50 mg/mL (clear, colorless solution)[2]
Ethanol~15 mg/mL[3]
Dimethylformamide (DMF)~1 mg/mL[3]
WaterPractically insoluble[1]
AcetoneSparingly soluble[2]
ChloroformFreely soluble[2]

Table 2: Stability of Monensin in Aqueous Solutions

ConditionStabilityReference
Acidic pHUnstable[2]
Neutral pHStable[2]
Alkaline pHVery stable[2][3]
Aqueous Solution StorageNot recommended for more than one day[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Objective: To prepare a stable, concentrated stock solution of this compound.

  • Materials:

    • This compound (or Monensin sodium salt) powder

    • Absolute ethanol (or DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile tube.

    • Add the appropriate volume of absolute ethanol (or DMSO) to achieve the desired stock concentration (e.g., 50 mM).

    • Vortex the solution thoroughly until the this compound is completely dissolved.

    • Store the stock solution at -20°C in tightly sealed aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Aqueous Solution of this compound for In Vitro Assays

  • Objective: To prepare a diluted, aqueous working solution of this compound for immediate use in experiments.

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Sterile aqueous medium (e.g., cell culture medium, buffer)

    • Sterile dilution tubes

  • Procedure:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of the stock solution required to achieve the desired final concentration in your aqueous medium.

    • Perform serial dilutions of the stock solution in the aqueous medium to reach the final working concentration.

    • Gently mix the solution after each dilution step.

    • Use the freshly prepared working solution immediately in your experiment. Do not store the aqueous solution.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use start Weigh this compound Powder dissolve Dissolve in Ethanol/DMSO (e.g., 50 mM) start->dissolve stock Store Stock Solution at -20°C dissolve->stock thaw Thaw Stock Aliquot stock->thaw dilute Dilute in Aqueous Medium (e.g., cell culture medium) thaw->dilute experiment Immediate Use in Experiment dilute->experiment

Caption: Workflow for preparing this compound solutions.

logical_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Issue: This compound Instability cause1 Poor Aqueous Solubility issue->cause1 cause2 Acidic pH of Solution issue->cause2 cause3 Degradation Over Time issue->cause3 sol1 Prepare Stock in Organic Solvent cause1->sol1 sol2 Use Neutral/Alkaline Buffered Solution cause2->sol2 sol3 Prepare Fresh Aqueous Dilutions cause3->sol3

Caption: Troubleshooting logic for this compound instability.

signaling_pathway cluster_wnt Wnt Signaling cluster_pi3k PI3K/Akt Signaling cluster_apoptosis Apoptosis Monensin Monensin BetaCatenin β-catenin Monensin->BetaCatenin inhibits PI3K PI3K Monensin->PI3K inhibits Caspases Caspases Monensin->Caspases activates Wnt Wnt Wnt->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF GeneExp Target Gene Expression TCF_LEF->GeneExp Akt Akt PI3K->Akt CellGrowth Cell Growth & Survival Akt->CellGrowth Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathways affected by Monensin.

References

Technical Support Center: Overcoming Monensin B Resistance in Microbial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming Monensin B resistance in microbial cultures.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound.

Issue 1: My microbial culture shows increasing resistance to this compound. How can I confirm this and what are the initial steps to troubleshoot?

Answer:

Initial confirmation of this compound resistance involves determining the Minimum Inhibitory Concentration (MIC) for your microbial culture and comparing it to a sensitive reference strain or historical data from your lab. An increase in the MIC value indicates the development of resistance.

Initial Troubleshooting Steps:

  • Verify Culture Purity: Contamination of your microbial culture can lead to misleading results. Streak your culture on an appropriate agar medium to isolate single colonies and ensure you are working with a pure culture.

  • Confirm this compound Potency: Improper storage or handling can degrade this compound. Use a fresh, properly stored stock of this compound to repeat the MIC assay. It is also advisable to test the activity of your this compound stock on a known sensitive control strain.

  • Standardize Inoculum Density: The density of the microbial inoculum can significantly impact MIC results. Ensure you are using a standardized inoculum preparation method, such as adjusting to a specific McFarland standard, for consistent results.[1]

  • Review Assay Protocol: Carefully review your MIC assay protocol for any deviations. Factors such as incubation time, temperature, and media composition can influence the outcome.

Issue 2: I have confirmed this compound resistance in my culture. What are the potential mechanisms of resistance?

Answer:

Microbial resistance to this compound can arise from various mechanisms, primarily categorized as genetic mutations or physiological adaptations.

  • Genetic Mutations:

    • Ion Transporters: Mutations in genes encoding for ion transporters, such as Na+/H+ antiporter systems, can alter the intracellular ion balance, thereby reducing the efficacy of this compound.[2]

    • Transcriptional Regulators: Changes in transcriptional regulators can lead to global alterations in gene expression, including the upregulation of pathways that confer resistance. For example, mutations in the purR gene, a repressor of the purine biosynthesis pathway, have been linked to Monensin resistance in Staphylococcus aureus.[3][4]

    • Purine Biosynthesis Pathway: Upregulation of the de novo purine synthesis pathway has been identified as a common feature in Monensin-resistant S. aureus mutants.[3][4][5][6]

  • Physiological Adaptations:

    • Cell Wall Thickening: Some bacteria, like certain Enterococcus and Clostridium species, can develop resistance by increasing the thickness of their cell wall, which may limit the entry of this compound.[2]

    • Extracellular Polysaccharides (Glycocalyx): The production of a thick layer of extracellular polysaccharides can act as a physical barrier, preventing this compound from reaching the cell membrane. This has been observed in some ruminal bacteria.[3]

Issue 3: How can I overcome or mitigate this compound resistance in my experiments?

Answer:

Several strategies can be employed to overcome or reduce the impact of this compound resistance:

  • Synergistic Combinations: Using this compound in combination with other compounds can enhance its efficacy and potentially overcome resistance. A checkerboard assay is a common method to screen for synergistic interactions.

    • Other Ionophores: Combining Monensin with other ionophores like nigericin has shown synergistic effects.[7]

    • Antiprotozoal Drugs: In protozoan cultures, combining this compound with drugs like chloroquine has been shown to enhance its activity.[7][8][9]

  • Alternative Therapies: If resistance is persistent, consider using alternative compounds with different mechanisms of action.

    • Tannins: Certain tannin-blend products have been investigated as potential alternatives to Monensin, particularly in the context of ruminant microbiology.[2][10][11][12][13]

    • Probiotics: Specific probiotic strains have been shown to be a viable alternative to Monensin in some applications, demonstrating positive effects on microbial populations and fermentation processes.[14][15][16][17][18]

  • Genetic Approaches: For research-focused applications, understanding the genetic basis of resistance can open doors to novel strategies. Whole-genome sequencing of resistant isolates can identify specific mutations responsible for the resistance phenotype.[3][19]

Frequently Asked Questions (FAQs)

Q1: How do I prepare a stock solution of this compound?

A1: this compound sodium salt is soluble in organic solvents like ethanol and dimethyl formamide (DMF).[20] To prepare a stock solution, dissolve the this compound sodium salt in the chosen solvent. For example, a 1 mg/mL stock solution can be prepared by dissolving an accurately weighed amount in methanol.[5] For aqueous working solutions, the organic stock solution can be diluted into aqueous buffers or isotonic saline.[20] It is crucial to ensure the final concentration of the organic solvent is not detrimental to your microbial culture.[20]

Q2: What is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound?

A2: The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents. A detailed protocol is provided in the "Experimental Protocols" section below. This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well plate, inoculating with a standardized microbial suspension, and determining the lowest concentration that inhibits visible growth after incubation.[1][21][22][23]

Q3: Are there alternative methods to broth microdilution for MIC determination?

A3: Yes, the agar dilution method is another standard technique.[24][25][26] In this method, varying concentrations of this compound are incorporated into an agar medium, and then a standardized inoculum of the microorganism is spotted onto the surface of the agar plates. The MIC is the lowest concentration of this compound that prevents visible growth.

Q4: My MIC results for this compound are inconsistent. What could be the cause?

A4: Inconsistent MIC results can stem from several factors:

  • Inoculum variability: Ensure your inoculum is prepared from a fresh, pure culture and standardized to the same density for each experiment.

  • This compound degradation: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.

  • Incubation conditions: Maintain consistent incubation time and temperature.

  • Media composition: Variations in media components can affect the activity of this compound and the growth of the microbe. Use the same batch of media for comparative experiments.

  • Reading of results: Subjectivity in determining "no visible growth" can be a source of variation. Having a consistent and well-defined endpoint is crucial.

Q5: Can this compound resistance be reversed?

A5: In some cases, this compound resistance that is due to physiological adaptations, such as changes in cell wall thickness, may be reversible after passaging the culture in a this compound-free medium. However, resistance caused by stable genetic mutations is generally not reversible.[7]

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of Monensin against various microorganisms.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusSusceptible2-4[2]
Staphylococcus aureusResistant Mutant>4[2]
Bacillus subtilisATCC 66331-4 (as test organism)[5]
Eimeria tenellaSensitive Strain (in vitro)5[27]
Eimeria tenellaResistant Strain (in vitro)>5[27]

Table 2: Efficacy of Alternative Therapies Compared to Monensin.

AlternativeMicroorganism/SystemEffectQuantitative DataReference
Tannin BlendFeedlot Cattle MicrobiomeImproved feed efficiency (in combination with Monensin)Not specified[2]
Tannin BlendFeedlot Cattle MicrobiomeReduced liver abscessesNot specified[2]
Probiotics (Lactobacillus fermentum CRL2085)Feedlot CattleIncreased body weight and average daily gain115 g/day/animal higher daily weight gain than Monensin[14][15]
Resveratrolin vitro Rumen FermentationIncreased ruminal pH, decreased lactic acidpH increase and lactic acid decrease comparable to Monensin[28][29][30]
Yeast-based additivesin vitro Rumen FermentationEnhanced nutrient utilizationComparable to Monensin in some parameters[31]

Experimental Protocols

1. Protocol for this compound Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound sodium salt

  • Appropriate solvent (e.g., ethanol, methanol)

  • Sterile cation-adjusted Mueller-Hinton Broth (or other suitable broth for your microorganism)

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent.

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will result in a range of this compound concentrations.

  • Prepare Inoculum: Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate the Plate: Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: A well containing broth and inoculum but no this compound.

    • Sterility Control: A well containing only broth to check for contamination.

  • Incubation: Cover the plate and incubate at the optimal temperature and duration for your microorganism (e.g., 37°C for 18-24 hours for many bacteria).

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

2. Protocol for Identifying this compound Resistance Genes using Whole-Genome Sequencing (WGS)

Materials:

  • This compound-sensitive (parental) microbial strain

  • This compound-resistant microbial strain

  • DNA extraction kit

  • Next-generation sequencing (NGS) platform

  • Bioinformatics software for sequence analysis

Procedure:

  • Develop Resistant Strain (if necessary): Serially passage the parental strain in increasing sub-lethal concentrations of this compound to select for resistant mutants.[19]

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the sensitive parental strain and the resistant strain using a suitable DNA extraction kit.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the extracted DNA according to the manufacturer's protocol for your chosen NGS platform (e.g., Illumina). Perform whole-genome sequencing.

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Genome Assembly (optional): If a reference genome is not available, assemble the reads de novo.

    • Variant Calling: Align the sequencing reads from the resistant strain to the genome of the sensitive parental strain (or a reference genome). Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels).

    • Gene Annotation: Annotate the identified variants to determine which genes are affected and the nature of the mutations (e.g., missense, nonsense, frameshift).

    • Comparative Genomics: Compare the genetic differences between the sensitive and resistant strains to identify candidate genes and mutations responsible for resistance.

Signaling Pathways and Experimental Workflows

Monensin_Resistance_Mechanism cluster_extracellular Extracellular This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Interacts with Ion Transporter (Normal) Ion Transporter (Normal) Cell Membrane->Ion Transporter (Normal) Intracellular Na+ Intracellular Na+ Ion Transporter (Normal)->Intracellular Na+ Na+ influx Intracellular H+ Intracellular H+ Ion Transporter (Normal)->Intracellular H+ H+ efflux Cellular Stress Cellular Stress Intracellular Na+->Cellular Stress Increased Genetic Mutation Genetic Mutation Ion Transporter (Mutated) Ion Transporter (Mutated) Genetic Mutation->Ion Transporter (Mutated) Alters transporter function mutated purR mutated purR Genetic Mutation->mutated purR Inactivates repressor Ion Transporter (Mutated)->Intracellular Na+ Reduced influx Upregulated Purine Biosynthesis Upregulated Purine Biosynthesis mutated purR->Upregulated Purine Biosynthesis Leads to Cell Growth & Survival Cell Growth & Survival Upregulated Purine Biosynthesis->Cell Growth & Survival Promotes Physiological Adaptation Physiological Adaptation Cell Wall Thickening Cell Wall Thickening Physiological Adaptation->Cell Wall Thickening Induces Cell Wall Thickening->this compound Blocks entry Cell Death Cell Death Cellular Stress->Cell Death Leads to

Experimental_Workflow cluster_start Start cluster_mic Initial Characterization cluster_resistance_dev Resistance Development cluster_confirmation Confirmation of Resistance cluster_investigation Mechanism Investigation cluster_overcoming Overcoming Resistance Susceptible Culture Susceptible Culture MIC Assay 1 Determine Initial MIC Susceptible Culture->MIC Assay 1 Serial Passage Serial passage with increasing this compound MIC Assay 1->Serial Passage Compare MICs Compare MICs MIC Assay 1->Compare MICs MIC Assay 2 Determine MIC of passaged culture Serial Passage->MIC Assay 2 MIC Assay 2->Compare MICs WGS Whole-Genome Sequencing Compare MICs->WGS If Resistant RNA-seq Transcriptomics (RNA-seq) Compare MICs->RNA-seq If Resistant Phenotypic Assays Phenotypic Assays (e.g., cell wall thickness) Compare MICs->Phenotypic Assays If Resistant Synergy Testing Synergistic Compound Screening WGS->Synergy Testing RNA-seq->Synergy Testing Alternative Therapy Alternative Therapy Evaluation Phenotypic Assays->Alternative Therapy

Purine_Biosynthesis_Pathway cluster_input Precursors cluster_output Products cluster_regulation Regulation Ribose-5-phosphate Ribose-5-phosphate PRPP PRPP Ribose-5-phosphate->PRPP AMP AMP GMP GMP purR (repressor) purR (repressor) purR (repressor)->PRPP Inhibits Monensin Resistance Mutation Monensin Resistance Mutation Monensin Resistance Mutation->purR (repressor) Inactivates PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP IMP->AMP IMP->GMP

References

Technical Support Center: Minimizing Monensin B Cytotoxicity in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Monensin B cytotoxicity in primary cell lines during in vitro experiments.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in primary cell cultures.

Problem Possible Cause Solution
Rapid and widespread cell death at all tested concentrations. High Compound Concentration: Primary cells are often more sensitive to cytotoxic agents than immortalized cell lines. The initial concentration range of this compound may be too high.Perform a broad dose-response experiment with a wider range of concentrations, including several logs lower than initially tested. Start with nanomolar or low micromolar concentrations.
Solvent Toxicity: The solvent used to dissolve this compound may be toxic to the cells at the final concentration used in the culture medium.Ensure the final solvent concentration is non-toxic to your specific primary cell line. Run a vehicle control with the highest concentration of the solvent used.
Cell viability significantly decreases over time, even at low this compound concentrations. Cumulative Toxicity: this compound may have a cumulative toxic effect that becomes apparent only after prolonged exposure.Perform a time-course experiment to determine the onset of cytotoxicity and consider reducing the exposure time.
Compound Instability: this compound may degrade in the culture medium over time, potentially producing more toxic byproducts.Consider replacing the medium with freshly prepared this compound at regular intervals for longer-term studies.
Inconsistent results between experiments. Variable Cell Health: The health and passage number of primary cells can significantly impact their sensitivity to this compound.Use primary cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Inconsistent Seeding Density: The initial number of cells seeded can influence the experimental outcome.Maintain a consistent cell seeding density across all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound cytotoxicity?

A1: this compound is a sodium ionophore. Its primary mechanism of cytotoxicity involves transporting sodium ions (Na+) across the cell membrane, leading to an increase in intracellular Na+ concentration. This disrupts the cell's ionic balance, causing a cascade of detrimental effects, including increased intracellular calcium (Ca2+), mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately, apoptosis (programmed cell death)[1][2].

Q2: How can I reduce this compound cytotoxicity without compromising its intended biological effect?

A2: Several strategies can be employed to mitigate this compound cytotoxicity:

  • Optimize Concentration and Exposure Time: The most direct approach is to use the lowest effective concentration of this compound for the shortest possible duration.

  • Co-treatment with Cytoprotective Agents: Depending on the mechanism of toxicity you wish to counteract, you can co-incubate your primary cells with antioxidants or apoptosis inhibitors.

  • Modify Culture Conditions: Altering the composition of the culture medium can also help reduce cytotoxicity.

Q3: What are the recommended cytoprotective agents to use with this compound?

A3: Based on the known mechanisms of this compound cytotoxicity, the following agents can be considered:

  • Antioxidants: To counteract the oxidative stress induced by this compound, you can use antioxidants like N-acetylcysteine (NAC) or Vitamin C. These agents help to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage[3][4][5].

  • Pan-Caspase Inhibitors: Since this compound can induce apoptosis through caspase activation, a pan-caspase inhibitor like Z-VAD-FMK can be used to block this cell death pathway. This can help to determine if the observed cytotoxicity is primarily due to apoptosis[6][7][8][9][10].

Q4: Can I modulate the culture medium to reduce this compound's toxicity?

A4: Yes. One effective strategy is to use a sodium-free medium . Since this compound's primary toxic effect is dependent on the influx of extracellular sodium, removing sodium from the culture medium can significantly reduce its cytotoxicity[11][12][13]. Additionally, adjusting the serum concentration in your medium can influence the availability and, consequently, the toxicity of this compound, as serum proteins can bind to the compound[14].

Quantitative Data Summary

The following tables summarize quantitative data on this compound cytotoxicity and the efficacy of mitigating agents.

Table 1: Cytotoxicity of this compound in Primary Cells

Primary Cell TypeConcentration RangeEffectReference
Chick Primary Hepatocytes2-40 µMSignificant decrease in cell viability after 24 hours.[1]
Chick Primary Hepatocytes1 µMNo significant decrease in cell viability after 24 hours.[1]

Table 2: Efficacy of Cytotoxicity Mitigation Strategies

Mitigation StrategyCell TypeThis compound ConcentrationMitigating Agent ConcentrationOutcomeReference
Antioxidant (Vitamin C)VCaP and LNCaP (prostate cancer cell lines)100 nM10 µMAntagonized the reduction in cell proliferation caused by Monensin.[3][4]
Pan-Caspase Inhibitor (Z-VAD-FMK)HGL5 (human granulosa cell line)N/A (Hypoxia-induced apoptosis)50 µMPartially restored metabolic activity and reduced cell death.[6][7]
Sodium-Free Medium4T1-Luc2 (breast cancer cell line)1 µMN/APrevented Monensin-induced cytotoxicity.[11]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound in Primary Cells

  • Cell Seeding: Plate primary cells in a 96-well plate at an optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare a 2x stock solution of this compound in the appropriate culture medium. Perform serial dilutions to create a range of 2x concentrations (e.g., from 0.01 µM to 100 µM).

  • Treatment: Carefully remove the existing medium from the cells and add an equal volume of the 2x this compound dilutions to the respective wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: Assess cell viability using a suitable method, such as the MTS or MTT assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the CC50 value.

Protocol 2: Evaluating the Protective Effect of N-acetylcysteine (NAC)

  • Cell Seeding: Plate primary cells as described in Protocol 1.

  • Pre-treatment (Optional but recommended): Pre-incubate the cells with various non-toxic concentrations of NAC (e.g., 1-10 mM) for 1-2 hours.

  • Co-treatment: Prepare this compound dilutions in medium already containing the desired concentration of NAC. Add these solutions to the cells.

  • Controls: Include wells with this compound alone, NAC alone, and vehicle.

  • Incubation and Analysis: Incubate for the desired time and assess cell viability as described in Protocol 1. An increase in the CC50 of this compound in the presence of NAC indicates a protective effect.

Protocol 3: Assessing the Role of Apoptosis using Z-VAD-FMK

  • Cell Seeding: Plate primary cells as described in Protocol 1.

  • Pre-treatment: Pre-incubate the cells with a non-toxic concentration of Z-VAD-FMK (e.g., 20-50 µM) for 1-2 hours.

  • Co-treatment: Add this compound at various concentrations to the wells, ensuring the Z-VAD-FMK is still present in the medium.

  • Controls: Include wells with this compound alone, Z-VAD-FMK alone, and vehicle.

  • Incubation and Analysis: Incubate for the desired time and measure cell viability. A significant increase in viability in the co-treated wells suggests that apoptosis is a major contributor to this compound's cytotoxicity.

Visualizations

MonensinB_Cytotoxicity_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis start Seed Primary Cells in 96-well plate prep_mono Prepare this compound Serial Dilutions start->prep_mono treat Treat cells with this compound +/- Mitigating Agents prep_mono->treat prep_agents Prepare Mitigating Agents (NAC, Z-VAD-FMK, etc.) prep_agents->treat incubate Incubate for desired time (e.g., 24h, 48h) treat->incubate viability Perform Cell Viability Assay (e.g., MTS/MTT) incubate->viability data Analyze Data & Calculate CC50 viability->data

Caption: Experimental workflow for assessing this compound cytotoxicity and the effect of mitigating agents.

MonensinB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_stress Cellular Stress cluster_apoptosis Apoptosis Pathway monensin This compound na_influx ↑ Intracellular Na+ monensin->na_influx ca_exchange ↑ Na+/Ca2+ Exchange na_influx->ca_exchange ca_influx ↑ Intracellular Ca2+ ca_exchange->ca_influx mito_stress Mitochondrial Stress ca_influx->mito_stress ros ↑ Reactive Oxygen Species (ROS) mito_stress->ros oxidative_stress Oxidative Stress ros->oxidative_stress p53 ↑ p53 activation oxidative_stress->p53 bcl2 ↓ Bcl-2 (anti-apoptotic) p53->bcl2 caspase9 ↑ Caspase-9 activation p53->caspase9 bcl2->caspase9 inhibition reduced caspase3 ↑ Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of this compound-induced cytotoxicity.

References

Technical Support Center: Enhancing Monensin B Production in Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Monensin B from Streptomyces fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during Streptomyces fermentation for this compound production.

Q1: My Streptomyces cinnamonensis culture is exhibiting good growth (high biomass), but the this compound yield is low. What are the potential causes?

A1: High biomass with low secondary metabolite production is a frequent challenge in Streptomyces fermentation. This decoupling of growth and production can stem from several factors:

  • Nutrient Repression: High levels of readily metabolizable carbon and nitrogen sources can repress the genes in the monensin biosynthetic cluster. Secondary metabolism in Streptomyces is often triggered by nutrient limitation.

  • Suboptimal Induction of Biosynthetic Pathway: The expression of the monensin biosynthetic genes is a complex, regulated process. The necessary molecular signals for activating this pathway may be absent or insufficient.

  • Incorrect Fermentation Conditions: Key physical parameters such as pH, temperature, and dissolved oxygen may not be optimal for this compound synthesis, even if they support vegetative growth.

  • Inadequate Precursor Supply: The biosynthesis of this compound is dependent on the availability of specific precursors: acetate, propionate, and butyrate. A bottleneck in the supply of these building blocks will directly limit the final yield.

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Troubleshooting_Low_Yield Start Low this compound Yield, Good Biomass Nutrient Check for Nutrient Repression Start->Nutrient Induction Evaluate Pathway Induction Start->Induction Conditions Verify Fermentation Conditions Start->Conditions Precursors Assess Precursor Availability Start->Precursors Sol_Nutrient Action: Optimize carbon/ nitrogen sources and ratios. Nutrient->Sol_Nutrient High residual glucose/ nitrogen? Sol_Induction Action: Perform a time-course study to identify peak production phase. Induction->Sol_Induction Is the timing of harvest optimal? Sol_Conditions Action: Systematically optimize physical parameters. Conditions->Sol_Conditions Are pH, Temp, DO in optimal range? Sol_Precursors Action: Implement precursor and vitamin feeding strategies. Precursors->Sol_Precursors Is precursor feeding implemented?

Caption: Troubleshooting workflow for low this compound yield with good biomass.

Q2: I'm observing significant batch-to-batch variability in my this compound yield. How can I improve the consistency of my fermentation process?

A2: Batch-to-batch variability is often due to inconsistencies in the inoculum preparation and initial fermentation conditions.

  • Inoculum Quality: Ensure a consistent and healthy seed culture. Standardize the age, cell density, and physiological state of the inoculum.

  • Medium Preparation: Precisely weigh and completely dissolve all media components. Inconsistent media composition can lead to variable growth and production.

  • Sterilization: Over-sterilization can degrade essential media components, while under-sterilization can lead to contamination. Maintain a consistent sterilization protocol.

  • Environmental Control: Ensure that your fermenter's control systems for pH, temperature, and dissolved oxygen are accurately calibrated and maintained throughout the fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the key fermentation parameters to optimize for enhanced this compound production?

A1: The following parameters are critical for optimizing this compound yield. The optimal values can be strain-specific and should be determined empirically.

ParameterRecommended Range/ValueNotes
pH 6.0 - 7.0A multi-stage pH control strategy can be effective. For example, no pH control for the first 40 hours, then maintain at 6.0-6.5 until 120 hours, and finally 6.5-7.0 until the end of fermentation[1].
Temperature 30 - 33°COptimization of temperature is crucial for both growth and production phases[2].
Dissolved Oxygen (DO) >20%A staged approach to DO control can be beneficial. For instance, >60% for 6-100 hours, >20% for 101-200 hours, and >30% until the end of fermentation[1]. Maintaining DO above 20% is generally recommended for Streptomyces fermentations[3].
Aeration & Agitation Strain and fermenter dependentThese parameters should be adjusted to maintain the desired dissolved oxygen level while minimizing shear stress on the mycelia[3][4].

Q2: How can precursor and vitamin feeding strategies improve this compound yield?

A2: Supplementing the fermentation with precursors and essential vitamins can significantly boost this compound production by overcoming potential metabolic bottlenecks.

SupplementRecommended StrategyReported Yield Increase
Fatty Acid Precursors Supplementation with a mix of fatty acids (e.g., 5% total, composed of 1.4% oleic acid, 2.8% linoleic acid, 0.3% stearic acid, and 0.5% palmitic acid) can enhance precursor availability[5].Up to a 30-fold increase has been reported with the addition of oleic acid esters[2].
Propionate Propionate is a direct precursor. Propionate-resistant variants of S. cinnamonensis have shown stimulated monensin synthesis in media with higher propionate concentrations[6].-
Vitamins Addition of B-group vitamins can have a significant positive impact.- Biotin: >3-fold increase at optimal concentration. - Vitamins B1 & B6: ~100% increase. - Vitamins B2, B3, B5, B12: ~50% increase.

Q3: What is the general regulatory mechanism of this compound biosynthesis?

A3: The biosynthesis of this compound is controlled by a hierarchical regulatory network. The core biosynthetic genes are located in the mon gene cluster. The expression of these genes is controlled by pathway-specific regulatory genes, such as monRI and monRII. Furthermore, global regulators like Crp (cAMP receptor protein) play a crucial role by upregulating both the mon gene cluster and the primary metabolic pathways that supply the necessary precursors (malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA)[7].

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Monensin_Biosynthesis_Regulation Crp Global Regulator (Crp) Precursor_Pathways Primary Metabolism (Precursor Supply) Crp->Precursor_Pathways Upregulates Pathway_Regulators Pathway-Specific Regulators (monRI, monRII) Crp->Pathway_Regulators Upregulates Mon_Genes Monensin Biosynthetic Genes (mon cluster) Precursor_Pathways->Mon_Genes Provides precursors Pathway_Regulators->Mon_Genes Activates Monensin_B This compound Mon_Genes->Monensin_B Synthesizes

Caption: Simplified regulatory pathway of this compound biosynthesis.

Experimental Protocols

1. Protocol for Fatty Acid Feeding

This protocol is based on a strategy to enhance the precursor pool for this compound biosynthesis.

  • Objective: To increase the availability of fatty acid precursors for this compound synthesis.

  • Materials:

    • Seed culture of S. cinnamonensis.

    • Production fermentation medium.

    • Sterile stock solutions of oleic acid, linoleic acid, stearic acid, and palmitic acid (or their esters).

  • Procedure:

    • Prepare the production fermentation medium.

    • Inoculate the production medium with a 10% (v/v) seed culture of S. cinnamonensis[5].

    • For the experimental group, supplement the fermentation medium with a sterile mixture of fatty acids to a final concentration of 5% (v/v)[5]. A reported effective mixture is 1.4% oleic acid, 2.8% linoleic acid, 0.3% stearic acid, and 0.5% palmitic acid[5].

    • The control group should not receive the fatty acid supplement.

    • Incubate the fermentation for up to 12 days, maintaining optimal pH, temperature, and dissolved oxygen levels[5].

    • Collect samples periodically to measure biomass and this compound concentration.

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Fatty_Acid_Feeding_Workflow Start Prepare Production Medium Inoculate Inoculate with S. cinnamonensis Seed Culture Start->Inoculate Split Split into Control and Experimental Groups Inoculate->Split Supplement Add Sterile Fatty Acid Mixture (5% v/v) Split->Supplement Experimental No_Supplement No Supplementation (Control) Split->No_Supplement Control Ferment Incubate under Optimal Conditions (up to 12 days) Supplement->Ferment No_Supplement->Ferment Analyze Periodic Sampling for Biomass and this compound Analysis Ferment->Analyze

Caption: Experimental workflow for fatty acid feeding study.

2. Protocol for Quantification of this compound by HPLC

This protocol outlines a method for the quantification of this compound from fermentation broth using HPLC with post-column derivatization.

  • Objective: To accurately quantify the concentration of this compound in a fermentation sample.

  • Materials:

    • Fermentation broth sample.

    • Methanol (HPLC grade).

    • Glacial acetic acid (analytical grade).

    • Vanillin.

    • Sulfuric acid.

    • C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm).

    • HPLC system with a post-column derivatization unit and a UV-Vis detector.

  • Procedure:

    • Sample Preparation:

      • Take 1 g of the fermentation broth and mix it with 50 mL of methanol[5].

      • Sonicate the mixture for 30 minutes to lyse the cells and extract this compound[5].

      • Filter the extract through a 0.45-µm membrane filter into an HPLC vial[5].

    • HPLC Analysis:

      • Mobile Phase: Methanol, water, and glacial acetic acid in a 94:6:0.1 ratio[5].

      • Flow Rate: 0.7 mL/min[5].

      • Column: C18 reverse-phase column.

      • Injection Volume: 20 µL[5].

      • Post-Column Derivatization:

        • Reagent: 3 g of vanillin dissolved in 100 mL of a 95:2 mixture of methanol and sulfuric acid[5].

        • Reaction Temperature: 98°C[5].

      • Detection: UV-Vis detector set at 520 nm[5].

    • Quantification:

      • Prepare a standard curve using known concentrations of this compound standard.

      • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

References

Monensin B solubility issues in polar solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice regarding the solubility challenges of Monensin B, particularly in polar solvents.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility in polar solvents like water?

This compound, like Monensin A, is a polyether ionophore with a large, complex molecular structure.[1] While it contains several polar hydroxyl (-OH) groups, the molecule also possesses extensive hydrophobic hydrocarbon regions.[2] This dual nature results in an overall lipophilic (fat-soluble) character, leading to limited solubility in polar solvents such as water.[2][3] Monensin is classified as practically insoluble in water according to the USP definition.[4][5]

Q2: What is the difference in solubility between Monensin (acid form) and Monensin Sodium Salt?

Monensin is a carboxylic acid.[6] The sodium salt form is often used in research and commercial products to enhance stability and bioavailability.[6] While the sodium salt is also only slightly soluble in water, it is more readily dissolved in organic solvents like methanol and ethanol compared to the free acid form.[6][7] For experiments requiring aqueous solutions, preparing a stock in an organic solvent is the standard procedure for both forms.[8]

Q3: Which organic solvents are recommended for creating a this compound stock solution?

Monensin and its sodium salt are soluble in several organic solvents.[3] Recommended solvents for creating a stock solution include:

  • Ethanol[8][9]

  • Methanol[6][7]

  • Dimethylformamide (DMF)[8]

  • Chloroform[3]

  • Dimethyl sulfoxide (DMSO)[7]

The choice of solvent may depend on the specific experimental requirements and tolerance of the biological system to the solvent.

Q4: How should I prepare an aqueous working solution of this compound for a cell culture experiment?

Due to its poor aqueous solubility, this compound should first be dissolved in a suitable organic solvent to create a concentrated stock solution. This stock solution can then be diluted into your aqueous cell culture medium or buffer to achieve the desired final concentration.[8] It is crucial to ensure the final concentration of the organic solvent is low enough to not have physiological effects on the cells.[8]

Q5: How long can I store my this compound solutions?

  • Solid Form: When stored as a crystalline solid at -20°C, Monensin (sodium salt) is stable for at least four years.[8]

  • Organic Stock Solutions: A 50 mM stock solution in absolute ethanol is reported to be stable when stored at -20°C.[7] Stock solutions in appropriate solvents can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[10][11]

  • Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[8] Prepare fresh dilutions from your organic stock for each experiment.

Troubleshooting Guide

Q1: I've dissolved this compound in an organic solvent, but it precipitates when I add it to my aqueous buffer. What should I do?

This is a common issue when diluting a lipophilic compound from an organic stock into an aqueous medium. Here are several steps to resolve it:

  • Decrease the Dilution Rate: Add the organic stock solution to the aqueous buffer very slowly, drop-by-drop, while vigorously vortexing or stirring the buffer. This helps prevent localized high concentrations that can lead to precipitation.

  • Lower the Final Concentration: Your desired final concentration may be above the solubility limit of this compound in that specific aqueous medium. Try preparing a more dilute solution.

  • Check Buffer pH: Monensin's stability and solubility can be pH-dependent. It is unstable in acidic solutions.[12] Ensure your buffer's pH is neutral or slightly alkaline.

  • Use a Co-solvent System: If your experimental design allows, using a mixture of solvents (e.g., a small percentage of ethanol or DMSO in the final aqueous solution) can help maintain solubility.

Q2: My this compound powder is not dissolving in the recommended organic solvent. What steps can I take?

If you encounter difficulty dissolving the solid powder, you can try the following methods:

  • Sonication: Place the vial in an ultrasonic bath for a short period. This uses high-frequency sound waves to agitate the solvent and facilitate dissolution.[9]

  • Gentle Warming: Gently warm the solution to 37°C to increase solubility.[10] Combine this with sonication or vortexing for better results.

  • Inert Gas: When preparing a stock solution, it is good practice to purge the solvent of choice with an inert gas.[8]

Q3: I'm concerned about the toxicity of the organic solvent in my experiment. How can I minimize its effects?

Solvent toxicity is a valid concern in biological experiments.

  • Minimize Final Concentration: The primary strategy is to make your organic stock solution as concentrated as possible. This allows you to use a very small volume to achieve your final concentration in the aqueous medium, thereby keeping the solvent concentration to a minimum (typically well below 0.5% or 0.1% v/v).

  • Run a Solvent Control: Always include a control group in your experiment that is treated with the same final concentration of the organic solvent alone (without this compound). This allows you to distinguish the effects of the solvent from the effects of the compound.

Quantitative Solubility Data

The following table summarizes available solubility data, primarily for Monensin Sodium Salt, which is often used as a reference for the Monensin family. Data specifically for this compound is limited.

CompoundSolventSolubilityReference
Monensin (Sodium Salt)Ethanol~15 mg/mL[8]
Monensin (Sodium Salt)Ethanol12.5 mg/mL[9]
Monensin (Sodium Salt)Methanol50 mg/mL[6][7]
Monensin (Sodium Salt)Dimethylformamide (DMF)~1 mg/mL[8]
Monensin (Sodium Salt)WaterSparingly soluble / Practically insoluble[3][6][8]
Monensin (Sodium Salt)DMSO< 1 mg/mL (Slightly soluble or insoluble)[9]
Monensin (Sodium Salt)ChloroformSoluble[3][12]

Experimental Protocols

Protocol: Preparing an Aqueous Working Solution of this compound

This protocol describes the standard method for preparing a dilute aqueous solution of this compound from a solid form for use in biological experiments.

  • Select an Organic Solvent: Choose a high-purity organic solvent in which this compound is readily soluble, such as ethanol or methanol. Ensure the chosen solvent is compatible with your downstream application.

  • Prepare a Concentrated Stock Solution: a. Weigh out the required amount of this compound powder in a suitable vial. b. Add the selected organic solvent to achieve a high concentration (e.g., 10 mg/mL or ~15 mM). This minimizes the volume of solvent you will later introduce into your aqueous medium. c. Vortex the solution thoroughly. If the powder does not dissolve completely, use sonication or gentle warming (37°C) until the solution is clear.[9][10]

  • Storage of Stock Solution: a. Once prepared, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10] b. Store the aliquots at -20°C for up to one month or -80°C for up to six months.[11]

  • Prepare the Aqueous Working Solution: a. On the day of the experiment, retrieve one aliquot of the stock solution and allow it to equilibrate to room temperature. b. Vigorously vortex or stir your target aqueous buffer or cell culture medium. c. While the aqueous solution is being mixed, slowly add the required volume of the this compound stock solution drop-by-drop. For example, to make a 10 µM solution from a 10 mM stock, you would perform a 1:1000 dilution. d. Continue to mix the final solution for a few minutes to ensure homogeneity.

  • Final Checks: a. Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide. b. Calculate the final concentration of the organic solvent in your working solution and ensure it is below the toxic threshold for your experimental system. Include a solvent-only control in your experimental setup. c. Use the freshly prepared aqueous solution immediately. Do not store it for more than a day.[8]

Visualizations

Monensin_Solubility_Workflow start Start: this compound Solubility Issue select_solvent 1. Select appropriate organic solvent (e.g., Ethanol, Methanol) start->select_solvent prepare_stock 2. Prepare concentrated stock solution select_solvent->prepare_stock check_dissolve Does it dissolve completely? prepare_stock->check_dissolve troubleshoot_dissolve Troubleshoot: - Use sonication - Warm gently to 37°C check_dissolve->troubleshoot_dissolve No dilute 3. Dilute stock dropwise into aqueous buffer while vortexing check_dissolve->dilute Yes troubleshoot_dissolve->prepare_stock check_precipitate Does precipitate form? dilute->check_precipitate troubleshoot_precipitate Troubleshoot: - Lower final concentration - Check buffer pH (avoid acid) - Ensure vigorous mixing check_precipitate->troubleshoot_precipitate Yes ready Solution is ready for experiment check_precipitate->ready No troubleshoot_precipitate->dilute end_note Note: Ensure final solvent concentration is non-toxic and run solvent controls. ready->end_note

Caption: Troubleshooting workflow for dissolving this compound.

Monensin_Action_Pathway Simplified Mechanism of Monensin Action cluster_intracellular Intracellular Space monensin Monensin complex Monensin-Na+ Complex monensin->complex Binds golgi Golgi Apparatus monensin->golgi Disrupts Structure na_ion Na+ Ion (Extracellular) na_ion->complex h_ion H+ Ion (Intracellular) membrane Cell Membrane complex->h_ion Transports Na+ into cell, H+ out of cell (Antiport) transport_block Blocked Intracellular Protein Transport golgi->transport_block Leads to

Caption: Simplified mechanism of Monensin as an ionophore.

References

Preventing degradation of Monensin B during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Monensin B during storage.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Problem Possible Causes Recommended Solutions
Loss of Potency or Purity in Stored this compound Improper Storage Temperature: Exposure to temperatures above the recommended -20°C can accelerate degradation.Store this compound at or below -20°C for long-term storage (up to 1 month) and at -80°C for extended periods (up to 6 months)[1].
Acidic Conditions: this compound is unstable in acidic environments, leading to hydrolysis and ring-opening reactions[2][3].Ensure storage solutions are neutral to alkaline. Avoid acidic buffers or solvents. Monensin is stable at pH 7 and 9 but degrades at pH 4[2].
Presence of Oxidizing Agents: Exposure to oxidizing agents can lead to the formation of degradation products.Store in an environment free from oxidizing agents. Consider using inert gas (e.g., argon, nitrogen) for overlaying solutions.
Exposure to Light: Although Monensin is generally resistant to direct photodegradation in deionized water, prolonged exposure, especially in the presence of other substances, may contribute to degradation[4].Store this compound, both as a solid and in solution, in amber vials or otherwise protected from light.
Unexpected Peaks in Chromatographic Analysis Formation of Degradation Products: The presence of additional peaks may indicate the degradation of this compound.Characterize the degradation products using techniques like LC-MS. Common degradation pathways include O-demethylation, decarboxylation, and acid-catalyzed ring-opening[3]. Use a validated stability-indicating HPLC method to resolve this compound from its degradants.
Contamination: The sample may be contaminated with other substances.Review sample handling and preparation procedures to eliminate sources of contamination. Ensure high-purity solvents and reagents are used.
Inconsistent Experimental Results Freeze-Thaw Cycles: Repeated freezing and thawing can affect the stability of this compound solutions.Aliquot this compound solutions into single-use volumes to avoid multiple freeze-thaw cycles.
Inappropriate Solvent: The choice of solvent can impact stability.For stock solutions, use a solvent in which this compound is stable, such as methanol or a mixture of methanol and water[5]. Ensure the final concentration of any acidic components is minimized.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C to -80°C, protected from light and moisture[1].

Q2: How should I prepare and store this compound stock solutions?

A2: Prepare stock solutions in a high-purity solvent like methanol. For storage, it is recommended to keep stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month[1]. Solutions should be stored in tightly sealed, light-protected containers.

Q3: What are the primary degradation pathways of this compound?

A3: The primary degradation pathways for this compound include acid-catalyzed ring-opening, O-demethylation, and decarboxylation[3]. These can be initiated by exposure to acidic conditions, and potentially by oxidative stress.

Q4: Is this compound sensitive to light?

A4: Monensin has been shown to be persistent under direct UV and solar irradiation in deionized water[4]. However, it is good laboratory practice to protect all solutions from light to prevent potential photodegradation, especially in the presence of photosensitizers.

Q5: How can I assess the stability of my this compound sample?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be used. This method must be able to separate the intact this compound from its potential degradation products.

Quantitative Data Summary

The following table summarizes the known stability of Monensin under various conditions. Data specifically for this compound is limited; therefore, data for the Monensin mixture is provided as a reference.

Condition Matrix Parameter Value Reference
pH 4 (25°C) AqueousHydrolysis Half-life13 days[2]
pH 7 and 9 AqueousHydrolysisStable[2]
UV and Sunlight Deionized WaterPhotodegradationPersistent[4]
Composted Dairy Manure ManureDegradation Half-life57.8 days[6]
Static Dairy Manure ManureDegradation Half-life13.6 days[6]
Moist Soil SoilDegradation Half-life< 4 days[7]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Analysis

This method is designed to separate this compound from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic Acid (glacial)

  • Mobile Phase: A suitable gradient of methanol and a dilute aqueous acetic acid solution. A starting point could be a mixture of methanol and water (e.g., 90:10 v/v) with a small percentage of acetic acid (e.g., 0.1-0.5%).

3. Post-Column Derivatization (for enhanced UV detection):

  • Reagent: Vanillin in a methanolic sulfuric acid solution.

  • Procedure: The column eluent is mixed with the vanillin reagent and heated (e.g., at 90°C) in a post-column reactor. The resulting colored product is detected at approximately 520 nm[5].

4. Sample Preparation:

  • Accurately weigh and dissolve this compound in the mobile phase or a compatible solvent to a known concentration.

  • Filter the sample through a 0.45 µm filter before injection.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (without derivatization) or 520 nm (with vanillin derivatization).

6. Validation:

  • To validate the method as stability-indicating, forced degradation studies should be performed. Expose this compound solutions to acidic, basic, oxidative, thermal, and photolytic stress.

  • Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent this compound peak.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

1. Preparation of this compound Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound in a hot air oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to direct sunlight for 48 hours. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using the stability-indicating HPLC method (Protocol 1).

  • Characterize any significant degradation products using LC-MS to determine their mass and fragmentation patterns.

Visualizations

DegradationPathway MB This compound Acid Acidic Conditions (e.g., pH < 6) MB->Acid H+ Oxidation Oxidizing Agents (e.g., Peroxides) MB->Oxidation [O] Heat Elevated Temperature MB->Heat Δ RingOpening Acid-Catalyzed Ring-Opening Products Acid->RingOpening Demethylation O-Demethylated Products Oxidation->Demethylation Decarboxylation Decarboxylated Products Heat->Decarboxylation

Caption: Potential degradation pathways of this compound under various stress conditions.

TroubleshootingWorkflow start Suspected this compound Degradation check_storage Review Storage Conditions (Temp, Light, pH) start->check_storage improper_storage Improper Storage check_storage->improper_storage No analyze_sample Analyze by Stability-Indicating HPLC Method check_storage->analyze_sample Yes correct_storage Correct Storage Practices (See FAQ) improper_storage->correct_storage end Problem Resolved correct_storage->end no_degradants No Degradation Products Detected analyze_sample->no_degradants No degradants_detected Degradation Products Detected analyze_sample->degradants_detected Yes no_degradants->end characterize Characterize Degradants (e.g., LC-MS) degradants_detected->characterize characterize->end

Caption: Troubleshooting workflow for investigating this compound degradation.

ExperimentalWorkflow start Start Stability Study prep_sample Prepare this compound Stock Solution start->prep_sample stress_sample Apply Stress Conditions (Acid, Base, Heat, Light, Oxid.) prep_sample->stress_sample analyze_hplc Analyze by Stability-Indicating HPLC-UV stress_sample->analyze_hplc quantify Quantify Remaining This compound analyze_hplc->quantify analyze_ms Identify Degradants by LC-MS analyze_hplc->analyze_ms report Report Findings quantify->report analyze_ms->report

Caption: Experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: Optimizing Monensin B Treatment for Golgi Disruption

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Monensin B for optimal Golgi apparatus disruption. Find troubleshooting tips, frequently asked questions, detailed protocols, and key experimental data to refine your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound-induced Golgi disruption?

This compound is a carboxylic ionophore that functions as a Na+/H+ antiporter.[1] It integrates into cellular membranes, particularly the Golgi apparatus, and disrupts the natural proton gradients by exchanging protons (H+) for sodium ions (Na+).[1] This influx of ions leads to an osmotic imbalance, causing the Golgi cisternae to swell and vacuolize.[1][2] The process is rapid, with morphological changes to the Golgi observable within minutes of exposure.[1] This structural disruption effectively blocks protein trafficking and processing within the medial to trans-Golgi cisternae.[3][4]

Q2: How can I visually confirm that this compound has disrupted the Golgi apparatus?

The most common method is immunofluorescence (IF) microscopy. You can stain cells with an antibody against a resident Golgi protein, such as GM130 (a cis-Golgi marker) or TGN46 (a trans-Golgi network marker). In untreated cells, these markers show a compact, perinuclear, ribbon-like structure. Following successful treatment with this compound, this structure will appear fragmented, dispersed, or swollen.[5][6] For higher resolution analysis, transmission electron microscopy (TEM) can be used to directly visualize the swelling and vesiculation of the Golgi cisternae.[6]

Q3: My cells are dying after this compound treatment. What could be the cause and how can I fix it?

High levels of cell death are a common issue, as this compound can be cytotoxic, especially at higher concentrations and over longer incubation times.[7] Here are the likely causes and solutions:

  • Concentration is too high: this compound is potent. Even nanomolar concentrations can be effective in some cell lines.[6] Reduce the concentration significantly.

  • Incubation time is too long: The effects of this compound on Golgi structure are very rapid.[1] For many applications, a short incubation of 30 minutes to 2 hours is sufficient. Prolonged exposure (e.g., >12 hours) is often unnecessary and increases the risk of cytotoxicity.[8]

  • Cell line sensitivity: Different cell lines have varying sensitivities to this compound.[6] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Vehicle toxicity: Ensure the final concentration of your solvent (e.g., ethanol or DMSO) is non-toxic to your cells (typically <0.5% for DMSO).[9]

Q4: I am not seeing any Golgi disruption after treatment. What should I do?

If you do not observe the expected Golgi fragmentation, consider the following:

  • Concentration is too low: While cytotoxicity is a concern, the concentration might be insufficient to induce a visible effect. Increase the concentration in a stepwise manner.

  • Incubation time is too short: Although effects are rapid, some cell types may require a longer incubation for pronounced visual changes. Try extending the incubation time (e.g., 2, 4, or 6 hours).

  • Reagent quality: Ensure your this compound stock solution is not degraded. Store it properly, protected from light, and prepare fresh dilutions for each experiment.

  • Serum protein interference: Components in serum can sometimes interfere with the action of ionophores like this compound.[10] If your protocol allows, consider reducing the serum concentration during treatment.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Cell Death / Low Viability 1. This compound concentration is too high. 2. Treatment time is too long. 3. The cell line is highly sensitive. 4. Vehicle (e.g., DMSO) concentration is toxic.1. Decrease the this compound concentration. Perform a dose-response curve. 2. Reduce the incubation time. A time-course experiment (e.g., 30 min, 1h, 2h, 4h) is recommended. 3. Titrate conditions carefully for that specific cell line. 4. Ensure the final vehicle concentration is below the toxic threshold for your cells (e.g., <0.5% DMSO).[9]
No or Incomplete Golgi Disruption 1. This compound concentration is too low. 2. Incubation time is too short. 3. This compound stock is degraded. 4. Suboptimal immunofluorescence staining.1. Increase this compound concentration. 2. Increase incubation time. 3. Use a fresh aliquot of this compound and prepare new dilutions. 4. Refer to the detailed Immunofluorescence Protocol below and our IF troubleshooting section.
High Background in Immunofluorescence 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing. 4. Autofluorescence of cells or fixative.1. Increase blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species).[11] 2. Titrate antibody concentrations to find the optimal signal-to-noise ratio.[12] 3. Increase the number and duration of wash steps. 4. Include an unstained control to assess autofluorescence. Prepare fresh fixative solutions.[11]
Diffuse or Weak Golgi Staining 1. Cells were not properly permeabilized. 2. Primary antibody has low affinity or is not suitable for IF. 3. Low expression of the target Golgi protein. 4. Fixation method is damaging the epitope.1. Ensure the permeabilization step is included and optimized (e.g., 0.1-0.2% Triton X-100 in PBS).[13] 2. Verify the antibody is validated for immunofluorescence. Test a different antibody if necessary. 3. Consider using a signal amplification method. 4. Try a different fixation method (e.g., methanol fixation instead of formaldehyde).[13]

Quantitative Data: this compound Treatment Conditions

The optimal concentration and duration of this compound treatment represent a balance between achieving maximal Golgi disruption and maintaining cell viability. The following table summarizes empirically derived starting points for common cell lines. It is critical to perform a specific dose-response and time-course analysis for your experimental system.

Cell LineEffective Concentration for Golgi DisruptionTime for DisruptionNotes on Cytotoxicity
TEM 4-18 (Prostate Cancer) 10 nM[6]1 - 6 hours[6]At 10 nM, significant cytotoxicity is observed after 6 hours.[6]
H-2 Hepatoma 1 µM (1000 nM)[2]~12.5 minutes[2]Rapid swelling of Golgi cisternae is observed at this concentration.[2]
NCI-H1299 (Lung Cancer) 50 nM[14]48 hours (co-treatment)Used in combination with other drugs; cytotoxic effects are synergistic.[14]
Baby Hamster Kidney (BHK) 10 µM (10,000 nM)[3]4 hours[3]Effective for blocking protein transport for experimental purposes.
General Starting Range 10 nM - 10 µM[3][6]30 minutes - 6 hoursHighly cell-type dependent. Always start with a low concentration and short duration.

Experimental Protocols

Protocol 1: Optimizing this compound Treatment and Assessing Golgi Disruption by Immunofluorescence

This protocol provides a framework for determining the optimal this compound concentration and exposure time, followed by immunofluorescent staining of the Golgi marker GM130.

Materials:

  • Cells of interest (e.g., HeLa, HEK293)

  • Glass coverslips in a 24-well plate

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in ethanol)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (0.2% Triton X-100 in PBS)

  • Blocking Buffer (5% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-GM130

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstain)

  • Antifade mounting medium

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from your stock solution. Suggested final concentrations for initial testing: 10 nM, 100 nM, 1 µM, 10 µM.

    • Include a vehicle-only control (e.g., medium with the same final concentration of ethanol).

    • Treat cells for different durations (e.g., 30 min, 1 hour, 2 hours, 4 hours).

  • Fixation:

    • Aspirate the medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate cells with Permeabilization Buffer for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Antibody Staining:

    • Dilute the primary anti-GM130 antibody in Blocking Buffer according to the manufacturer's recommendation.

    • Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Incubate with DAPI solution for 5 minutes to stain nuclei.

    • Wash once with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Image using a fluorescence or confocal microscope. Assess Golgi morphology (compact vs. dispersed/fragmented).

Protocol 2: Assessing this compound Cytotoxicity using the MTT Assay

This protocol measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plate

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well for HeLa cells) in 100 µL of medium.[15] Incubate overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium and add 100 µL of the this compound dilutions to the wells. Include vehicle-only and medium-only controls.

    • Incubate for the desired treatment times (e.g., 2, 6, 12, 24 hours).

  • MTT Incubation:

    • Add 10-20 µL of MTT solution to each well.[15]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis seed_cells Seed Cells on Coverslips/ in 96-well Plates prepare_reagents Prepare this compound Serial Dilutions treat_cells Treat Cells (Time-Course & Dose-Response) prepare_reagents->treat_cells if_assay Golgi Disruption Assay (Immunofluorescence) treat_cells->if_assay cyto_assay Cytotoxicity Assay (e.g., MTT) treat_cells->cyto_assay image_analysis Image Acquisition & Analysis if_assay->image_analysis absorbance_reading Read Absorbance & Calculate Viability cyto_assay->absorbance_reading optimization Determine Optimal Time & Concentration image_analysis->optimization absorbance_reading->optimization

Caption: Workflow for optimizing this compound treatment.

golgi_stress_pathway cluster_golgi Golgi Apparatus cluster_response Cellular Response Pathways cluster_outcome Downstream Outcomes monensin This compound golgi_stress Golgi Stress (Ion Imbalance, Protein Misfolding) monensin->golgi_stress Disrupts H+ Gradient tfe3 TFE3 Pathway golgi_stress->tfe3 creb3 CREB3 Pathway golgi_stress->creb3 mapk MAPK/ETS Pathway golgi_stress->mapk perk PERK Pathway golgi_stress->perk adaptation Adaptation (Golgi Remodeling, UPR) tfe3->adaptation creb3->adaptation apoptosis Apoptosis mapk->apoptosis perk->adaptation

Caption: Key signaling pathways activated by Golgi stress.

troubleshooting_flowchart start Start: Unexpected Experimental Result q_viability Is cell viability low? start->q_viability s_viability Reduce this compound concentration and/or treatment time. Check vehicle toxicity. q_viability->s_viability Yes q_disruption Is Golgi disruption absent or incomplete? q_viability->q_disruption No end_retest Re-evaluate Experiment s_viability->end_retest s_disruption Increase this compound concentration. Verify reagent activity. Optimize IF protocol. q_disruption->s_disruption Yes q_staining Is IF staining quality poor (high background, weak signal)? q_disruption->q_staining No s_disruption->end_retest s_staining Titrate antibody concentrations. Optimize blocking/washing steps. Check fixation/permeabilization. q_staining->s_staining Yes end_ok Result is Optimal q_staining->end_ok No s_staining->end_retest

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Mitigating Off-Target Effects of Monensin B in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Monensin B in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, focusing on differentiating between on-target and off-target effects.

Issue 1: Observed cytotoxicity is not consistent with the expected on-target effect.

  • Question: How can I determine if the observed cell death is a result of this compound's intended mechanism of action or an off-target toxic effect?

  • Answer: Off-target cytotoxicity by this compound is often linked to its ionophoric activity, leading to a disruption of cellular ion homeostasis and subsequent oxidative stress.[1] To dissect the observed effects, consider the following experimental controls:

    • Dose-Response Analysis: Perform a comprehensive dose-response curve to identify a therapeutic window where the on-target effect is maximized and cytotoxicity is minimized. Off-target effects are often more pronounced at higher concentrations.[2][3][4]

    • Antioxidant Co-treatment: Co-treat cells with an antioxidant, such as N-acetyl-cysteine (NAC), alongside this compound. If the cytotoxicity is mitigated by the antioxidant, it strongly suggests the involvement of oxidative stress as an off-target effect.[1]

    • Manipulation of Extracellular Ion Concentration: To confirm that the cytotoxic effects are dependent on this compound's ionophoric activity, perform experiments in low-sodium or sodium-free media. A reduction in cytotoxicity under these conditions indicates that the effect is mediated by sodium influx.[2]

Issue 2: Inconsistent results across different cell lines.

  • Question: Why does this compound show varying efficacy and toxicity in different cell lines?

  • Answer: The sensitivity of cell lines to this compound can vary significantly. Some cell lines are inherently more resistant to its effects.[5] This variability can be attributed to differences in:

    • Membrane Composition and Fluidity: These factors can influence the efficiency of ionophore-mediated transport across the cell membrane.

    • Endogenous Antioxidant Capacity: Cells with higher levels of antioxidant enzymes may be more resistant to this compound-induced oxidative stress.

    • Expression of Drug Efflux Pumps: Overexpression of multidrug resistance pumps can reduce the intracellular concentration of this compound.

    It is crucial to establish a baseline sensitivity for each cell line used in your experiments through dose-response studies.

Issue 3: Difficulty in interpreting signaling pathway alterations.

  • Question: this compound appears to affect multiple signaling pathways. How can I distinguish between direct on-target pathway modulation and indirect off-target consequences?

  • Answer: this compound's primary effect on intracellular ion balance can indirectly trigger a cascade of signaling events. To deconvolve these effects:

    • Time-Course Experiments: Analyze signaling pathway activation at various time points after this compound treatment. Early changes are more likely to be direct effects, while later alterations may be secondary to cellular stress.

    • Specific Pathway Inhibitors: Use well-characterized inhibitors for the suspected off-target pathways to see if their inhibition can rescue the cellular phenotype or reverse the effects of this compound.

    • Control Ionophores: Compare the effects of this compound with other ionophores that have different cation selectivity (e.g., valinomycin for potassium). This can help determine if the observed signaling changes are a general consequence of ionophore activity or specific to this compound's sodium/proton exchange.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound?

A1: The principal off-target effects of this compound stem from its function as a sodium ionophore. This leads to:

  • Disruption of Ion Homeostasis: An influx of sodium ions and efflux of protons disrupts the natural electrochemical gradients across cellular membranes.[6]

  • Oxidative Stress: The imbalance in ion concentrations can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components.[1]

  • Mitochondrial Dysfunction: this compound can affect mitochondrial membrane potential and induce mitochondrial damage, leading to apoptosis.[5][7][8][9]

  • Golgi Apparatus Stress: It is known to disrupt the structure and function of the Golgi apparatus.

Q2: At what concentrations are off-target effects of this compound typically observed?

A2: The concentration at which off-target effects become significant is highly cell-type dependent. However, based on published data, a general guideline can be provided.

Cell Type/LineIC50 / Effective Concentration (On-Target)Concentration Associated with Off-Target EffectsReference
Various Cancer Cell Lines< 100 nM (sensitive lines)> 100 nM[5]
Ovarian Cancer Cells (SK-OV-3)0.2 µM (inhibition of proliferation)5 µM (complete inhibition of proliferation)[3]
Colorectal Cancer Cells (RKO, HCT-116)Dose-dependent from 0-8 µMHigher end of the dose range[4]
4T1-Luc2-Luc2 Breast Cancer Cells0.25 - 2 µM (cytotoxicity)Not explicitly differentiated, dose-dependent[2]
Various Cancer Cell Lines< 0.6 µM (antiproliferative)Not explicitly differentiated[10]
Primary Chick Hepatocytes1 - 40 µM (cytotoxicity)Dose-dependent increase in cytotoxicity[6]

Q3: What are the key experimental protocols to mitigate this compound's off-target effects?

A3: The following protocols are recommended:

  • Protocol 1: Determining the Optimal Dose-Response Curve.

    • Seed cells at a desired density in a multi-well plate.

    • Prepare a serial dilution of this compound, typically ranging from nanomolar to micromolar concentrations.

    • Treat the cells with the different concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).

    • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

    • Simultaneously, measure a parameter related to the on-target effect (e.g., expression of a target gene, inhibition of a specific enzyme).

    • Plot both dose-response curves to identify the concentration range that provides the desired on-target effect with minimal cytotoxicity.

  • Protocol 2: Antioxidant Co-treatment to Assess Oxidative Stress.

    • Pre-treat cells with a known antioxidant, such as N-acetyl-cysteine (NAC) (e.g., 1-5 mM), for 1-2 hours before adding this compound.

    • Treat the cells with this compound at a concentration known to cause cytotoxicity, both with and without NAC pre-treatment.

    • Include a control group treated with NAC alone.

    • After the desired incubation time, assess cell viability.

    • A significant increase in cell viability in the NAC co-treated group compared to the this compound alone group indicates that oxidative stress is a major contributor to the observed cytotoxicity.

  • Protocol 3: Assessing the Role of Ionophoric Activity.

    • Prepare a sodium-free or low-sodium cell culture medium. This can be achieved by replacing sodium chloride and sodium bicarbonate with their respective potassium or choline salts. Ensure the osmolarity of the medium is balanced.

    • Culture cells in both normal and sodium-deficient media.

    • Treat cells in both media conditions with the same concentrations of this compound.

    • Assess the on-target effect and cytotoxicity in both conditions.

    • A significant reduction in the effect of this compound in the sodium-deficient medium confirms its dependence on sodium ion transport.

Q4: How can I specifically measure this compound-induced oxidative stress and mitochondrial damage?

A4: Several assays can be employed:

  • Measurement of Reactive Oxygen Species (ROS):

    • DCFDA/H2DCFDA Assay: This is a widely used method where the non-fluorescent H2DCFDA is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.[11]

    • Luminol-based Assays: These assays measure extracellular ROS production and are highly sensitive.[12][13]

    • Flow Cytometry with Probes like Dihydroethidium (DHE): DHE is oxidized by superoxide to a red fluorescent product, allowing for the quantification of superoxide production in individual cells.[14]

  • Assessment of Mitochondrial Membrane Potential (ΔΨm):

    • JC-1 Staining: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, it forms aggregates that fluoresce red. In apoptotic or stressed cells with low ΔΨm, it remains in its monomeric form and fluoresces green. A shift from red to green fluorescence indicates mitochondrial depolarization.[5][7]

  • Measurement of Intracellular Sodium Concentration:

    • Sodium-binding Benzofuran Isophthalate (SBFI): SBFI is a fluorescent indicator whose excitation spectrum shifts upon binding to sodium, allowing for ratiometric measurement of intracellular sodium concentrations. This can be measured using a microplate reader or fluorescence microscopy.[15][16][17]

Visualizing Experimental Workflows and Pathways

Below are diagrams illustrating key concepts and workflows for mitigating this compound's off-target effects.

Differentiating_On_Target_vs_Off_Target_Effects cluster_experiment Experimental Observation cluster_investigation Investigation of Mechanism cluster_conclusion Conclusion ObservedEffect Observed Cellular Effect (e.g., Cytotoxicity, Signaling Change) DoseResponse Dose-Response Analysis ObservedEffect->DoseResponse Antioxidant Antioxidant Co-treatment (e.g., NAC) ObservedEffect->Antioxidant LowNa Low/No Sodium Medium ObservedEffect->LowNa OnTarget On-Target Effect DoseResponse->OnTarget Effective at low conc. OffTarget Off-Target Effect (Ionophoric Toxicity, Oxidative Stress) DoseResponse->OffTarget Dominant at high conc. Antioxidant->OffTarget Effect Mitigated LowNa->OffTarget Effect Reduced

Caption: Workflow for differentiating on-target vs. off-target effects.

Monensin_Signaling_Pathway Monensin This compound Na_Influx Na+ Influx H+ Efflux Monensin->Na_Influx acts on Membrane Cell Membrane Ion_Imbalance Intracellular Ion Imbalance Na_Influx->Ion_Imbalance ROS Increased ROS (Oxidative Stress) Ion_Imbalance->ROS On_Target Intended On-Target Signaling Pathway Ion_Imbalance->On_Target May influence Mito_Damage Mitochondrial Damage ROS->Mito_Damage Apoptosis Apoptosis Mito_Damage->Apoptosis On_Target->Apoptosis May also lead to Experimental_Protocol_ROS_Measurement start Start: Culture Cells treat Treat with this compound (include positive/negative controls) start->treat load Load with ROS-sensitive probe (e.g., H2DCFDA) treat->load incubate Incubate load->incubate measure Measure Fluorescence (Plate Reader or Flow Cytometer) incubate->measure analyze Analyze Data: Compare treated vs. control measure->analyze end End: Quantify ROS levels analyze->end

References

Technical Support Center: Refining Monensin B Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of Monensin B from Streptomyces cinnamonensis fermentation cultures.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, production, and analysis of this compound.

1.1. General & Pre-Extraction

Q: What is this compound and how does it differ from Monensin A? A: this compound is a minor analogue of Monensin produced during the fermentation of Streptomyces cinnamonensis.[1] Structurally, it differs from the major component, Monensin A, by having a methyl group instead of an ethyl group at the C-16 position of the polyketide backbone.[2] This difference arises from the incorporation of a propionate unit instead of a butyrate unit during biosynthesis.[2]

Q: How can I increase the production ratio of this compound over Monensin A in my fermentation? A: The ratio of Monensin A to this compound is dependent on the intracellular concentrations of their respective precursors, ethylmalonyl-CoA (for A) and methylmalonyl-CoA (for B).[2] To potentially increase the yield of this compound, consider the following strategies:

  • Precursor Engineering: Modify the fermentation medium to favor the production of methylmalonyl-CoA. This can involve supplementing with precursors like valine, succinate, or propionate.[3]

  • Strain Optimization: Genetic improvement of the S. cinnamonensis strain through mutagenesis or targeted genetic engineering can select for strains that naturally produce a higher ratio of this compound.[4]

  • Fermentation Condition Optimization: Systematically optimize parameters such as temperature, pH, aeration, and nutrient feed rates.[4] Transcription factors like DasR and Crp have been shown to positively regulate the monensin biosynthetic gene cluster, and optimizing conditions to enhance their expression could improve overall yield.[5][6]

1.2. Extraction & Purification

Q: What is the recommended solvent system for initial extraction from the fermentation broth? A: A mixture of methanol and water, typically in a 90:10 ratio, is highly effective for extracting the monensin complex from fermentation mash or animal feed.[7][8] Mechanical shaking for at least one hour is recommended to ensure thorough extraction.[8]

Q: this compound is unstable in acidic conditions. What pH should I maintain during extraction and purification? A: Monensin is unstable in acidic solutions but very stable under neutral or alkaline conditions.[1][7] It is crucial to maintain a pH above 7.0 throughout the process to prevent degradation. If acidification is necessary for any step (e.g., protonation for solvent extraction), exposure time should be minimized, and the sample should be neutralized promptly.

Q: What is a common issue when purifying this compound with column chromatography? A: A common issue is the co-elution of Monensin A and other analogues due to their similar structures. Standard silica gel may not provide sufficient resolution. Using basic alumina for column chromatography can be an effective purification step, particularly for removing interfering substances.[7] For high-purity separation of this compound from A, reverse-phase HPLC is typically required.

1.3. Analysis & Quality Control

Q: How can I accurately quantify this compound in the presence of Monensin A? A: High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column is the standard method for separating and quantifying Monensin A and B.[9] Post-column derivatization with an acidic vanillin reagent, followed by UV-Vis detection at 520 nm, is a sensitive and widely used quantification technique.[10][11]

Q: My HPLC chromatogram shows poor separation between Monensin A and B peaks. What can I do? A: To improve resolution, you can optimize several HPLC parameters:

  • Mobile Phase Composition: Adjust the ratio of organic solvents (e.g., methanol, acetonitrile) to the aqueous phase. A common mobile phase is a mixture of methanol, water, and acetic acid (e.g., 940:60:1 v/v/v).[12]

  • Flow Rate: Decrease the flow rate to allow more time for interaction with the stationary phase, which can improve separation.

  • Column Temperature: Increasing the column temperature (e.g., to 40 °C) can improve peak shape and sometimes resolution.[9]

  • Column Choice: Ensure you are using a high-resolution C18 column, preferably with a small particle size (e.g., 2.2 µm or 5 µm).[13][14]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems that may arise during the experimental workflow.

2.1. Low Extraction Yield

Symptom Possible Cause(s) Recommended Solution(s)
Low concentration of this compound in crude extract. 1. Inefficient cell lysis. 2. Incorrect solvent polarity or ratio. 3. Insufficient extraction time or agitation. 4. Degradation of this compound due to acidic pH.1. Ensure thorough homogenization or sonication of the mycelial mass. 2. Use a methanol:water (9:1) solvent system. Ensure accurate measurements.[8] 3. Extract for at least 1 hour with vigorous mechanical shaking.[12] 4. Check the pH of the fermentation broth and adjust to neutral or slightly alkaline (pH 7-8) before extraction.[7]
Significant loss of product during solvent partitioning. 1. Incorrect pH for partitioning. 2. Emulsion formation. 3. Incorrect choice of organic solvent.1. Ensure the aqueous phase is at an appropriate pH to keep Monensin in its desired form (protonated for extraction into organic solvent, ionized for extraction into aqueous). 2. Centrifuge the mixture at low speed or add a small amount of brine to break the emulsion. 3. Use non-polar solvents like dichloromethane or a toluene-hexane mixture for effective partitioning.[15]

2.2. Poor Purity After Column Chromatography

Symptom Possible Cause(s) Recommended Solution(s)
Monensin A and B are not separated on the column. 1. Inappropriate stationary phase. 2. Incorrect mobile phase polarity.1. Standard silica gel may be insufficient. Use basic alumina or consider preparative reverse-phase chromatography for better separation.[7] 2. Perform gradient elution, starting with a less polar solvent and gradually increasing polarity to improve the separation of closely related analogues.
Colored impurities co-elute with the Monensin fraction. 1. Overloading the column. 2. Inadequate initial cleanup.1. Reduce the amount of crude extract loaded onto the column. 2. Perform a liquid-liquid extraction or a preliminary filtration step before loading the sample onto the chromatography column.

2.3. HPLC Analysis Issues

Symptom Possible Cause(s) Recommended Solution(s)
Broad or tailing peaks for this compound. 1. Column degradation or contamination. 2. Incompatible sample solvent. 3. Secondary interactions with column silanol groups.1. Flush the column with a strong solvent (e.g., isopropanol), or replace the column if it's old. 2. Dissolve the final sample in the mobile phase. 3. Add a small amount of acid (e.g., 0.1% acetic acid) to the mobile phase to suppress silanol interactions.[13]
Drifting baseline. 1. Column not equilibrated. 2. Unstable column temperature. 3. Contaminated mobile phase.1. Equilibrate the column with the mobile phase for at least 30-60 minutes before injection. 2. Use a column oven to maintain a constant temperature (e.g., 40 °C).[9] 3. Prepare fresh mobile phase daily and filter it through a 0.45 µm membrane.[7]
Poor reproducibility of retention times. 1. Inconsistent mobile phase preparation. 2. Pump malfunction or leaks.1. Use a graduated cylinder or volumetric flasks for precise mobile phase preparation. Premix solvents before use. 2. Check for leaks in the system and ensure the pump is delivering a consistent flow rate.

Section 3: Data Presentation & Key Parameters

Table 1: HPLC Parameters for Analytical Separation of Monensin A and B

ParameterCondition 1Condition 2
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)[9]C18 Reverse-Phase (4.6 x 150 mm, 5 µm)[14]
Mobile Phase 90% Methanol, 10% of 5% Acetic Acid in water[9]Methanol / Water / Acetic Acid (940:60:1 v/v/v)[14]
Flow Rate 0.7 mL/min[9]0.6 mL/min[14]
Column Temperature 40 °C[9]40 °C[14]
Detection Post-column derivatization with Vanillin, UV-Vis at 520 nm[9]Post-column derivatization with Vanillin, UV-Vis at 520 nm[14]
Injection Volume 20 µL[9]Not Specified

Table 2: Representative Spike Recovery and Repeatability Data

AnalyteMatrixSpike LevelAverage Recovery (%)Repeatability (RSD%)Reference
Monensin ANon-medicated Bird Feed3.44 g/ton 96%0.7%[8]
This compoundNon-medicated Bird Feed0.16 g/ton 95%3.1%[8]
Monensin ANon-medicated Rabbit Feed3.44 g/ton 94%0.9%[8]
This compoundNon-medicated Rabbit Feed0.16 g/ton 88%1.6%[8]

Section 4: Experimental Protocols

4.1. Protocol for Extraction of Monensin Complex from Fermentation Broth

  • Harvest: Centrifuge the S. cinnamonensis fermentation broth to separate the mycelium from the supernatant.

  • Homogenization: Combine the mycelium and an appropriate volume of the supernatant. Homogenize the mixture to ensure cell lysis.

  • pH Adjustment: Adjust the pH of the homogenate to 7.0-8.0 using a suitable base (e.g., 1M NaOH) to ensure stability.[7]

  • Solvent Extraction: Add 3-4 volumes of methanol:water (9:1 v/v) to the homogenate.

  • Agitation: Place the mixture on a mechanical shaker and agitate vigorously for 1-2 hours at room temperature.[12]

  • Filtration: Filter the mixture through filter paper (e.g., Whatman No. 5A) to remove solid debris.[7]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol. The resulting aqueous solution contains the crude monensin extract.

  • Solvent Partitioning: Transfer the aqueous extract to a separatory funnel and perform a liquid-liquid extraction with an equal volume of dichloromethane or toluene-hexane to move the lipophilic monensin into the organic phase.[15][16] Repeat the extraction 2-3 times.

  • Final Concentration: Combine the organic phases and evaporate the solvent to dryness to yield the crude, semi-purified monensin complex.

4.2. Protocol for Analytical HPLC Quantification of this compound

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of dilutions (e.g., 0.005 to 0.5 µg/mL) to generate a calibration curve.[9]

  • Sample Preparation: Dissolve a precisely weighed amount of the purified monensin extract in the HPLC mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Install a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Set the mobile phase to 90% Methanol, 10% of 5% Acetic Acid in water.

    • Set the flow rate to 0.7 mL/min and the column temperature to 40 °C.[9]

  • Post-Column Derivatization Setup:

    • Prepare the vanillin reagent: 30 g vanillin in 950 mL methanol with 20 mL concentrated sulfuric acid, prepared fresh daily.[12]

    • Set the reagent pump flow rate to 0.3-0.6 mL/min.

    • Set the post-column reactor temperature to 90-95 °C.[9][14]

  • Analysis: Inject the standards to generate a calibration curve, followed by the prepared samples.

  • Quantification: Identify the this compound peak by its retention time compared to the standard. Quantify the amount of this compound in the sample using the calibration curve.

Section 5: Mandatory Visualizations

Extraction_Purification_Workflow Fermentation S. cinnamonensis Fermentation Broth Harvest Harvest & Homogenize (Mycelium + Supernatant) Fermentation->Harvest Extraction Solvent Extraction (Methanol:Water 9:1) Harvest->Extraction pH 7-8 Filtration Filtration Extraction->Filtration Concentration1 Concentrate Filtrate (Rotary Evaporation) Filtration->Concentration1 Partition Liquid-Liquid Partition (vs. Dichloromethane) Concentration1->Partition Concentration2 Evaporate Organic Phase Partition->Concentration2 CrudeExtract Crude Monensin (A, B, C, D) Concentration2->CrudeExtract ColumnChrom Preparative HPLC (Reverse Phase C18) CrudeExtract->ColumnChrom FractionA Monensin A Fraction ColumnChrom->FractionA FractionB This compound Fraction ColumnChrom->FractionB QC QC Analysis (Analytical HPLC) FractionB->QC PureB Pure this compound QC->PureB

Caption: General workflow for this compound extraction and purification.

Biosynthesis_Precursors PKS Monensin Polyketide Synthase (PKS) MonA Monensin A (Ethyl group at C-16) PKS->MonA Incorporates Butyrate MonB This compound (Methyl group at C-16) PKS->MonB Substitutes with Propionate Propionate Propionate Units (via Methylmalonyl-CoA) Propionate->PKS Butyrate Butyrate Unit (via Ethylmalonyl-CoA) Butyrate->PKS

Caption: Biosynthetic precursors determining Monensin A vs. B production.

HPLC_Troubleshooting Start Poor Peak Resolution (Monensin A & B) CheckMobilePhase Is Mobile Phase Fresh & Correctly Prepared? Start->CheckMobilePhase PrepareNewMP Action: Prepare fresh, filtered mobile phase. CheckMobilePhase->PrepareNewMP No CheckFlowRate Is Flow Rate Too High? CheckMobilePhase->CheckFlowRate Yes PrepareNewMP->CheckFlowRate ReduceFlowRate Action: Reduce flow rate (e.g., from 0.7 to 0.5 mL/min). CheckFlowRate->ReduceFlowRate Yes CheckColumn Is Column Old or Contaminated? CheckFlowRate->CheckColumn No ReduceFlowRate->CheckColumn FlushColumn Action: Flush column with strong solvent or replace. CheckColumn->FlushColumn Yes OptimizeGradient Consider optimizing gradient elution. CheckColumn->OptimizeGradient No End Resolution Improved FlushColumn->End OptimizeGradient->End

Caption: Troubleshooting decision tree for poor HPLC peak resolution.

References

Validation & Comparative

A Comparative Analysis of Monensin A and Monensin B Efficacy in Cattle Feed

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two monensin sodium sources, Monensin A and Monensin B, when used as a feed additive for cattle. The information presented is synthesized from peer-reviewed research, with a focus on quantitative data from in vitro and in vivo studies. Detailed experimental protocols are provided to allow for critical evaluation and replication of the findings.

Executive Summary

Monensin is a widely utilized ionophore in the cattle industry, known for its ability to improve feed efficiency and promote growth. It achieves this by selectively targeting gram-positive bacteria in the rumen, which alters the rumen fermentation patterns, leading to a more favorable energy profile for the animal. This guide specifically examines the comparative efficacy of two monensin sources, referred to as Monensin A (from Elanco Animal Health) and this compound (from Shandong Qilu King-Phar Pharmaceutical Co. Ltd.), based on available scientific literature.

The primary findings indicate that while both Monensin A and this compound demonstrate ionophoric activity, Monensin A appears to have a more pronounced and consistent effect on rumen fermentation and cattle performance. In vitro studies show Monensin A to be more effective in increasing propionate concentrations and reducing the acetate to propionate ratio. In vivo trials with beef bulls suggest that Monensin A leads to greater improvements in feed efficiency.

Quantitative Data Comparison

The following tables summarize the key quantitative data from a comparative study by Teixeira et al. (2020), which evaluated the in vitro and in vivo effects of Monensin A and this compound.

In Vitro Rumen Fermentation Characteristics

Table 1: Effect of Monensin A and this compound on In Vitro Rumen Volatile Fatty Acid (VFA) Concentrations and Ratios

ParameterControlMonensin AThis compound
Acetate (mmol/L)45.342.144.5
Propionate (mmol/L)18.222.519.1
Butyrate (mmol/L)8.97.98.5
Acetate:Propionate Ratio2.491.872.33

Data adapted from Teixeira et al. (2020).[1]

In Vivo Performance in Beef Bulls

Table 2: Effect of Monensin A and this compound on Performance of Finishing Beef Bulls (Overall Period)

ParameterControlMonensin AThis compound
Dry Matter Intake (DMI, kg/d )9.879.719.82
Average Daily Gain (ADG, kg/d )1.551.621.58
Feed Efficiency (G:F)0.1570.1670.161
Final Body Weight (kg)528535531

Data adapted from Teixeira et al. (2020).

Experimental Protocols

In Vitro Rumen Fermentation Study

A detailed methodology for the in vitro comparison of Monensin A and this compound is outlined below, based on the protocol described by Teixeira et al. (2020).

1. Rumen Fluid Collection:

  • Rumen fluid is collected from cannulated steers adapted to a consistent diet.

  • The fluid is strained through multiple layers of cheesecloth to remove large feed particles.

2. Incubation Procedure:

  • A buffered mineral solution is prepared and maintained under anaerobic conditions.

  • The prepared rumen fluid is mixed with the buffer.

  • Substrate (e.g., dried and ground forage) is added to incubation vessels.

  • Treatments (Control, Monensin A, this compound) are added to the respective vessels at a specified concentration.

  • The vessels are sealed and incubated in a water bath at 39°C.

3. Sampling and Analysis:

  • Gas production is measured at regular intervals.

  • Samples of the incubation fluid are collected at various time points to analyze for volatile fatty acids (VFAs) using gas chromatography.

In Vivo Cattle Performance Trial

The following protocol for an in vivo comparison is based on the study conducted by Teixeira et al. (2020).

1. Animal Selection and Adaptation:

  • A cohort of beef bulls of similar age, weight, and genetic background are selected.

  • The animals are housed in individual or small-group pens to monitor individual feed intake.

  • An adaptation period of several weeks allows the cattle to adjust to the basal diet and housing conditions.

2. Dietary Treatments:

  • A common basal diet is formulated to meet the nutritional requirements of the cattle.

  • The treatment groups consist of the basal diet with no additive (Control), the basal diet with Monensin A, and the basal diet with this compound, each added at a specified inclusion rate.

3. Data Collection:

  • Feed intake is recorded daily.

  • Body weight is measured at the beginning and end of the trial, and at regular intervals throughout.

  • Average daily gain (ADG) and feed efficiency (gain-to-feed ratio, G:F) are calculated.

  • At the end of the trial, carcass characteristics may also be evaluated.

4. Statistical Analysis:

  • The collected data is statistically analyzed to determine the effects of the different treatments on performance parameters.

Visualizations

Monensin's Mechanism of Action in the Rumen

Monensin_Mechanism cluster_effects Downstream Effects Membrane Cell Membrane Cytoplasm Cytoplasm (High K+, Low Na+) Membrane->Cytoplasm Transports Na+ in, H+ out VFA_pool Volatile Fatty Acids Cytoplasm->VFA_pool Altered Fermentation Monensin Monensin Monensin->Membrane Integrates into membrane Propionate Increased Propionate VFA_pool->Propionate Acetate_Butyrate Decreased Acetate & Butyrate VFA_pool->Acetate_Butyrate Methane Decreased Methane VFA_pool->Methane Feed_Efficiency Improved Feed Efficiency Propionate->Feed_Efficiency

Caption: Mechanism of Monensin in altering rumen fermentation.

Experimental Workflow for Comparing Monensin A and this compound

Experimental_Workflow cluster_invitro In Vitro Study cluster_invivo In Vivo Study RumenFluid 1. Collect Rumen Fluid Incubation 2. Incubate with Substrate & Treatments (Control, Monensin A, this compound) RumenFluid->Incubation VFA_Analysis 3. Analyze VFA Concentrations Incubation->VFA_Analysis InVitro_Conclusion 4. Compare Fermentation Profiles VFA_Analysis->InVitro_Conclusion Overall_Conclusion Overall Efficacy Comparison InVitro_Conclusion->Overall_Conclusion AnimalSelection 1. Select & Adapt Cattle DietaryTreatment 2. Administer Diets (Control, Monensin A, this compound) AnimalSelection->DietaryTreatment DataCollection 3. Collect Performance Data (DMI, ADG) DietaryTreatment->DataCollection InVivo_Conclusion 4. Compare Performance Metrics DataCollection->InVivo_Conclusion InVivo_Conclusion->Overall_Conclusion

References

Monensin B vs. Other Ionophores: A Comparative Guide on Anticoccidial Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the relentless pursuit of effective control over avian coccidiosis, a parasitic disease of significant economic impact on the poultry industry, ionophore antibiotics have long been a cornerstone of prophylactic strategies. Among these, Monensin stands out as a widely utilized compound. While commercially available Monensin is typically a mixture of several factors, with Monensin A being the most abundant, the specific anticoccidial contribution of its closely related counterpart, Monensin B, is less frequently delineated in publicly available research. This guide provides a comprehensive comparison of the anticoccidial activity of Monensin (with a focus on the predominantly available Monensin A complex) against other key ionophores, namely Salinomycin and Lasalocid, based on available experimental data.

Comparative Efficacy of Ionophores

The anticoccidial efficacy of ionophores is primarily assessed through their ability to control the proliferation of Eimeria species, the causative agents of coccidiosis. This is often measured by parameters such as the reduction in lesion scores in different intestinal segments, decreased oocyst shedding, and improved performance metrics in poultry, including weight gain and feed conversion ratios.

Ionophores, including Monensin, Salinomycin, and Lasalocid, are polyether antibiotics that function by disrupting the ion balance across the cell membranes of the coccidial parasites.[1] This disruption of the normal transport of ions like sodium and potassium ultimately leads to the parasite's death.[2] While they share a common mode of action, variations in their chemical structure can influence their efficacy against different Eimeria species and their overall performance in poultry.

Table 1: Summary of Comparative Anticoccidial Efficacy Data

IonophoreDosage (ppm in feed)Target Eimeria SpeciesKey Efficacy FindingsReference(s)
Monensin 100 - 110Broad spectrumEffective in controlling oocyst output.[3] Demonstrates synergistic effects when combined with nicarbazin.[4] Its efficacy can be influenced by the composition of the poultry diet.[5][3][4][5]
Salinomycin 60Broad spectrumAt 60 ppm, comparable or superior to monensin at 100 ppm and lasalocid at 75 ppm in preventing lesions from several Eimeria species.[6][7][6][7]
Lasalocid 75Broad spectrumShows excellent control against E. brunetti and good efficacy against other species.[6][7][6][7]
Narasin 70Broad spectrumIn some studies, demonstrated superiority in terms of improved performance parameters compared with salinomycin.[8][8]

Note: The efficacy of anticoccidial drugs can be influenced by factors such as the specific Eimeria species and strain, the level of infection, and the development of drug resistance.

Mechanism of Action: A Shared Pathway

The primary mechanism of action for ionophore anticoccidials involves the formation of lipid-soluble complexes with cations, facilitating their transport across the parasite's cell membrane. This disrupts the electrochemical gradient, leading to an influx of water, swelling, and eventual lysis of the parasite.[6][9]

Ionophore_Mechanism cluster_parasite Eimeria Parasite Parasite_Membrane Cell Membrane Cytoplasm Parasite Cytoplasm Disruption Disruption of Ion Gradient Cytoplasm->Disruption Ionophore Ionophore (e.g., Monensin) Ionophore->Parasite_Membrane Embeds in membrane Ionophore->Cytoplasm Transports cations into cell Cations Na+, K+ Cations->Ionophore Forms complex Lysis Parasite Death (Lysis) Disruption->Lysis

Figure 1. Generalized signaling pathway for ionophore anticoccidial activity.

Experimental Protocols

Standardized experimental protocols are crucial for the objective evaluation of anticoccidial drugs. A typical in vivo study in poultry involves the following key steps:

1. Animal Husbandry:

  • Day-old broiler chicks are housed in a controlled environment to prevent accidental exposure to coccidia.

  • Birds are randomly allocated to different treatment groups, including a non-medicated, infected control group and groups receiving different concentrations of the test ionophores in their feed.

2. Infection Model:

  • At a specific age (e.g., 14 days), chicks are orally inoculated with a known number of sporulated oocysts of one or more pathogenic Eimeria species.

3. Data Collection:

  • Lesion Scoring: At a set time post-infection (e.g., 6-7 days), a subset of birds from each group is euthanized, and their intestines are examined for lesions. Lesions are scored on a scale (e.g., 0 to 4), with higher scores indicating more severe damage.

  • Oocyst Counts: Fecal samples are collected over a specific period to determine the number of oocysts shed per gram of feces (OPG).

  • Performance Parameters: Body weight gain and feed consumption are measured throughout the experiment to calculate the feed conversion ratio (FCR).

  • Mortality: Daily records of mortality are maintained.

4. Statistical Analysis:

  • The collected data are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between the treatment groups.

Experimental_Workflow Start Day-old Chicks Housing Controlled Housing (Coccidia-free) Start->Housing Allocation Random Allocation to Treatment Groups Housing->Allocation Infection Oral Inoculation with Eimeria Oocysts Allocation->Infection Data_Collection Data Collection Infection->Data_Collection Lesion_Scoring Intestinal Lesion Scoring Data_Collection->Lesion_Scoring Oocyst_Counts Fecal Oocyst Counts Data_Collection->Oocyst_Counts Performance Weight Gain & FCR Data_Collection->Performance Analysis Statistical Analysis Lesion_Scoring->Analysis Oocyst_Counts->Analysis Performance->Analysis End Efficacy Determination Analysis->End

Figure 2. Standard workflow for an in vivo anticoccidial drug efficacy trial.

Conclusion

References

Cross-validation of Monensin B's anticancer effects in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Monensin B, a polyether ionophore antibiotic, has garnered significant attention within the scientific community for its potent anticancer properties. This guide provides a comprehensive cross-validation of this compound's anticancer effects across various cancer cell lines, offering a comparative analysis of its efficacy and a detailed overview of the experimental protocols used to ascertain its therapeutic potential. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Quantitative Analysis of this compound's Anticancer Effects

The cytotoxic and apoptotic effects of this compound have been evaluated in a multitude of cancer cell lines. The following tables summarize the key quantitative data from these studies, providing a comparative perspective on the compound's efficacy.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Citation
SH-SY5YNeuroblastoma16[1]
PC-3Prostate CancerNot explicitly stated, but significant apoptosis observed at 1.5 µM[2]
ACHNRenal Cell Carcinoma~2.5[3]
A375Melanoma0.16[4]
Mel-624Melanoma0.71[4]
Mel-888Melanoma0.12[4]

Table 2: Pro-Apoptotic Effects of this compound

Cell LineCancer TypeAssayConcentration (µM)Apoptotic Cell Percentage (%)Citation
SH-SY5YNeuroblastomaAnnexin V89.66 ± 0.01[1][5]
1629.28 ± 0.88[1][5]
3262.55 ± 2.36[1][5]
TUNEL835 ± 2[1][5]
1634 ± 0.57[1][5]
3275 ± 2.51[1][5]
Panc-1Pancreatic CancerAnnexin V4Significantly increased vs. control[6][7]
MiaPaCa-2Pancreatic CancerAnnexin V4Significantly increased vs. control[6][7]
RKOColorectal CancerAnnexin V-FITC1 and 4Significantly increased vs. control[8][9]
HCT-116Colorectal CancerAnnexin V-FITC1 and 4Significantly increased vs. control[8][9]

Table 3: Effects of this compound on Cell Viability, Migration, and Colony Formation

Cell LineCancer TypeEffectConcentration (µM)ObservationCitation
SH-SY5YNeuroblastomaCell Viability8, 16, 32, 64Dose-dependent decrease (59%, 48%, 29%, 30% viability at 48h)[1]
Invasion8, 16, 3251%, 71%, and 80% reduction, respectively[1]
Colony Formation8, 16, 3293%, 97%, and 100% reduction, respectively[1]
SK-OV-3, A2780, OVCAR3, CAOV-3Ovarian CancerCell Viability0.2, 1, 5Effective restraint on proliferation at 48h[10]
Panc-1, MiaPaCa-2Pancreatic CancerCell Proliferation>1Effective suppression[7]
4T1-Luc2Triple-Negative Breast CancerCytotoxicity0.25, 0.5, 0.75, 1, 2Dose-dependent decrease in cell viability[11]

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

MonensinB_Signaling_Pathways cluster_input This compound cluster_pathways Affected Signaling Pathways cluster_outcomes Cellular Outcomes MonensinB This compound Apoptosis Apoptosis Pathway MonensinB->Apoptosis Wnt Wnt/β-catenin Pathway MonensinB->Wnt EGFR_path EGFR Signaling MonensinB->EGFR_path MEK_ERK MEK/ERK Pathway MonensinB->MEK_ERK IGF1R_path IGF1R Signaling MonensinB->IGF1R_path ROS ROS Production MonensinB->ROS Ca_Homeostasis Ca2+ Homeostasis MonensinB->Ca_Homeostasis Induction_Apoptosis Induction of Apoptosis Apoptosis->Induction_Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis->Cell_Cycle_Arrest Inhibition_Proliferation Inhibition of Proliferation Wnt->Inhibition_Proliferation Inhibition_Migration Inhibition of Migration Wnt->Inhibition_Migration EGFR_path->Inhibition_Proliferation Inhibition_Invasion Inhibition of Invasion EGFR_path->Inhibition_Invasion MEK_ERK->Inhibition_Proliferation IGF1R_path->Inhibition_Proliferation ROS->Induction_Apoptosis Ca_Homeostasis->Induction_Apoptosis

Caption: this compound's multifaceted anticancer mechanism.

Studies have shown that this compound induces apoptosis by activating caspases and altering the expression of Bcl-2 family proteins[1][2]. It has also been found to inhibit the Wnt/β-catenin signaling pathway in cervical and colorectal cancer cells[1][12]. Furthermore, this compound can suppress tumor growth by targeting the EGFR signaling pathway in pancreatic cancer and the MEK/ERK pathway in ovarian cancer[7][10]. In colorectal cancer cells, it has been shown to inhibit the IGF1R signaling pathway[8][9]. The induction of reactive oxygen species (ROS) and disruption of Ca2+ homeostasis are other mechanisms by which this compound triggers apoptosis in cancer cells[2][13].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anticancer effects.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Viability Assays cluster_apoptosis Apoptosis Assays cluster_functional Functional Assays Cell_Culture 1. Cancer Cell Culture Monensin_Treatment 2. This compound Treatment Cell_Culture->Monensin_Treatment MTT 3a. MTT/XTT Assay Monensin_Treatment->MTT CCK8 3b. CCK-8/CTG Assay Monensin_Treatment->CCK8 AnnexinV 4a. Annexin V/PI Staining Monensin_Treatment->AnnexinV TUNEL 4b. TUNEL Assay Monensin_Treatment->TUNEL Western_Blot_Apoptosis 4c. Western Blot (Caspases, Bcl-2) Monensin_Treatment->Western_Blot_Apoptosis Wound_Healing 5a. Wound Healing Assay Monensin_Treatment->Wound_Healing Transwell 5b. Transwell Invasion Assay Monensin_Treatment->Transwell Colony_Formation 5c. Colony Formation Assay Monensin_Treatment->Colony_Formation

Caption: General workflow for assessing anticancer effects.

Cell Viability and Proliferation Assays
  • MTT/XTT Assay:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours.

    • Add MTT or XTT reagent to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader. Cell viability is expressed as a percentage of the control.

  • CCK-8 (Cell Counting Kit-8) and CTG (CellTiter-Glo) Assays:

    • Plate cells in 96-well plates and treat with this compound as described above.[10]

    • For CCK-8, add the reagent to each well and incubate for 1-4 hours. Measure absorbance to determine the number of viable cells.

    • For CTG, add the reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.[10] Measure luminescence to quantify metabolically active cells.[10]

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining:

    • Treat cells with this compound for the desired time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI staining indicates late-stage apoptosis or necrosis.[1][5]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

    • Culture and treat cells on coverslips.

    • Fix and permeabilize the cells.

    • Incubate the cells with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP.

    • Counterstain the nuclei with DAPI.

    • Visualize and quantify the apoptotic cells (with fluorescently labeled DNA breaks) using a fluorescence microscope.[1][5]

Functional Assays
  • Wound Healing (Scratch) Assay:

    • Grow cells to a confluent monolayer in a multi-well plate.

    • Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.

    • Wash the cells to remove debris and add fresh media with or without this compound.

    • Capture images of the wound at different time points (e.g., 0, 16, 24 hours).

    • Measure the wound closure area to assess cell migration.[1]

  • Transwell Invasion Assay:

    • Coat the upper chamber of a Transwell insert with Matrigel.

    • Seed cancer cells in serum-free medium in the upper chamber.

    • Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.

    • Add this compound to the upper chamber.

    • Incubate for 24-48 hours.

    • Remove non-invading cells from the top of the insert.

    • Fix and stain the invading cells on the bottom of the membrane.

    • Count the number of invaded cells under a microscope.[1]

  • Colony Formation Assay:

    • Seed a low density of cells in a 6-well plate.

    • Treat the cells with various concentrations of this compound.

    • Allow the cells to grow for 1-2 weeks, replacing the medium as needed.

    • Fix the colonies with methanol and stain with crystal violet.

    • Count the number of colonies (typically containing >50 cells).[1]

Western Blot Analysis
  • Lyse this compound-treated and control cells to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA).

  • Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2, Bax, β-catenin, p-ERK).[1][2][10][12]

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

This guide consolidates the existing research on this compound, providing a clear and objective comparison of its anticancer effects across different cell lines. The detailed experimental protocols and pathway diagrams offer a foundational resource for further investigation into this promising therapeutic agent.

References

A Comparative Analysis of Monensin and Brefeldin A on Protein Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely used inhibitors of protein secretion, Monensin and Brefeldin A. Understanding their distinct mechanisms of action and experimental performance is crucial for designing and interpreting studies on protein trafficking and secretion. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of their effects on the secretory pathway.

Introduction to Monensin and Brefeldin A

Monensin and Brefeldin A are invaluable tools in cell biology for dissecting the intricate processes of protein secretion. Both compounds effectively block the transport of proteins destined for extracellular release or insertion into the plasma membrane, but they achieve this through fundamentally different mechanisms.

Brefeldin A (BFA) is a fungal metabolite that acts early in the secretory pathway.[1] It inhibits the transport of proteins from the endoplasmic reticulum (ER) to the Golgi apparatus.[2] BFA's primary target is a guanine nucleotide exchange factor (GEF) called GBF1.[1] By inhibiting GBF1, BFA prevents the activation of ADP-ribosylation factor 1 (ARF1), a small GTPase essential for the formation of COPI-coated vesicles. This disruption leads to the retrograde transport of Golgi components back to the ER, causing a "collapse" of the Golgi into the ER and a subsequent accumulation of secretory proteins within the endoplasmic reticulum.[1]

Monensin , on the other hand, is a polyether antibiotic that functions as a sodium/proton (Na+/H+) ionophore.[1] It disrupts the later stages of protein transport within the Golgi apparatus, specifically blocking the transit of proteins from the medial- to the trans-Golgi cisternae.[2][3] By exchanging Na+ for H+, Monensin dissipates the proton gradients across the Golgi membranes, leading to swelling of the Golgi cisternae and inhibition of intra-Golgi transport.[1]

Quantitative Data Presentation

The following tables summarize quantitative data on the comparative effects of Monensin and Brefeldin A on protein secretion and related cellular processes.

ParameterBrefeldin AMonensinCell TypeReference
Inhibition of Total Protein Secretion ~30% at 10 µg/mL; ~75% at 30 µg/mLData not available in a comparable formatMDCK Cells[4]
Effect on Surface Expression of CD69 < 10% positive cells (strong inhibition)> 70% positive cells (weak inhibition)Stimulated Human PBMCs[4]
Intracellular Accumulation of TNF-α > 40% positive cells (strong accumulation)~30% positive cells (moderate accumulation)Stimulated Human PBMCs[4]
Comparative Cell Viability Higher ViabilityLower ViabilityLymphocytes[2][4]
IC50 for Inhibition of Cell Proliferation Data not available~2.5 µMRenal Cell Carcinoma Cells[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Protocol 1: Inhibition of Total Protein Secretion Assay (Radiolabeling)

This protocol is designed to quantify the inhibition of total protein secretion using radiolabeled amino acids.[4]

1. Cell Culture:

  • Plate Madin-Darby canine kidney (MDCK) cells in 24-well plates and grow to confluency.

2. Starvation:

  • Wash the cells with phosphate-buffered saline (PBS).

  • Incubate in methionine-free medium for 30 minutes to deplete intracellular methionine reserves.

3. Radiolabeling:

  • Add [³⁵S]methionine to the medium and incubate for 15 minutes to label newly synthesized proteins.

4. Inhibitor Treatment:

  • Wash the cells to remove unincorporated [³⁵S]methionine.

  • Add fresh medium containing either a vehicle control (e.g., 0.1% DMSO), varying concentrations of Brefeldin A (e.g., 0.5, 10, 30 µg/mL), or Monensin (e.g., 1-10 µM).

5. Sample Collection:

  • After a 2-hour incubation, collect the culture medium.

6. Protein Precipitation:

  • Precipitate the proteins from the collected medium using trichloroacetic acid (TCA).

7. Quantification:

  • Measure the amount of radiolabeled protein in the precipitate using a scintillation counter.

8. Data Analysis:

  • Express the amount of secreted protein in the inhibitor-treated samples as a percentage of the vehicle control.

Protocol 2: Intracellular Cytokine Staining for Flow Cytometry

This protocol is used to assess the intracellular accumulation of specific proteins, such as cytokines, following treatment with secretion inhibitors.[6][7]

1. Cell Stimulation:

  • Prepare a single-cell suspension of human peripheral blood mononuclear cells (PBMCs) at a concentration of 1-2 x 10⁶ cells/mL in complete RPMI-1640 medium.

  • Add a stimulation cocktail (e.g., 50 ng/mL PMA and 1 µg/mL Ionomycin) to the cells. Include an unstimulated control.

  • Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.

2. Inhibitor Treatment:

  • Add Brefeldin A (final concentration of 1-10 µg/mL) or Monensin (final concentration of 1-2 µM) to the stimulated cells.

  • Incubate for an additional 4-6 hours.

3. Surface Staining:

  • Wash the cells with FACS buffer (PBS with 1-2% BSA and 0.05% sodium azide).

  • Stain with fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.

4. Fixation and Permeabilization:

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in a fixation buffer (e.g., 4% paraformaldehyde) and incubate for 20 minutes at room temperature.

  • Wash and then resuspend the cells in a permeabilization buffer (containing a mild detergent like saponin).

5. Intracellular Staining:

  • Add fluorescently-conjugated antibodies against the intracellular protein of interest (e.g., TNF-α) to the permeabilized cells.

  • Incubate for 30-45 minutes at room temperature in the dark.

6. Flow Cytometry Analysis:

  • Wash the cells and resuspend in FACS buffer.

  • Acquire and analyze the samples on a flow cytometer.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways, experimental workflows, and logical relationships discussed in this guide.

Mechanism of Action: Brefeldin A vs. Monensin cluster_BFA Brefeldin A cluster_Monensin Monensin BFA Brefeldin A GBF1 GBF1 (GEF) BFA->GBF1 inhibits ER_Golgi ER to Golgi Transport ARF1_GTP ARF1-GTP (active) GBF1->ARF1_GTP activates ARF1_GDP ARF1-GDP (inactive) ARF1_GDP->GBF1 COPI COPI Vesicle Formation ARF1_GTP->COPI Golgi_ER Golgi to ER (Retrograde) COPI->Golgi_ER Golgi Golgi Apparatus ER_Golgi->Golgi Monensin Monensin Na_H_exchange Na+/H+ Exchange Monensin->Na_H_exchange facilitates Intra_Golgi Intra-Golgi Transport (medial to trans) H_gradient Golgi H+ Gradient Na_H_exchange->H_gradient dissipates H_gradient->Intra_Golgi inhibits Secretion Protein Secretion Intra_Golgi->Secretion ER Endoplasmic Reticulum ER->ER_Golgi Golgi->Intra_Golgi Experimental Workflow: Intracellular Cytokine Staining start Start: Single-cell suspension (e.g., PBMCs) stimulate Cell Stimulation (e.g., PMA/Ionomycin) 1-2 hours start->stimulate inhibit Add Secretion Inhibitor (Brefeldin A or Monensin) 4-6 hours stimulate->inhibit surface_stain Surface Marker Staining (e.g., anti-CD8) inhibit->surface_stain fix_perm Fixation and Permeabilization surface_stain->fix_perm intra_stain Intracellular Staining (e.g., anti-TNF-α) fix_perm->intra_stain analyze Flow Cytometry Analysis intra_stain->analyze Logical Comparison: Brefeldin A vs. Monensin bfa Brefeldin A bfa_prop Mechanism: Inhibits ER-to-Golgi transport Target: GBF1 Site of Action: Early Secretory Pathway bfa->bfa_prop mon Monensin mon_prop Mechanism: Na+/H+ ionophore Target: Ion gradients Site of Action: Late Secretory Pathway (Golgi) mon->mon_prop compare Comparison bfa_prop->compare mon_prop->compare outcome Outcome: Inhibition of Protein Secretion compare->outcome diff Key Differences: - Site of protein accumulation - Toxicity profile - Efficacy for specific proteins compare->diff

References

Head-to-Head Study: Monensin A versus Monensin B on Rumen Microflora and Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of two commercial sources of Monensin, designated as Monensin A (MON-A, from Elanco Animal Health) and Monensin B (MON-B, from Shandong Qilu King-Phar Pharmaceutical Co. Ltd.), reveals significant differences in their effects on in vitro rumen fermentation and subsequent in vivo animal performance. While direct comparative data on the specific effects on rumen microflora populations between these two sources are limited in the publicly available literature, the observed divergences in fermentation end-products and animal efficiency suggest underlying differences in their impact on the rumen microbial ecosystem.

This guide provides a comprehensive comparison based on a key study that evaluated both Monensin A and this compound, supplemented with established knowledge of monensin's general mechanism of action on rumen microbes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a head-to-head study comparing a control (CONT), Monensin A (MON-A), and this compound (MON-B).

Table 1: In Vitro Rumen Volatile Fatty Acid (VFA) Concentrations[1]
VFA (mM/mol)CONTMON-AMON-BSEMP-value (Trt)
Acetate48.33b46.46a47.34ab0.5560.05
Propionate15.77a16.44b15.98a0.147< 0.01
ButyrateNot ReportedNot ReportedNot Reported--
Acetate:Propionate RatioReduced vs. CONTFurther Reduced vs. MON-BReduced vs. CONT-< 0.001
Total VFANo significant differenceNo significant differenceNo significant difference-0.70

Means within a row with different superscripts (a, b) differ (P ≤ 0.05).[1]

Table 2: In Vivo Performance of Finishing Beef Bulls[1]
ParameterCONTMON-AMON-BSEMP-value
Final Body Weight (kg)495.8497.8488.614.380.89
Dry Matter Intake (kg)7.357.136.990.1770.37
Average Daily Gain ( kg/d )1.241.321.230.0390.26
Feed:Gain Ratio ( kg/kg )5.80b5.26a5.52ab0.1470.05
Biological Efficiency122.9ab114.3a126.1b3.290.05

Means within a row with different superscripts (a, b) differ (P ≤ 0.05).[1]

Experimental Protocols

The findings presented are based on a study with two experimental phases: an in vitro fermentation analysis and an in vivo performance trial.

In Vitro Rumen Fermentation[1]
  • Treatments:

    • CONT: No monensin inoculation.

    • MON-A: 20 mg of Monensin sodium-A/kg of Dry Matter (DM).

    • MON-B: 20 mg of Monensin sodium-B/kg of DM.

  • Substrate: Brachiaria ruziziensis (11.1% Crude Protein).[1]

  • Rumen Fluid Inoculum: Collected from three rumen-fistulated Jersey steers.[1]

  • Incubation: Samples were incubated for 48 hours.

  • Data Collection: Volatile fatty acid concentrations were measured at 0, 6, 12, 24, 30, and 48 hours post-inoculation.[1]

In Vivo Animal Performance[1]
  • Animals: 240 Nellore bulls with an initial body weight of 363.2 ± 40.9 kg.[1]

  • Experimental Design: Animals were ranked and blocked by initial body weight and allotted into pens (10 pens per treatment).

  • Diet: A high-concentrate diet.

  • Data Collection: Animal performance metrics including final body weight, dry matter intake, average daily gain, feed-to-gain ratio, and biological efficiency were recorded.[1]

Visualizations

Experimental Workflow

G cluster_vitro In Vitro Experiment cluster_treatments_vitro Treatments cluster_vivo In Vivo Experiment cluster_treatments_vivo Dietary Treatments rumen_fluid Rumen Fluid Collection (3 Fistulated Steers) incubation 48h Incubation rumen_fluid->incubation substrate Substrate Preparation (Brachiaria ruziziensis) cont_vitro Control (No Monensin) substrate->cont_vitro mona_vitro Monensin A (20 mg/kg DM) substrate->mona_vitro monb_vitro This compound (20 mg/kg DM) substrate->monb_vitro cont_vitro->incubation mona_vitro->incubation monb_vitro->incubation vfa_analysis VFA Analysis (0, 6, 12, 24, 30, 48h) incubation->vfa_analysis animals 240 Nellore Bulls blocking Blocking by Initial Body Weight animals->blocking cont_vivo Control Diet blocking->cont_vivo mona_vivo_diet Monensin A Diet blocking->mona_vivo_diet monb_vivo_diet This compound Diet blocking->monb_vivo_diet feeding_trial Feeding Trial cont_vivo->feeding_trial mona_vivo_diet->feeding_trial monb_vivo_diet->feeding_trial performance_data Performance Data Collection (DMI, ADG, F:G, etc.) feeding_trial->performance_data

Caption: Experimental workflow for the comparative study of Monensin A and this compound.

Mechanism of Action of Monensin

Monensin is an ionophore that primarily targets Gram-positive bacteria.[2][3] It disrupts the ion gradients across the bacterial cell membrane, leading to a cascade of events that inhibit bacterial growth and metabolism.

G cluster_membrane Bacterial Cell Membrane (Gram-positive) cluster_effects Intracellular Effects monensin Monensin ion_exchange Forms complex with metal ions (Na+, H+) monensin->ion_exchange 1 transport Transports ions across cell membrane ion_exchange->transport 2 gradient_disruption Disruption of Ion Gradients (Na+, K+, H+) transport->gradient_disruption 3 pmf_dissipation Dissipation of Proton Motive Force (PMF) gradient_disruption->pmf_dissipation atp_depletion ATP Depletion pmf_dissipation->atp_depletion inhibition Inhibition of Growth and Metabolism atp_depletion->inhibition

Caption: Mechanism of action of monensin on a susceptible Gram-positive bacterium.

Logical Relationship of Monensin's Effects in the Rumen

The differential effects of Monensin A and this compound on rumen fermentation and animal performance can be traced back to their fundamental impact on the rumen microflora.

G cluster_input Input cluster_microflora Rumen Microflora cluster_fermentation Rumen Fermentation cluster_performance Animal Performance mon_a Monensin A gram_pos Inhibition of Gram-positive Bacteria mon_a->gram_pos More Effective acetate_butyrate Reduced Acetate & Butyrate Production mon_a->acetate_butyrate propionate Increased Propionate Production mon_a->propionate fg_ratio Reduced Feed:Gain Ratio mon_a->fg_ratio Significant Improvement mon_b This compound mon_b->gram_pos Less Effective mon_b->propionate No Significant Increase mon_b->fg_ratio No Significant Improvement vs. Control gram_pos->acetate_butyrate gram_pos->propionate ac_pr_ratio Reduced Acetate: Propionate Ratio acetate_butyrate->ac_pr_ratio propionate->ac_pr_ratio energy_efficiency Improved Energy Efficiency ac_pr_ratio->energy_efficiency energy_efficiency->fg_ratio

Caption: Logical flow from monensin source to animal performance.

Discussion and Conclusion

The comparative data strongly indicate that Monensin A is more effective than this compound at the tested dosage in modulating rumen fermentation to favor more energetically efficient pathways. Specifically, MON-A led to a significant increase in propionate and a decrease in the acetate-to-propionate ratio, which are hallmark effects of effective ionophore activity in the rumen.[1] These changes in VFA profiles are directly linked to the improved feed efficiency (lower feed-to-gain ratio) and biological efficiency observed in the animals supplemented with MON-A.[1]

In contrast, this compound did not significantly increase propionate concentrations compared to the control group, and its effect on the acetate-to-propionate ratio was less pronounced than that of Monensin A.[1] This lack of efficacy in altering rumen fermentation translated to no significant improvement in feed efficiency compared to the control animals.[1]

While the study did not include a comparative analysis of the rumen microbial populations, the results infer that Monensin A had a more potent or effective impact on the target Gram-positive bacteria responsible for acetate and butyrate production. The reduced efficacy of this compound could be due to a variety of factors, including differences in the purity, potency, or formulation of the active ingredient.

References

Independent Validation of Monensin B's Antiviral Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral potential of Monensin B, a polyether ionophore antibiotic, against various viral pathogens. The information presented is based on available experimental data, summarizing its mechanism of action, and comparing its activity with other antiviral compounds where data is available.

Executive Summary

This compound has demonstrated broad-spectrum antiviral activity against a range of enveloped viruses. Its primary mechanism of action involves the disruption of the Golgi apparatus, a critical organelle for the processing and transport of viral glycoproteins. By acting as a Na+/H+ antiporter, this compound alters the pH of the Golgi cisternae, leading to the inhibition of viral glycoprotein maturation and their transport to the cell surface. This effectively hinders the assembly and budding of new virions. While direct comparative studies with currently approved antiviral drugs are limited, existing data suggests this compound holds promise as a potential antiviral agent.

Data Presentation: Antiviral Activity of Monensin and Comparative Agents

The following tables summarize the available quantitative data on the antiviral activity of Monensin and other ionophores. It is important to note that direct comparative studies for this compound against a wide range of antivirals are not extensively available in the public domain.

CompoundVirusCell LineIC50 / EC50CC50Selectivity Index (SI)Reference
Monensin Human Coronavirus (OC43)LLC-MK20.07 µM>10 µM>142.86[1]
Valinomycin Feline CoronavirusFcwf-40.01580 µM>25 µM>1582[2]
Salinomycin Feline CoronavirusFcwf-40.03049 µM>12.5 µM>410[2]
Nigericin Feline CoronavirusFcwf-40.006189 µM>6.3 µM>1018[2]
X-206 SARS-CoV-2Vero E6--586-fold[3]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/IC50).

Mechanism of Action: Disruption of Viral Glycoprotein Trafficking

Monensin's antiviral activity is primarily attributed to its function as an ionophore, which disrupts the normal ionic balance across cellular membranes, particularly within the Golgi apparatus. This leads to a cascade of events that ultimately inhibits the production of infectious viral particles.

Signaling Pathway of Monensin's Antiviral Action

Monensin_Antiviral_Pathway Mechanism of this compound's Antiviral Action cluster_cell Host Cell Monensin This compound Golgi Golgi Apparatus Monensin->Golgi Na+/H+ Exchange CellMembrane Cell Membrane Budding Viral Budding CellMembrane->Budding Assembly Golgi->CellMembrane Normal Transport (Blocked) IntracellularVesicles Intracellular Vesicles Golgi->IntracellularVesicles Accumulation of Immature Virions ER Endoplasmic Reticulum ER->Golgi Glycoprotein Transport ViralGlycoproteins Viral Glycoproteins ViralGlycoproteins->ER MatureVirions Infectious Virions Budding->MatureVirions

Caption: this compound disrupts the Na+/H+ gradient in the Golgi, inhibiting viral glycoprotein processing and transport.

Experimental Workflow for Antiviral Activity Assessment

Antiviral_Assay_Workflow General workflow for assessing the antiviral activity of this compound. cluster_workflow Antiviral Assay Workflow cluster_quantification Quantification Methods A 1. Cell Seeding (e.g., Vero, A549) B 2. Compound Treatment (this compound & Controls) A->B C 3. Viral Infection (e.g., Influenza, Coronavirus) B->C D 4. Incubation C->D E 5. Quantification of Viral Inhibition D->E PlaqueAssay Plaque Reduction Assay E->PlaqueAssay YieldAssay Virus Yield Reduction Assay E->YieldAssay qPCR qRT-PCR E->qPCR

Caption: Workflow for in vitro antiviral testing of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the independent validation of antiviral compounds. Below are generalized methodologies for key assays used to determine antiviral efficacy.

Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of this compound that is toxic to the host cells.

Methodology:

  • Cell Seeding: Seed host cells (e.g., Vero, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Dilution: Prepare a series of dilutions of this compound in cell culture medium.

  • Treatment: Remove the growth medium from the cells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Measure cell viability using a commercially available assay such as MTT, MTS, or a neutral red uptake assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a dose-response curve.

Plaque Reduction Assay (IC50 Determination)

Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50%.

Methodology:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Viral Infection: Infect the cell monolayer with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • Compound Treatment: After viral adsorption, remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound and a gelling agent (e.g., agarose or methylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates for 2-3 days, or until plaques are visible.

  • Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the IC50 value, the concentration of this compound that reduces the plaque number by 50% compared to the virus control.

Virus Yield Reduction Assay

Objective: To quantify the reduction in the production of infectious virus particles in the presence of this compound.

Methodology:

  • Cell Seeding and Infection: Seed cells in multi-well plates and infect with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: After viral adsorption, wash the cells and add fresh medium containing different concentrations of this compound.

  • Incubation: Incubate the plates for a period that allows for one or multiple rounds of viral replication (e.g., 24-48 hours).

  • Harvesting: Collect the cell culture supernatant.

  • Titration of Viral Yield: Determine the viral titer in the collected supernatants using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

  • Data Analysis: Calculate the reduction in viral yield for each concentration of this compound compared to the untreated virus control.

Conclusion

This compound demonstrates significant antiviral potential, primarily by disrupting the Golgi apparatus and inhibiting the maturation and transport of viral glycoproteins. This mechanism is particularly effective against enveloped viruses that rely on this pathway for their replication. While quantitative data directly comparing this compound to established antiviral drugs is still emerging, its potent in-vitro activity warrants further investigation. The experimental protocols provided in this guide offer a framework for the independent validation and comparative analysis of this compound's antiviral efficacy. Future research should focus on head-to-head comparisons with approved antivirals against a broader spectrum of viral pathogens to fully elucidate its therapeutic potential.

References

Assessing the Synergistic Effects of Monensin B with Other Antibiotics and Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ionophore antibiotic Monensin B has demonstrated a broad spectrum of biological activities, including antibacterial, anticoccidial, and notably, anticancer properties. Its unique mechanism of action, primarily involving the disruption of ion gradients across cellular membranes, presents a compelling case for its use in combination therapies. By altering intracellular ion concentrations, this compound can potentiate the effects of other therapeutic agents, leading to synergistic outcomes that can enhance efficacy, overcome resistance, and potentially reduce therapeutic doses and associated toxicities.

This guide provides a comparative analysis of the synergistic effects of this compound with other antibiotics and anticancer agents, supported by available experimental data. It details the methodologies for assessing these interactions and visualizes the underlying mechanisms and workflows.

Quantitative Assessment of Synergistic Interactions

The synergistic potential of this compound has been evaluated against various therapeutic agents, particularly in the context of cancer therapy. The Combination Index (CI), a value analogous to the Fractional Inhibitory Concentration (FIC) Index used in microbiology, is often employed to quantify these interactions. A CI value of less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 signifies antagonism.

Below is a summary of the observed synergistic effects of this compound with selected agents.

Combination AgentCell LineObserved EffectQuantitative Data (Combination Index)Reference
EGFR Inhibitors
GenisteinSKOV3 (Ovarian Cancer)SynergyCI < 1.0[1][2]
AG-490SKOV3 (Ovarian Cancer)SynergyCI < 1.0[1][2]
ErlotinibSKOV3 (Ovarian Cancer)SynergyCI < 1.0[1][2]
Chemotherapeutic Agents
OxaliplatinSKOV3 (Ovarian Cancer)SynergyCI < 1.0[1]
Antibiotics
NeomycinIn vitro sensory neuronSynergyNot Quantified by FIC Index[3]
PermethrinIn vitro sensory neuronSynergyNot Quantified by FIC Index[3]

Experimental Protocols

Checkerboard Microdilution Assay for Assessing Synergy

The checkerboard assay is a standard in vitro method to determine the synergistic, additive, or antagonistic effects of two antimicrobial or anticancer compounds.[4][5][6]

Objective: To determine the Fractional Inhibitory Concentration (FIC) Index or Combination Index (CI) for this compound in combination with another agent.

Materials:

  • This compound

  • Second test compound (e.g., another antibiotic, anticancer drug)

  • Appropriate solvent for each compound (e.g., DMSO, sterile water)

  • Sterile 96-well microtiter plates

  • Bacterial culture or cancer cell line

  • Appropriate culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for cancer cells)

  • Sterile reservoirs and multichannel pipettes

  • Incubator with appropriate atmospheric conditions (e.g., 37°C, 5% CO₂)

  • Microplate reader (for quantitative analysis of cell growth)

Procedure:

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of this compound and the second test agent in a suitable solvent.

  • Preparation of Dilution Plates:

    • In a 96-well plate, create serial twofold dilutions of this compound horizontally (e.g., across columns 1-10).

    • In the same plate, create serial twofold dilutions of the second agent vertically (e.g., down rows A-G).

    • This creates a matrix of wells with varying concentrations of both agents.

    • Include control wells:

      • Column 11: Dilutions of the second agent only (to determine its Minimum Inhibitory Concentration - MIC).

      • Row H: Dilutions of this compound only (to determine its MIC).

      • A well with no drugs (growth control).

      • A well with medium only (sterility control).

  • Inoculation:

    • For bacterial assays, prepare an inoculum of the test organism standardized to a 0.5 McFarland turbidity standard and dilute to the final desired concentration (e.g., 5 x 10^5 CFU/mL).

    • For cancer cell assays, prepare a cell suspension at a predetermined seeding density.

    • Add the inoculum to all wells except the sterility control.

  • Incubation: Incubate the plate under appropriate conditions and for a sufficient duration (e.g., 18-24 hours for bacteria, 48-72 hours for cancer cells).

  • Data Collection:

    • Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible growth.

    • For quantitative analysis, use a microplate reader to measure absorbance or a cell viability assay (e.g., MTT, WST-1).

  • Calculation of FIC/CI Index:

    • The FIC for each agent is calculated as: FIC = (MIC of agent in combination) / (MIC of agent alone).

    • The FIC Index is the sum of the individual FICs: FIC Index = FIC (this compound) + FIC (Second Agent).

    • Interpretation:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4: Additive or indifference

      • FIC Index > 4: Antagonism

Visualizing Mechanisms and Workflows

Signaling Pathway: this compound and EGFR Inhibitor Synergy

This compound has been shown to synergize with Epidermal Growth Factor Receptor (EGFR) inhibitors in suppressing the proliferation of cancer cells.[1][7] This synergy is, in part, attributed to this compound's ability to inhibit EGFR trafficking and activation, thereby enhancing the effects of direct EGFR inhibitors.

Signaling Pathway of this compound and EGFR Inhibitor Synergy MonensinB This compound EGFR_Trafficking EGFR Trafficking and Activation MonensinB->EGFR_Trafficking inhibits EGFR_Inhibitor EGFR Inhibitor EGFR EGFR EGFR_Inhibitor->EGFR inhibits EGFR->EGFR_Trafficking Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR_Trafficking->Downstream_Signaling activates Cell_Proliferation Cancer Cell Proliferation Downstream_Signaling->Cell_Proliferation promotes Experimental Workflow for Checkerboard Assay Start Start Prep_Stocks Prepare Stock Solutions (this compound & Test Agent) Start->Prep_Stocks Serial_Dilutions Create Serial Dilutions in 96-well Plate Prep_Stocks->Serial_Dilutions Inoculate Inoculate Plate with Bacteria or Cells Serial_Dilutions->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Read Results (Visual or Spectrophotometric) Incubate->Read_Results Calculate_FIC Calculate FIC/CI Index Read_Results->Calculate_FIC Interpret Interpret Results (Synergy, Additive, Antagonism) Calculate_FIC->Interpret End End Interpret->End

References

Quantitative comparison of the ionophoric activity of Monensin A and B

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Ionophoric Activity of Monensin A and Monensin B

Published for researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ionophoric activities of Monensin A and this compound, supported by available experimental data and methodologies.

Introduction

Monensin is a polyether ionophore antibiotic produced by Streptomyces cinnamonensis.[1] It is widely used in veterinary medicine as a coccidiostat and to improve feed efficiency in ruminants.[1] Monensin functions by forming lipid-soluble complexes with monovalent cations, such as sodium (Na+) and potassium (K+), and transporting them across biological membranes. This disruption of ion gradients is the basis of its antimicrobial activity.[2] The commercially produced monensin is primarily a mixture of homologs, with Monensin A being the major component.[3] This guide focuses on the quantitative differences in the ionophoric activity between Monensin A and its primary homolog, this compound.

Quantitative Comparison of Ionophoric Activity

The total potency of a monensin sample is calculated based on the quantities of its components, primarily Monensin A and B. The formula provided in the USP monograph for calculating the total potency is:

Potency = A + 0.28B + 1.5(C/D) [4]

Where:

  • A is the quantity of Monensin A

  • B is the quantity of this compound

  • C/D represents other minor components

This formula indicates that the biological activity of this compound is considered to be only 28% of that of Monensin A. This substantial difference in potency strongly suggests a lower ionophoric activity for this compound compared to Monensin A.

Table 1: Relative Potency of Monensin A and this compound

ComponentRelative Potency Factor
Monensin A1.00
This compound0.28

Data sourced from the United States Pharmacopeia (USP) Monograph for Monensin.[4]

Ion Selectivity

Monensin A is known to exhibit a preference for complexing with monovalent cations in the following order: Ag⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺ > Li⁺ ≈ NH₄⁺.[2] While specific comparative data on the ion selectivity of this compound is not available, the structural similarity between Monensin A and B (differing by a single methyl group) suggests that this compound likely follows a similar selectivity pattern, albeit with a potentially lower binding affinity, which would be consistent with its lower biological potency.

Experimental Protocols

The quantification of Monensin A and this compound, which is essential for determining their relative abundance and thus the overall potency of a sample, is typically performed using High-Performance Liquid Chromatography (HPLC). The following is a summary of the methodology described in the USP monograph for the assay of monensin.

High-Performance Liquid Chromatography (HPLC) Method for Quantification of Monensin A and B

This method is used to separate and quantify Monensin A and B in a given sample.

1. Materials and Reagents:

  • Mobile phase: A filtered and degassed mixture of methanol, water, and glacial acetic acid (94:6:0.1).

  • Diluent: A mixture of methanol and water (9:1).

  • Derivatizing reagent: 3 g of vanillin dissolved in a mixture of methanol and sulfuric acid (95:2).

  • Standard preparation: A solution of USP Monensin Sodium RS in the diluent.

  • Assay preparation: A solution of the monensin sample to be tested in the diluent.

2. Chromatographic System:

  • Detector: UV-Vis detector set at 520 nm.

  • Post-column derivatization: The column effluent is mixed with the derivatizing reagent and passed through a reaction coil before reaching the detector. This step is necessary to form a chromophore that can be detected at the specified wavelength.

3. Procedure:

  • Inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph.

  • Record the chromatograms and measure the peak areas for Monensin A and this compound.

  • The relative retention times are approximately 0.9 for this compound and 1.0 for Monensin A.

4. Calculation:

  • The quantity of Monensin A and this compound in the sample is calculated by comparing their respective peak areas in the Assay preparation to the peak area of Monensin A in the Standard preparation.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantitative analysis of Monensin A and B using HPLC.

experimental_workflow Workflow for Quantitative Analysis of Monensin A and B cluster_preparation Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis sample_prep Prepare Assay Preparation (Monensin Sample in Diluent) injection Inject into HPLC System sample_prep->injection standard_prep Prepare Standard Preparation (USP Monensin Sodium RS in Diluent) standard_prep->injection separation Chromatographic Separation (Monensin A and B) injection->separation derivatization Post-Column Derivatization (with Vanillin Reagent) separation->derivatization detection UV-Vis Detection (at 520 nm) derivatization->detection peak_integration Integrate Peak Areas (Monensin A and B) detection->peak_integration calculation Calculate Quantities of Monensin A and B peak_integration->calculation potency_calc Calculate Total Potency (A + 0.28B + ...) calculation->potency_calc

Caption: Workflow for the HPLC-based quantification of Monensin A and B.

Signaling Pathway and Mechanism of Action

Monensin A and B share the same fundamental mechanism of action, which involves the transport of cations across cell membranes, leading to the dissipation of ion gradients. This process is crucial for their biological effects.

monensin_mechanism Mechanism of Monensin Ionophoric Activity cluster_membrane Cell Membrane monensin_out Monensin (M⁻H⁺) (Extracellular) monensin_na_complex Monensin-Na⁺ Complex (M⁻Na⁺) monensin_out->monensin_na_complex Binds Na⁺, Releases H⁺ monensin_in Monensin (M⁻H⁺) (Intracellular) monensin_na_complex->monensin_in Transports Na⁺ across membrane monensin_in->monensin_out Binds H⁺, Releases Na⁺ (Transports H⁺ out) intracellular Intracellular Space (Low Na⁺, High H⁺) extracellular Extracellular Space (High Na⁺, Low H⁺) extracellular->intracellular

Caption: Electroneutral Na+/H+ antiport mechanism of monensin.

Conclusion

Based on the relative potency factors established by the United States Pharmacopeia, Monensin A is the significantly more active component of the monensin complex. The ionophoric activity of this compound is approximately 28% that of Monensin A. This difference in biological activity is the most critical quantitative distinction between the two homologs. While direct measurements of ion transport kinetics for this compound are not widely reported, the established potency values provide a reliable basis for comparing their overall ionophoric efficacy in biological systems. For researchers and drug development professionals, it is crucial to consider the relative abundance of Monensin A and B when evaluating the overall activity of a monensin sample.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Monensin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of active compounds like Monensin B is paramount. This document provides immediate, essential information on personal protective equipment (PPE), operational plans, and disposal protocols to foster a secure laboratory environment.

Data Presentation: Quantitative Toxicity Data

While specific Occupational Exposure Limits (OELs) for this compound are not established, the following acute toxicity data for Monensin underscores the need for stringent safety measures. This information is critical for risk assessment in the laboratory.

SpeciesRoute of AdministrationLD50 (Lethal Dose, 50%)
RatOral29 mg/kg
MouseOral44 mg/kg
RabbitOral42 mg/kg
PigOral17 mg/kg
CattleOral26 mg/kg
HorseOral2 mg/kg
ChickenOral145 mg/kg
DogOral>10 mg/kg
MonkeyOral>160 mg/kg

Data sourced from various toxicological studies and safety data sheets.[1][2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound to prevent inhalation, ingestion, and dermal contact.[3][4][5]

Protection TypeRequired EquipmentSpecifications and Usage Notes
Respiratory Protection NIOSH-approved respiratorA full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[5][6] Ensure proper fit and regular maintenance.
Eye and Face Protection Chemical safety goggles or full-face shieldMust be worn to protect against splashes and airborne particles.[4][5][6]
Hand Protection Chemical-resistant, impervious glovesInspect gloves for integrity before each use.[3][4][6] Follow proper glove removal technique to avoid cross-contamination.
Body Protection Protective clothing (e.g., lab coat, apron)Fire/flame resistant and impervious clothing is recommended.[4][5][6]

Experimental Protocol: Safe Handling of this compound

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring the integrity of experiments involving this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3][4][5]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Decontaminate the work surface before and after handling the compound.

2. Handling the Compound:

  • Don all required PPE as outlined in the table above.

  • Avoid the formation of dust and aerosols.[3][5][6]

  • Use non-sparking tools to prevent ignition sources.[3][5]

  • If working with a solution, keep the container tightly closed when not in use.[4]

3. Hygiene Measures:

  • Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[4]

  • Do not eat, drink, or smoke in the laboratory area where this compound is handled.[4]

  • Remove contaminated clothing immediately and launder it before reuse.

4. Spill Management:

  • In case of a spill, evacuate the area and prevent entry of unnecessary personnel.

  • For minor spills, use an absorbent material like vermiculite or sand to contain the substance.[4]

  • Collect the spilled material into a sealed, labeled container for proper disposal.

  • Ventilate the area and clean the spill site thoroughly.

Operational and Disposal Plan

A clear plan for the storage and disposal of this compound is essential for laboratory safety and environmental protection.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed and clearly labeled.

  • Store away from incompatible materials, such as strong oxidizing agents.

Disposal:

  • Dispose of this compound waste through a licensed professional waste disposal service.[6]

  • One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Do not allow this compound or its waste to enter drains or sewer systems.[3]

  • Contaminated packaging should be disposed of as unused product.[6]

Visual Workflow for Safe Handling of this compound

MonensinB_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management prep_ppe Don Required PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather Materials prep_workspace->prep_materials handling_weigh Weigh/Measure this compound prep_materials->handling_weigh Proceed to Handling handling_procedure Perform Experimental Procedure handling_weigh->handling_procedure cleanup_decontaminate Decontaminate Workspace handling_procedure->cleanup_decontaminate Procedure Complete cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe disposal_storage Store Waste Securely cleanup_waste->disposal_storage cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash end End cleanup_wash->end disposal_collection Arrange for Professional Disposal disposal_storage->disposal_collection disposal_collection->end start Start start->prep_ppe

Caption: Workflow for the safe handling of this compound.

References

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.